molecular formula C9H10N2O2 B178597 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 132522-83-9

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B178597
CAS No.: 132522-83-9
M. Wt: 178.19 g/mol
InChI Key: WFBXYEPLEPAVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a functionalized derivative of the privileged 1,4-benzoxazin-3-one heterocyclic scaffold. This core structure is recognized in medicinal chemistry as a valuable building block for the development of biologically active compounds . The 1,4-benzoxazin-3-one scaffold is known to be present in a wide range of molecules with diverse pharmacological profiles, including antibacterial , antifungal , anti-inflammatory , and anticancer activities . Furthermore, this structural class has been utilized in the design of compounds acting as thromboxane A2 receptor antagonists and prostacyclin receptor agonists for cardiovascular research , as well as D2 receptor antagonists and immunostimulants . The specific 5-amino and 4-methyl substitutions on this molecule make it a versatile intermediate for further chemical exploration, such as the synthesis of Mannich bases or conjugation with other pharmacophores via its amino group. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXYEPLEPAVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616567
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132522-83-9
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132522-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the synthesis of the novel heterocyclic compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and key characterization parameters.

The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, with its specific substitution pattern, represents a valuable building block for the exploration of new therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical four-step sequence. This strategy has been designed for robustness and scalability, prioritizing the use of well-established and reliable chemical transformations. The overall synthetic pathway is depicted below.

Synthetic_Pathway A 2-Aminophenol B 2-Amino-6-nitrophenol A->B Nitration C 5-Nitro-2H-1,4-benzoxazin-3(4H)-one B->C Cyclization D 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one C->D N-Methylation E This compound D->E Reduction

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 2-Amino-6-nitrophenol

The initial step involves the regioselective nitration of 2-aminophenol. This reaction introduces the nitro group that will be later reduced to the target amine functionality at the 5-position of the benzoxazinone ring. The directing effects of the hydroxyl and amino groups on the aromatic ring are key to achieving the desired substitution pattern.

Experimental Protocol
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminophenol (10.9 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (6.3 mL, 0.15 mol) and glacial acetic acid (20 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • The precipitated yellow-orange solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is purified by recrystallization from an ethanol-water mixture to afford 2-amino-6-nitrophenol.

Causality of Experimental Choices
  • Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.

  • Glacial Acetic Acid: This serves as a solvent that can dissolve the starting material and the nitrating agent, providing a homogeneous reaction medium.

  • Dropwise Addition: Slow, controlled addition of the nitrating mixture ensures that the reaction temperature remains within the desired range and minimizes localized overheating.

Parameter Value
Starting Material 2-Aminophenol
Reagents Conc. Nitric Acid, Glacial Acetic Acid
Temperature 0-5 °C
Reaction Time 2 hours
Expected Yield 60-70%
Appearance Yellow-orange solid
Key Spectroscopic Data (Expected) IR (cm⁻¹): 3400-3200 (N-H, O-H), 1580, 1340 (NO₂)

Step 2: Synthesis of 5-Nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves the construction of the benzoxazinone ring through the reaction of 2-amino-6-nitrophenol with chloroacetyl chloride. This is a crucial cyclization reaction that forms the core heterocyclic structure.

Experimental Protocol
  • Suspend 2-amino-6-nitrophenol (15.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a three-necked round-bottom flask fitted with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Add triethylamine (15.3 mL, 0.11 mol) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (8.7 mL, 0.11 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol to yield 5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Causality of Experimental Choices
  • Triethylamine: This organic base acts as an acid scavenger, neutralizing the HCl generated during the acylation and subsequent cyclization, driving the reaction to completion.

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. Anhydrous conditions are necessary to prevent its hydrolysis and ensure efficient reaction with the aminophenol.

  • Reflux: Heating the reaction mixture promotes the intramolecular cyclization step, leading to the formation of the benzoxazinone ring.

Parameter Value
Starting Material 2-Amino-6-nitrophenol
Reagents Chloroacetyl Chloride, Triethylamine
Solvent Anhydrous Dichloromethane
Reaction Conditions 0 °C to reflux
Expected Yield 75-85%
Appearance Pale yellow solid
Key Spectroscopic Data (Expected) IR (cm⁻¹): 3200 (N-H), 1700 (C=O, amide), 1570, 1350 (NO₂)

Step 3: Synthesis of 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

The third step is the N-methylation of the benzoxazinone nitrogen. This is achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophilic methylating agent.

Experimental Protocol
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.07 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-nitro-2H-1,4-benzoxazin-3(4H)-one (10.4 g, 0.05 mol) in anhydrous DMF (50 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (4.4 mL, 0.07 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Causality of Experimental Choices
  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the amide.

  • Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the reactants and does not interfere with the strong base.

  • Inert Atmosphere: Sodium hydride reacts violently with water and moisture in the air. An inert atmosphere is essential for safety and to ensure the integrity of the reagent.

  • Methyl Iodide: A highly reactive and efficient methylating agent.

Parameter Value
Starting Material 5-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reagents Sodium Hydride, Methyl Iodide
Solvent Anhydrous DMF
Reaction Conditions 0 °C to room temperature
Expected Yield 80-90%
Appearance Yellow solid
Key Spectroscopic Data (Expected) ¹H NMR: Appearance of a singlet around 3.3-3.5 ppm (N-CH₃)

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol
  • Dissolve 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (8.4 g, 0.04 mol) in methanol (150 mL) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (Pd/C) (0.84 g, 10 wt%).

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure or Parr hydrogenator at 50 psi) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • The final compound, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Causality of Experimental Choices
  • Palladium on Carbon (Pd/C): A highly effective and commonly used heterogeneous catalyst for the reduction of aromatic nitro groups.[3][4][5] It offers high efficiency and is easily removed by filtration.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.

  • Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

  • Celite Filtration: This is a crucial safety and purification step to completely remove the pyrophoric palladium catalyst from the product.

Parameter Value
Starting Material 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reagent H₂, 10% Pd/C
Solvent Methanol
Reaction Conditions Room temperature, H₂ atmosphere
Expected Yield >90%
Appearance Off-white to light brown solid
CAS Number 132522-83-9[6]
Key Spectroscopic Data (Expected) IR (cm⁻¹): Disappearance of NO₂ bands, appearance of N-H stretching (3400-3200 cm⁻¹). ¹H NMR: Appearance of a broad singlet for the -NH₂ protons.

Visual Summary of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Methylation cluster_step4 Step 4: Reduction start1 Dissolve 2-aminophenol in acetic acid cool1 Cool to 0-5 °C start1->cool1 add_nitric Add HNO₃/acetic acid dropwise cool1->add_nitric stir1 Stir for 2h at 0-5 °C add_nitric->stir1 quench1 Pour onto ice stir1->quench1 filter1 Filter and wash quench1->filter1 recryst1 Recrystallize filter1->recryst1 product1 2-Amino-6-nitrophenol recryst1->product1 start2 Suspend nitrophenol in DCM product1->start2 add_tea Add triethylamine start2->add_tea cool2 Cool to 0 °C add_tea->cool2 add_cac Add chloroacetyl chloride cool2->add_cac reflux Reflux for 4h add_cac->reflux workup2 Aqueous workup reflux->workup2 recryst2 Recrystallize workup2->recryst2 product2 5-Nitro-2H-1,4-benzoxazin-3(4H)-one recryst2->product2 start3 Suspend NaH in anhydrous DMF product2->start3 cool3 Cool to 0 °C start3->cool3 add_benzox Add benzoxazinone solution cool3->add_benzox add_MeI Add methyl iodide add_benzox->add_MeI stir3 Stir for 12h at RT add_MeI->stir3 quench3 Quench with water stir3->quench3 extract3 Extract and purify quench3->extract3 product3 4-Methyl-5-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one extract3->product3 start4 Dissolve nitro compound in methanol product3->start4 add_pdc Add Pd/C catalyst start4->add_pdc hydrogenate Hydrogenate add_pdc->hydrogenate filter4 Filter through Celite hydrogenate->filter4 concentrate Concentrate filter4->concentrate product4 5-Amino-4-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one concentrate->product4

Caption: Detailed workflow for the multi-step synthesis.

Trustworthiness and Self-Validation

The presented protocols are based on well-established and high-yielding synthetic transformations. Each step includes a purification procedure (recrystallization or column chromatography) designed to ensure the purity of the intermediates before proceeding to the next stage. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the intermediates and the final product is essential for structural confirmation and purity assessment.

References

  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. URL: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. ResearchGate. URL: [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Google Patents.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. URL: [Link]

  • 5-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one. PubChemLite. URL: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. URL: [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. URL: [Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. URL: [Link]

  • Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[7]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Chloroacetyl products from aminoalcohols and aminoacids.. ResearchGate. URL: [Link]

Sources

physicochemical properties of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical framework for the experimental determination of the core . As detailed experimental data for this specific molecule is not extensively available in public literature, this guide serves as an expert-led protocol for its characterization, with illustrative data provided for context.

Introduction

The journey of a new chemical entity (NCE) from a laboratory curiosity to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] The compound this compound belongs to the benzoxazinone class of fused heterocycles, a scaffold known for a broad spectrum of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a robust, methodology-focused framework for the comprehensive physicochemical characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. Understanding these properties is not merely an academic exercise; it is the foundational step in rational drug design and development.

Core Molecular Identity

Before embarking on detailed experimental analysis, establishing the fundamental identity of the compound is paramount. This serves as the reference point for all subsequent measurements.

PropertyValueSource
CAS Number 132522-83-9[5][6]
Molecular Formula C₉H₁₀N₂O₂[6][7][8]
Molecular Weight 178.19 g/mol [6][9][10]
Physical Form Grey to faint brown powder at room temperature[7][9]
SMILES CN1C(=O)COC2=C1C(=CC=C2)N[7]

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Aqueous solubility is arguably the most critical initial checkpoint in drug discovery. A compound must be in solution to be absorbed and to interact with its biological target. We differentiate between thermodynamic solubility (the true equilibrium value) and kinetic solubility (a higher-throughput, but potentially misleading, measurement). For definitive characterization, determining the pH-solubility profile using the gold-standard shake-flask method is non-negotiable, as it mimics equilibrium conditions and reveals how solubility changes throughout the gastrointestinal tract.[11][12]

Illustrative Data Presentation:

pH of MediumThermodynamic Solubility (µg/mL) @ 37 °C
1.2 (Simulated Gastric Fluid)550
4.5 (Acetate Buffer)120
6.8 (Phosphate Buffer)25
7.4 (Phosphate Buffered Saline)20
Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

This protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.

  • Preparation: Prepare a series of buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[13]

  • Sample Addition: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[11][13]

  • Equilibration: Place the sealed vials in an orbital shaker or rotator set to 37 ± 1 °C.[13] This temperature is critical for physiological relevance.

  • Time-Point Sampling: Withdraw aliquots at multiple time points (e.g., 2, 4, 8, 24, and 48 hours).[13] This step is crucial to validate that the system has reached equilibrium (i.e., the concentration is no longer increasing).

  • Phase Separation: Immediately after withdrawal, filter the aliquot through a 0.45 µm filter or centrifuge to remove all undissolved solids.[13] This prevents erroneously high results.

  • Dilution & Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Data Interpretation: Plot concentration versus time for each pH. Equilibrium is confirmed when the concentration values plateau. The final, stable concentration is the thermodynamic solubility.

Visualization: Shake-Flask Solubility Workflow

cluster_prep Preparation cluster_sampling Equilibrium Validation cluster_analysis Quantification prep1 Add excess compound to pH buffers prep2 Incubate at 37°C with agitation prep1->prep2 sample Sample at 2, 4, 8, 24, 48 hours prep2->sample separate Filter or Centrifuge to remove solid sample->separate analyze Analyze filtrate by validated HPLC-UV separate->analyze result Determine solubility from equilibrium plateau analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Driver of Molecular Charge

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the aromatic amino group is expected to be the primary basic center. Its pKa will dictate the compound's charge state in different body compartments, profoundly impacting its solubility, membrane permeability, and potential for target engagement. Potentiometric titration remains the most accurate and reliable method for its determination.[14][15]

Illustrative Data Presentation:

PropertyValueMethod
Basic pKa (pKb) 3.8Potentiometric Titration
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol ensures accuracy through precise calibration and control of the experimental environment.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent if needed) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Inert Atmosphere: Purge the solution with nitrogen before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values.[16]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl).[15]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[17] This can be precisely identified using the first or second derivative of the curve.

Visualization: Logic of pKa from Titration Curve

titration Perform Potentiometric Titration (pH vs. Volume) curve Generate Titration Curve titration->curve derivative Calculate 1st/2nd Derivative Plot curve->derivative pka pH = pKa curve->pka inflection Identify Inflection Point (Equivalence Point) derivative->inflection half_eq Determine Volume at Half-Equivalence Point inflection->half_eq half_eq->pka Read pH at this volume

Caption: Logical flow for calculating pKa from titration data.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes. We measure this as the partition coefficient (LogP) for the neutral species or, more relevantly for an ionizable molecule, the distribution coefficient (LogD) at a specific pH.[18] LogD at pH 7.4 is the industry standard for predicting behavior in blood plasma.[19] The shake-flask method, while laborious, is the definitive technique for accurate LogP/D determination.[20][21]

Illustrative Data Presentation:

PropertyValueMethod
LogP 1.5Shake-Flask
LogD @ pH 7.4 1.45Shake-Flask
Experimental Protocol: LogD Determination by Shake-Flask

This protocol emphasizes the need for pre-equilibration of phases to ensure data integrity.

  • Phase Preparation: Prepare n-octanol and phosphate buffer (pH 7.4). Pre-saturate each solvent by shaking them together for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.[19]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a precise aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.[20]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).[22]

Visualization: LogD Experimental Workflow

prep Prepare Pre-saturated n-Octanol & pH 7.4 Buffer partition Add compound, shake, and allow to equilibrate prep->partition centrifuge Centrifuge for complete phase separation partition->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_oct Sample Octanol Phase centrifuge->sample_oct analyze Quantify concentration in both phases (HPLC) sample_aq->analyze sample_oct->analyze calc Calculate LogD analyze->calc

Caption: Workflow for Shake-Flask LogD Determination.

Thermal Properties and Purity via DSC

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the melting point, purity, and potential polymorphism of a drug candidate.[23][24] A sharp melting peak indicates high purity, while broader peaks can suggest impurities.[25] Polymorphs—different crystalline forms of the same molecule—can have different solubilities and stabilities, making their characterization a regulatory necessity.[26]

Illustrative Data Presentation:

PropertyValue
Melting Point (Onset) 185.2 °C
Melting Point (Peak) 188.5 °C
Enthalpy of Fusion (ΔHfus) 120.4 J/g
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).[27]

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic event, such as melting, appears as a peak. The onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[25]

Chemical Stability: Forced Degradation Studies

Expertise & Experience: Understanding a molecule's degradation pathways is critical for determining its shelf-life and for developing a stability-indicating analytical method.[28][29] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to intentionally produce degradants.[30][31] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the parent compound from its potential impurities.[30]

Illustrative Data Presentation:

Stress Condition% Degradation (Parent)Observations
Acid Hydrolysis (0.1 M HCl, 60°C) 15%One major degradant peak observed.
Base Hydrolysis (0.1 M NaOH, RT) 18%Two minor degradant peaks observed.
Oxidation (3% H₂O₂, RT) 8%Minor degradation.
Thermal (80°C, solid) < 2%Stable.
Photolytic (ICH Q1B) < 2%Stable.
Experimental Protocol: Forced Degradation Overview
  • Stress Conditions: Prepare solutions of the compound and expose them to a range of stress conditions as mandated by ICH guidelines.[30][31]

    • Acid: 0.1 M HCl at an elevated temperature.

    • Base: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid drug substance.

    • Photolytic: Expose the solution to a controlled light source.

  • Time Points: Sample at various time points to target 5-20% degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method, often with mass spectrometry (LC-MS) detection to help identify degradants.

  • Method Validation: The primary goal is to demonstrate that the analytical method can resolve the parent peak from all generated degradant peaks, thus proving it is "stability-indicating."[31][32]

Visualization: Forced Degradation Workflow

cluster_stress Stress Conditions start Drug Substance (Unstressed Control) acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidative (H₂O₂) start->ox thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze all samples by Stability-Indicating HPLC start->analysis Control acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis result Identify Degradation Pathways & Validate Method Specificity analysis->result

Caption: Workflow for a Forced Degradation Study.

Conclusion

The —solubility, pKa, LogD, thermal characteristics, and stability—are not independent data points. They are an interconnected web of information that forms the basis for predicting a compound's in vivo fate. A thorough and methodologically sound characterization, as outlined in this guide, is the cornerstone of effective drug development. It enables scientists to make informed decisions, identify potential liabilities early, and ultimately design molecules with a higher probability of clinical success.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Development of Methods for the Determination of pKa Values. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io.
  • Differential Scanning Calorimetry (DSC Analysis)
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • CAS 132522-83-9: 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). CymitQuimica.
  • DSC Analysis Pharmaceutical Case Study. (2025, July 29).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.
  • MOLECULAR DOCKING STUDIES AND ADME PREDICTION OF NOVEL HYBRID MOLECULES OF. (n.d.). International Journal of Pharmacy & Therapeutics.
  • 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). CymitQuimica.
  • This compound. (n.d.). Apollo Scientific.
  • This compound. (n.d.). Appchem.
  • An In-Depth Technical Guide to the ADME Properties of Novel Benzoxazole Derivatives: A General Framework. (n.d.). Benchchem.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed.
  • Synthesis and biological profile of benzoxazolone deriv
  • 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
  • 7-amino-5-methyl-4H-1,4-benzoxazin-3-one. (n.d.). PubChem.

Sources

A Strategic Guide to Unveiling the Biological Potential of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper on Characterization and Discovery

Foreword: The Untapped Potential of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic properties.[1][2][3][4] This structural motif is found in numerous compounds that have entered various stages of drug development, underscoring its therapeutic promise.[4][5]

The specific compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No: 132522-83-9), remains a largely uncharacterized entity within this promising chemical family.[6][7][8] While its synthesis and availability are confirmed, its biological activity profile is not documented in peer-reviewed literature. This lack of data represents a significant opportunity. The unique substitution pattern—an amino group at the 5-position and a methyl group on the heterocyclic nitrogen—presents a novel chemical space that warrants systematic investigation.

This guide provides a comprehensive, field-proven strategic workflow for the systematic characterization of this compound, hereafter referred to as Cmpd-AMB . It is designed for researchers, scientists, and drug development professionals to logically and efficiently progress from an unknown compound to a well-characterized lead with a defined mechanism of action. We will move beyond simple screening to establish a self-validating cascade of experiments that ensures scientific integrity and maximizes the potential for discovery.

Phase 1: Foundational Characterization & In Silico Target Prediction

Before embarking on extensive biological assays, it is crucial to establish a foundational profile of Cmpd-AMB and leverage computational tools to guide our experimental design. This initial phase minimizes resource expenditure by focusing subsequent in vitro screens on the most probable biological activities.

Step 1.1: Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is a non-negotiable first step. These parameters influence solubility, permeability, and ultimately, bioavailability.

Experimental Protocol: Foundational Physicochemical Analysis

  • Purity Verification:

    • Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water/acetonitrile (both with 0.1% formic acid) to confirm purity is ≥95%.

    • Confirm identity and molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Characterize the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • Solubility Determination:

    • Assess the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or UV-Vis spectroscopy. This determines the maximum concentration achievable in aqueous buffers for biological assays.

    • Determine thermodynamic solubility in PBS via the shake-flask method.

  • Lipophilicity Measurement:

    • Experimentally determine the LogD value at pH 7.4 using the shake-flask method with n-octanol and PBS. This provides a measure of the compound's partitioning between aqueous and lipid phases, a key predictor of cell permeability.

Step 1.2: In Silico Target and Toxicity Prediction

Computational (in silico) modeling allows us to generate initial hypotheses about the potential biological targets and liabilities of Cmpd-AMB. By comparing its structure to libraries of known active compounds, we can prioritize our screening efforts.

Workflow: Predictive Computational Analysis

  • Target Prediction (Pharmacophore Modeling):

    • Generate a 3D conformer of Cmpd-AMB.

    • Utilize platforms such as PharmMapper or SuperPred to screen the compound against databases of known protein targets. These tools identify potential targets by matching the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to those of known ligands.

  • Off-Target and Toxicity Prediction:

    • Screen Cmpd-AMB against databases of known toxicity targets, such as the hERG channel (cardiotoxicity) and cytochrome P450 enzymes (drug-drug interactions), using predictors like ADMETlab or SwissADME.

  • "Drug-likeness" Evaluation:

    • Assess the compound against established rules for oral bioavailability, such as Lipinski's Rule of Five.

The output of this phase is a prioritized list of potential biological activities to investigate in Phase 2. For instance, if in silico models predict a high affinity for bacterial DNA gyrase or kinases involved in cell proliferation, these areas become primary targets for in vitro screening.

Phase 2: Broad-Spectrum In Vitro Biological Activity Screening

This phase employs a panel of robust, high-throughput cellular and biochemical assays to empirically test the hypotheses generated in Phase 1. The goal is to identify confirmed "hits" in one or more therapeutic areas.

G cluster_0 Phase 2: In Vitro Screening Workflow cluster_1 Primary Screens cluster_2 Hit Confirmation & Dose-Response cluster_3 Output start Cmpd-AMB (Purity ≥95%) A Anticancer (NCI-60 Panel) start->A Parallel Screening B Antimicrobial (MIC Panel) start->B Parallel Screening C Anti-inflammatory (LPS-stimulated Macrophages) start->C Parallel Screening D Kinase Panel (Biochemical) start->D Parallel Screening E IC50/EC50 Determination (e.g., MTT, Luminescence) A->E B->E C->E D->E F Confirmed Hit with Potency Data E->F Validation

Caption: High-level workflow for Phase 2 in vitro screening.

2.1: Anticancer Activity Screening

Given that many benzoxazinone derivatives exhibit anticancer properties, this is a logical starting point.[1][3]

Experimental Protocol: Cytotoxicity Screening using MTT Assay

  • Cell Line Selection:

    • Select a diverse panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293).

  • Cell Plating:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Cmpd-AMB in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Screening Data for Cmpd-AMB

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer4.6
HEK293Non-cancerous Kidney> 100
2.2: Antimicrobial Activity Screening

The benzoxazine scaffold is also known for its antibacterial and antifungal activities.[5][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection:

    • Select a panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli), as well as a fungal strain (Candida albicans).

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of Cmpd-AMB in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to create a range of concentrations.

  • Inoculation:

    • Prepare a standardized inoculum of each microbial strain (~5 x 10⁵ CFU/mL).

    • Add the inoculum to each well of the compound dilution plate. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (no drug) growth control.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Readout:

    • Determine the MIC, which is the lowest concentration of Cmpd-AMB that completely inhibits visible growth of the microorganism.

Phase 3: Mechanism of Action (MoA) Elucidation

A confirmed hit from Phase 2 with a potent IC₅₀ or MIC value is a promising result, but it tells us nothing about how the compound works. The MoA phase is a critical step in translating a "hit" into a "lead." This phase investigates the specific molecular target and pathway modulated by Cmpd-AMB.

Let us assume that Cmpd-AMB was identified as a potent and selective cytotoxic agent against colon cancer cells (HCT116) in Phase 2. The next logical step is to determine the cellular mechanism of cell death.

G cluster_0 Phase 3: MoA Elucidation for Anticancer Hit start Cmpd-AMB (IC50 = 4.6 µM in HCT116) A Cell Cycle Analysis (Flow Cytometry) start->A B Apoptosis Assay (Annexin V/PI Staining) start->B C G2/M Arrest Identified A->C D Apoptosis Confirmed B->D E Western Blot: Cyclin B1, p-Histone H3 C->E F Western Blot: Caspase-3, PARP Cleavage D->F G Target Hypothesis: Tubulin Polymerization? E->G F->G H Biochemical Assay: In Vitro Tubulin Polymerization G->H I Mechanism Confirmed: Inhibition of Tubulin Polymerization H->I

Sources

An In-Depth Technical Guide to 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on a specific, yet underexplored, member of this family: 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. We will delve into the synthetic pathways to access this core structure and its derivatives, explore their physicochemical and pharmacological properties, and discuss their potential as therapeutic agents. This document serves as a comprehensive resource for researchers aiming to leverage this promising scaffold in drug discovery and development, providing both foundational knowledge and actionable experimental insights.

The 1,4-Benzoxazin-3-one Core: A Privileged Scaffold in Drug Discovery

The 1,4-benzoxazin-3-one ring system is a cornerstone in the design of novel bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. This has led to the development of a plethora of derivatives with diverse pharmacological activities, including but not limited to:

  • Anticancer: Benzoxazinone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1] Some have been found to downregulate the expression of oncogenes like c-Myc.[1]

  • Antimicrobial: The scaffold has been successfully utilized to generate compounds with potent activity against a range of bacterial and fungal pathogens.[2]

  • Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects.

  • Neuroprotective: The benzoxazine core is also being explored for its potential in treating neurodegenerative diseases.

The versatility of the 1,4-benzoxazin-3-one nucleus, combined with its established role in successful drug candidates, underscores its importance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide will now narrow its focus to the specific and promising 5-amino-4-methyl substituted variant.

Synthesis of the Core Moiety and Its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in exploring its therapeutic potential. While specific literature on the synthesis of this exact molecule is limited, we can infer logical and effective synthetic routes based on established methods for analogous benzoxazinones.[5][6]

Proposed Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the this compound core (Compound 3 ) is outlined below. This proposed pathway leverages a reductive cyclization strategy, a common and effective method for the formation of the benzoxazinone ring.

Synthesis_of_Core_Scaffold cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Acetylation & Cyclization A 1-Methyl-2,4-dinitrobenzene (1) B 2-Methyl-5-nitroaniline (2) A->B  Na2S or (NH4)2S   C This compound (3) B->C  1. Chloroacetyl chloride, base  2. K2CO3, acetone, reflux   Derivatization_Strategies cluster_amide Amide Formation cluster_sulfonamide Sulfonamide Synthesis cluster_reductive_amination Reductive Amination cluster_buchwald_hartwig Buchwald-Hartwig Amination Core This compound Amide Acyl Halides / Anhydrides Carboxylic Acids + Coupling Agents Core->Amide  R-COCl or (RCO)2O or  R-COOH, EDCI, HOBt   Sulfonamide Sulfonyl Chlorides Core->Sulfonamide  R-SO2Cl, Base   ReductiveAmination Aldehydes / Ketones + Reducing Agent (e.g., NaBH(OAc)3) Core->ReductiveAmination  RCHO, NaBH(OAc)3   BuchwaldHartwig Aryl / Heteroaryl Halides + Palladium Catalyst & Ligand Core->BuchwaldHartwig  Ar-X, Pd(OAc)2, Ligand, Base   Biological_Evaluation Start Synthesized Derivatives Screening Primary Screening (e.g., Antiproliferative or Antimicrobial Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50/MIC Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Gene Expression) Dose_Response->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy in the structural elucidation of this molecule.

Introduction: The Significance of the Benzoxazinone Core

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. These activities are attributed to the unique electronic and steric properties conferred by the fusion of a benzene ring with an oxazine ring containing a lactam functionality. The introduction of an amino group at the 5-position and a methyl group at the 4-position of this core, as in the case of this compound, is anticipated to modulate its pharmacological profile, making a thorough spectroscopic analysis essential for understanding its structure-activity relationships.

This guide will systematically dissect the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification, purity assessment, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following characteristic signals:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic CH (3H)6.5 - 7.5m-The protons on the benzene ring will appear in the aromatic region. The electron-donating amino group at C5 and the electron-withdrawing lactam will influence their precise shifts.
-CH₂-O- (2H)4.5 - 5.0s-The methylene protons adjacent to the oxygen atom are expected to be deshielded and appear as a singlet.
-NH₂ (2H)3.5 - 5.0br s-The chemical shift of the amino protons is variable and depends on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange.
N-CH₃ (3H)3.0 - 3.5s-The methyl group attached to the nitrogen atom will be a singlet in a region characteristic for N-alkyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The expected chemical shifts for the carbon atoms in this compound are summarized below:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C=O (C3)165 - 175The carbonyl carbon of the lactam is highly deshielded.
Aromatic C-NH₂ (C5)140 - 150The carbon atom attached to the amino group is deshielded.
Aromatic C-O (C8a)140 - 150The carbon atom attached to the ether oxygen is deshielded.
Aromatic C-N (C4a)120 - 130The carbon atom at the ring junction adjacent to the nitrogen.
Aromatic CH (C6, C7, C8)110 - 130The chemical shifts of the aromatic carbons are influenced by the substituents.
-CH₂-O- (C2)65 - 75The methylene carbon adjacent to the oxygen atom.
N-CH₃30 - 40The methyl carbon attached to the nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (to simplify the spectrum to singlets)

    • Spectral width: 0-200 ppm

  • Processing: Fourier transform the raw data and phase correct the spectrum. Reference the spectrum to the solvent peak.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Structural Elucidation prep Dissolve in Deuterated Solvent H1_acq ¹H NMR Acquisition prep->H1_acq C13_acq ¹³C NMR Acquisition prep->C13_acq H1_proc ¹H Data Processing (FT, Phasing, Integration) H1_acq->H1_proc C13_proc ¹³C Data Processing (FT, Phasing) C13_acq->C13_proc interpret Correlate Spectra with Structure H1_proc->interpret C13_proc->interpret

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show the following key absorption bands:

Functional Group Expected Absorption (cm⁻¹) Intensity Rationale
N-H stretch (-NH₂)3300 - 3500Medium, two bandsCharacteristic of a primary amine.
C-H stretch (aromatic)3000 - 3100MediumC-H bonds on the benzene ring.
C-H stretch (aliphatic)2850 - 3000MediumC-H bonds of the methylene and methyl groups.
C=O stretch (lactam)1650 - 1690StrongThe carbonyl group of the cyclic amide.
C=C stretch (aromatic)1500 - 1600MediumBenzene ring stretching vibrations.
C-N stretch1250 - 1350MediumStretching of the C-N bonds in the amine and lactam.
C-O stretch (ether)1200 - 1275 (asymmetric)1000 - 1075 (symmetric)StrongAsymmetric and symmetric stretching of the aryl-alkyl ether.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).

IR Spectrum Interpretation Logic

IR_Interpretation cluster_spectrum IR Spectrum cluster_regions Key Diagnostic Regions cluster_analysis Functional Group Identification cluster_conclusion Structural Confirmation spectrum Acquired IR Spectrum region1 > 3000 cm⁻¹ (N-H, C-H aromatic) spectrum->region1 region2 1650-1800 cm⁻¹ (C=O) spectrum->region2 region3 < 1500 cm⁻¹ (Fingerprint Region) spectrum->region3 analysis Correlate Peaks to Functional Groups region1->analysis region2->analysis region3->analysis conclusion Confirm Presence of Key Functional Groups analysis->conclusion

Caption: Logic for interpreting key regions of an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

For this compound (C₉H₁₀N₂O₂), the expected exact mass is approximately 178.0742 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

The fragmentation of benzoxazinone derivatives is influenced by the substituents on the ring system. Common fragmentation pathways involve the cleavage of the oxazine ring. For the target molecule, we can anticipate the following key fragments:

  • Loss of CO: A fragment corresponding to the loss of a carbonyl group from the molecular ion.

  • Loss of CH₂O: Cleavage of the ether linkage.

  • Retro-Diels-Alder reaction: A characteristic fragmentation of cyclic systems.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring and the conjugated lactam system.

The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) conjugated with the benzene ring is expected to result in absorption maxima (λ_max) in the UVA and UVB regions (around 280-400 nm). The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε).

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The predicted spectral data and experimental protocols outlined in this guide serve as a robust framework for the characterization of this and other novel benzoxazinone derivatives, facilitating their advancement in drug discovery and development pipelines.

References

  • General Spectroscopic Principles

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMR Spectroscopy of Heterocycles

    • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • IR Spectroscopy Interpretation

    • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Mass Spectrometry of Organic Compounds

    • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives

    • A recent publication on the synthesis and characterization of similar compounds can be found in the Journal of Heterocyclic Chemistry or Tetrahedron Letters. A specific citation would be dependent on the actual synthesis of the target molecule. For the purpose of this guide, a general reference to these authoritative journals is provided. [Link] and [Link]

Potential Therapeutic Targets of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 132522-83-9). While direct biological data for this specific molecule is not yet prevalent in published literature, its core structure belongs to the 1,4-benzoxazin-3-one class—a privileged scaffold in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide synthesizes existing knowledge on the broader benzoxazinone class to logically infer and propose high-potential therapeutic targets for this specific compound. We will explore three primary target classes: oncogenic transcription factors (specifically c-Myc G-quadruplex DNA), protein kinases, and serine proteases. For each proposed target, we present the scientific rationale, a detailed mechanistic hypothesis, and a robust, self-validating experimental workflow for target validation. Our objective is to provide a foundational framework for researchers to initiate and advance the preclinical investigation of this promising molecule.

Introduction to the Benzoxazinone Scaffold

The compound this compound is a distinct molecule built upon the 1,4-benzoxazin-3-one heterocyclic system. This core structure is of significant interest due to its presence in numerous biologically active compounds and its versatility as a synthon for further chemical transformations.[1] The broader family of benzoxazinones exhibits a remarkable range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties, marking it as a "privileged scaffold" for drug discovery.[2][3][4] The specific substitutions on the title compound—an amino group at position 5 and a methyl group at position 4—confer unique electronic and steric properties that will dictate its interaction with biological macromolecules and, consequently, its therapeutic potential.

Chemical Structure: this compound CAS Number: 132522-83-9[5] Molecular Formula: C₉H₁₀N₂O₂

The absence of extensive biological data for this specific analog necessitates a rational, evidence-based approach to identify its most probable molecular targets. This guide extrapolates from well-documented activities of structurally related benzoxazinones to build a targeted screening and validation strategy.

High-Potential Therapeutic Target Classes

Based on the established pharmacology of the benzoxazinone scaffold, we have identified three primary target classes for initial investigation.

Target Class I: Oncogenic Transcription Factors via G-Quadruplex Stabilization

Scientific Rationale: A seminal study revealed that certain benzoxazinone derivatives exert their anti-cancer effects by targeting and stabilizing the G-quadruplex (G4) DNA structure within the promoter region of the c-Myc oncogene.[6] The c-Myc proto-oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. Stabilizing the G4 structure in its promoter effectively "locks" it in a conformation that obstructs the transcriptional machinery, leading to the downregulation of c-Myc protein expression and subsequent inhibition of cancer cell growth.[6] The planar, aromatic nature of the benzoxazinone core is well-suited for π-π stacking interactions with the G-tetrads of the quadruplex, making this a highly plausible mechanism of action.

Mechanistic Hypothesis: We hypothesize that this compound binds to and stabilizes the G-quadruplex formed in the nuclease hypersensitivity element (NHE) III₁ of the c-Myc promoter. This stabilization event impedes transcription, reduces c-Myc mRNA and protein levels, and ultimately induces cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.

Proposed Validation Workflow:

G4_Validation_Workflow cluster_invitro In Vitro / Biophysical Validation cluster_cellular Cellular Validation CD_Spec Circular Dichroism (CD) Spectroscopy EMSA Electrophoretic Mobility Shift Assay (EMSA) CD_Spec->EMSA Confirms G4 Interaction RT_PCR RT-qPCR in Cancer Cells EMSA->RT_PCR Informs cellular testing WB_Assay Western Blot for c-Myc Protein RT_PCR->WB_Assay Validates mRNA downregulation Prolif_Assay Anti-Proliferation Assay (e.g., A549, HeLa) WB_Assay->Prolif_Assay Links target engagement to phenotype

Caption: Workflow for validating c-Myc G-quadruplex targeting.

Detailed Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Oligonucleotide Preparation: Synthesize and HPLC-purify a 5'-fluorescently labeled oligonucleotide corresponding to the G4-forming sequence of the c-Myc promoter (e.g., Pu27).

  • G4 Folding: Anneal the oligonucleotide (1 µM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G-quadruplex formation.

  • Binding Reaction: In a 20 µL reaction volume, incubate the folded G4-DNA (50 nM) with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) in the reaction buffer for 1 hour at room temperature. Include a known G4 ligand (e.g., TMPyP4) as a positive control and a vehicle (DMSO) as a negative control.

  • Electrophoresis: Load the samples onto a 12% native polyacrylamide gel in 1x TBE buffer supplemented with 25 mM KCl. The inclusion of potassium in the gel and running buffer is critical to maintain the G4 structure during electrophoresis. Run the gel at 4°C.

  • Visualization: Image the gel using a fluorescent scanner. The stabilization of the G4 structure by the compound will result in a distinct, slower-migrating band compared to the unbound or unfolded DNA, demonstrating a direct interaction.[6]

Target Class II: Protein Kinases

Scientific Rationale: The benzoxazinone scaffold has been identified as a core structure for the development of protein kinase inhibitors.[7] Specifically, some derivatives have been synthesized with the aim of inhibiting tyrosine kinases such as KDR (VEGF Receptor 2) and ABL, which are critical mediators of tumor angiogenesis and cell proliferation, respectively.[7] The heterocyclic ring system can function as a bioisostere for other hinge-binding motifs found in established kinase inhibitors.

Mechanistic Hypothesis: The compound may act as a competitive inhibitor at the ATP-binding site of specific oncogenic protein kinases. The N-H and carbonyl groups of the benzoxazinone core could form key hydrogen bonds with the kinase hinge region, while the substituted phenyl ring explores adjacent hydrophobic pockets, leading to potent and selective inhibition.

Proposed Validation Workflow:

Kinase_Screening_Workflow Panel_Screen Primary Screen: Broad Kinase Panel (e.g., 96 kinases) Hit_ID Hit Identification (>50% inhibition at 10 µM) Panel_Screen->Hit_ID IC50_Det Dose-Response Curve: IC50 Determination for Hits Hit_ID->IC50_Det Cell_Phos Cellular Target Engagement: Inhibition of Substrate Phosphorylation (Western Blot) IC50_Det->Cell_Phos MoA Mechanism of Action: ATP-Competitive Assay Cell_Phos->MoA Protease_Inhibition_Diagram cluster_reaction Enzymatic Reaction Enzyme Serine Protease Active Site (Ser-His-Asp) Product Cleaved Product (Chromogenic) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor Benzoxazinone Compound Inhibitor->Enzyme Binds & Inhibits

Caption: Model of competitive inhibition of a serine protease.

Detailed Experimental Protocol: Colorimetric α-Chymotrypsin Inhibition Assay

  • Assay Principle: This assay uses a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586). When cleaved by α-chymotrypsin, it releases p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm.

  • Reagents:

    • α-Chymotrypsin stock solution (in 1 mM HCl).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate stock solution (S-2586 in DMSO).

    • Test compound stock solution (in DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound at various concentrations (final concentration e.g., 1-200 µM). For controls, add 10 µL of DMSO.

    • Add 10 µL of α-chymotrypsin solution (final concentration ~25 nM) to all wells except the blank. Mix and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the substrate S-2586 (final concentration ~200 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes at 25°C.

  • Data Analysis: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Summary of Potential Targets and Validation Strategies

Potential Target Class Specific Example(s) Therapeutic Rationale Key Validation Assays Supporting Literature
Oncogenic Transcription Factors c-Myc G-Quadruplex DNADownregulation of a key oncogene driver in multiple cancers.Circular Dichroism, EMSA, RT-qPCR, Western Blot[6]
Protein Kinases KDR (VEGFR2), ABLInhibition of tumor angiogenesis and proliferation.Broad Kinase Panel Screen, ADP-Glo™ IC₅₀ Assay[7]
Serine Proteases α-Chymotrypsin, HLEAnti-inflammatory and tissue-protective effects.Colorimetric/Fluorometric Enzymatic Assays[4][8]

Concluding Remarks and Future Directions

The 1,4-benzoxazin-3-one scaffold represents a fertile ground for the discovery of novel therapeutics. While this compound is a largely uncharacterized molecule, the weight of evidence from its chemical class points toward distinct and druggable target families. The experimental frameworks detailed in this guide provide a clear, rational, and efficient path forward for its preclinical evaluation.

The immediate next steps should involve the execution of the proposed primary screening assays: anti-proliferation assays across a panel of cancer cell lines (e.g., A549, HeLa, SGC7901) [6]and functional assays for kinase and protease inhibition. Positive hits from these screens will warrant progression to the more detailed mechanistic and cellular validation studies outlined herein. Success in these endeavors would not only elucidate the therapeutic potential of this specific molecule but also enrich our understanding of the structure-activity relationships governing the promising benzoxazinone class.

References

  • Hu, M. H., Chen, S. B., Wang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Guchhait, G., & Shrivastava, A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6529.
  • Taha, M., Ismail, N. H., Imran, S., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4057-4065.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 10-13.
  • ResearchGate. (n.d.).
  • BLDpharm. (n.d.). 132522-83-9|this compound.
  • Benchchem. (n.d.). This compound.
  • MDPI. (2022).
  • Ben-Hammouda, M., Ahmad, I., Hamdi, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3128.

  • Apollo Scientific. (n.d.). This compound.
  • Gonzalez-Bacerio, J., & del Monte-Martinez, A. (2021). Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences, 22(11), 6065.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

Sources

in vitro evaluation of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Foreword: A Strategic Approach to Novel Compound Evaluation

In the realm of drug discovery, the initial in vitro assessment of a novel chemical entity is a pivotal juncture. It is not merely a series of prescribed tests but a strategic investigation into a compound's biological potential. This guide provides a comprehensive framework for the in vitro evaluation of This compound , a molecule belonging to the versatile benzoxazinone class. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] This document is structured to guide researchers through a logical, tiered approach—from foundational cytotoxicity profiling to targeted mechanistic assays—ensuring a robust and insightful preliminary characterization. The methodologies described herein are grounded in established principles, designed to be self-validating, and supported by authoritative references to ensure scientific integrity.

Compound Profile: this compound

A thorough understanding of the test article's fundamental properties is the bedrock of any biological evaluation. This compound is a member of the benzoxazine family, characterized by a fused benzene and oxazine ring system.[5]

PropertyValueSource(s)
CAS Number 132522-83-9[5][6][7]
Molecular Formula C₉H₁₀N₂O₂[5][8]
Molecular Weight 178.19 g/mol [8][9]
Synonyms 5-Amino-4-methyl-2H-benzo[b][10][11]oxazin-3(4H)-one[5]
Purity ≥95% (typical for research grade)[6][8]

Initial literature suggests that this compound may act as an antibacterial agent and could inhibit lipid synthesis in tumor cells, providing a preliminary hypothesis for its potential as an anticancer agent.[5] The broader benzoxazinone class is known for its diverse bioactivities, justifying a multi-faceted screening approach.[1][4]

A Tiered Strategy for In Vitro Evaluation

A logical, tiered workflow is essential for the efficient allocation of resources and for building a coherent biological narrative for the compound. This guide proposes a three-tiered approach, beginning with broad cytotoxicity screening and progressing to more specific, hypothesis-driven assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis Compound Compound Solubilization (DMSO Stock) Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Compound->Tier1 IC50 IC50 Determination & Selectivity Index (SI) Calculation Tier1->IC50 Tier2_AntiInflam Anti-Inflammatory Assays (e.g., Griess Assay for NO) IC50->Tier2_AntiInflam If non-toxic or selectively toxic Tier2_Antioxidant Antioxidant Assays (e.g., DPPH, ABTS, SOD, CAT) IC50->Tier2_Antioxidant If non-toxic or selectively toxic Analysis Comprehensive Data Analysis Tier2_AntiInflam->Analysis Tier2_Antioxidant->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Caption: A tiered workflow for the in vitro evaluation of the target compound.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[11][12] It establishes the concentration range for subsequent mechanistic assays and provides an initial screen for potential anticancer activity. The MTT assay is a robust, widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[13][14]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals.[15] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[14]

Experimental Design - Causality:

  • Cell Lines: A panel of cell lines is crucial for a meaningful interpretation. We propose:

    • MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cancer cell line.[13][14]

    • HeLa (Cervical Cancer): A common, aggressive cancer cell line.[13][14]

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and determine a selectivity index (SI).[13][14] The SI compares the toxicity against cancer cells versus normal cells, a key indicator of a compound's therapeutic window.[13]

  • Positive Control: A known cytotoxic agent, such as Doxorubicin, is included to validate assay performance.[11]

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound ensure that the vehicle itself has no effect on cell viability.

Detailed Protocol: MTT Assay[10][15][16]
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 7,500-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations (and controls) to the appropriate wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂. The choice of incubation time allows for the assessment of both short-term and longer-term cytotoxic effects.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10][16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this period, only viable cells will convert the MTT to formazan crystals.[10][15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[10][16]

Data Presentation and Analysis

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is a key metric of potency.[11]

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Experimental ValueExperimental ValueIC₅₀ HEK293 / IC₅₀ MCF-7
HeLaExperimental ValueExperimental ValueIC₅₀ HEK293 / IC₅₀ HeLa
HEK293Experimental ValueExperimental ValueN/A

¹A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Mechanistic Assays

Based on promising results from Tier 1 (i.e., selective cytotoxicity or low general toxicity), Tier 2 assays investigate specific biological mechanisms. Given the known activities of the benzoxazinone class, evaluating anti-inflammatory and antioxidant potential is a logical next step.[4][17]

Anti-Inflammatory Activity: Nitric Oxide Inhibition

Rationale: Chronic inflammation is implicated in numerous diseases.[17] Macrophages play a key role in inflammation, producing mediators like nitric oxide (NO) upon stimulation.[18] The inhibition of NO production is a hallmark of anti-inflammatory activity.[17]

Principle: The Griess assay is a straightforward colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[19][20] In the assay, acidified nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[20][21]

Experimental Design - Causality:

  • Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[18]

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response and stimulate NO production in the macrophages.[18]

  • Measurement: By measuring the nitrite concentration in the culture supernatant of LPS-stimulated cells, with and without the test compound, we can quantify the compound's ability to inhibit NO production.

G LPS LPS Macrophage RAW 264.7 Macrophage LPS->Macrophage iNOS iNOS Activation Macrophage->iNOS NO_Production L-Arginine → NO iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound Test Compound Compound->iNOS Inhibition?

Caption: Simplified pathway of LPS-induced NO production and potential inhibition.

Detailed Protocol: Griess Assay[22][23]
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the Tier 1 MTT assay) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[20]

  • Incubation & Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light.[20] Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antioxidant Activity Evaluation

Rationale: Oxidative stress is a key factor in cellular damage and disease progression. A compound's ability to scavenge free radicals or enhance endogenous antioxidant defenses is a significant therapeutic property.[4][22] We propose a dual approach: assessing direct radical scavenging and measuring effects on key antioxidant enzymes.

Direct Radical Scavenging: DPPH and ABTS Assays

Principle: These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize stable free radicals.[23][24]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): This assay uses a stable radical that is deep purple in color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.[23][24]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): This assay generates a blue-green ABTS radical cation. Antioxidants suppress the color of the radical, and the reduction in absorbance is measured. The ABTS assay is sensitive and effective for both hydrophilic and lipophilic compounds.[25][26]

Using both assays provides a more comprehensive profile of a compound's radical scavenging capacity.[26]

Detailed Protocol: DPPH Assay[26]
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 50 µL of the test compound at various concentrations to 150 µL of the DPPH solution.

  • Incubation: Shake the plate and incubate for 30 minutes in the dark at room temperature.

  • Reading: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.[26]

Endogenous Enzyme Activity: SOD and CAT Assays

Rationale: Beyond direct scavenging, a compound may exert antioxidant effects by modulating the activity of crucial antioxidant enzymes. Superoxide Dismutase (SOD) and Catalase (CAT) form a primary line of defense against reactive oxygen species (ROS).[27]

Principle:

  • SOD Assay: SOD catalyzes the dismutation of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[27] The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., a tetrazolium salt like WST-1) that changes color upon reduction by the radicals. SOD activity is measured as the inhibition of this color change.

  • CAT Assay: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[27][28] Its activity can be measured by monitoring the rate of H₂O₂ disappearance, often by spectrophotometrically tracking the decrease in absorbance at 240 nm.

Detailed Protocol: Superoxide Dismutase (SOD) Activity Assay[30][31]

This protocol is based on a commercially available kit format which is highly recommended for reproducibility.

  • Sample Preparation: Prepare cell lysates from cells treated with and without the test compound. Measure the total protein concentration (e.g., via BCA assay) for normalization.

  • Assay Setup: In a 96-well plate, add cell lysate samples, standards, and blanks.

  • Reaction Initiation: Add a working solution containing the WST-1 substrate and an enzyme solution (e.g., Xanthine Oxidase) to all wells to start the superoxide generation.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[28]

  • Reading: Measure the absorbance at 450 nm. The inhibition of color development is proportional to the SOD activity in the sample.

  • Calculation: Calculate SOD activity based on a standard curve and normalize to the total protein content.

Conclusion and Strategic Outlook

This technical guide outlines a robust, multi-tiered strategy for the preliminary . By systematically progressing from broad cytotoxicity screening to targeted anti-inflammatory and antioxidant assays, researchers can build a comprehensive initial profile of the compound's biological activities. The causality-driven experimental design and inclusion of validated, referenced protocols are intended to ensure the generation of reliable and interpretable data.

The results from this workflow will provide a strong foundation for subsequent investigations, including more advanced in vitro studies (e.g., apoptosis assays, western blotting for pathway analysis) and will ultimately inform the decision to advance the compound into preclinical in vivo models.

References

  • Roche. (n.d.). MTT Assay Protocol. [Link]

  • Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Assay. [Link]

  • Li, Y., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Journal of Visualized Experiments. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

  • Caron, I., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • ResearchGate. (2019). Protocol Griess Test. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • Weydert, C. J. & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase, and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols. [Link]

  • Avantor. (n.d.). Cytotoxicity Assays. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. [Link]

  • National Center for Biotechnology Information. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • PROMETHEUS – Protocols. (n.d.). Superoxide Dismutase Assay. [Link]

  • National Center for Biotechnology Information. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. [Link]

  • G-Biosciences. (n.d.). SOD Activity Assay. [Link]

  • ResearchGate. (2013). A protocol for catalase and superoxide dismutase assay?. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • National Center for Biotechnology Information. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

  • ResearchGate. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2021). Pharmacological Activities of Aminophenoxazinones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • MDPI. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

Sources

The Discovery and Development of Novel Benzoxazinone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoxazinones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The inherent chemical features of the benzoxazinone scaffold allow for diverse functionalization, making it a versatile template for the design and discovery of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides an in-depth technical overview of the discovery and development of novel benzoxazinone compounds, from their chemical synthesis to their biological evaluation and mechanistic elucidation.

Part 1: Synthesis of Benzoxazinone Derivatives

The synthesis of the benzoxazinone core can be achieved through various chemical strategies. One of the most common and versatile methods involves the reaction of anthranilic acids with acyl chlorides. This approach allows for the facile introduction of a wide range of substituents at the 2-position of the benzoxazinone ring, enabling the exploration of structure-activity relationships (SAR).

Rationale for Synthetic Strategy

The selection of anthranilic acid as a starting material is advantageous due to its commercial availability and the presence of both an amino and a carboxylic acid group. These functional groups are poised for a cyclization reaction. The use of various benzoyl chlorides allows for the systematic modification of the 2-aryl substituent, which is crucial for tuning the biological activity of the final compounds. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol details a representative procedure for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Triethylamine

  • Chloroform

  • Distilled water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Spectroscopic instruments (FT-IR, NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform.

  • Addition of Acyl Chloride: To the stirred solution, add the substituted benzoyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing distilled water and ice.

  • Extraction: Extract the aqueous layer with chloroform (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by melting point determination and elemental analysis.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones start Start: Anthranilic Acid & Triethylamine in Chloroform add_benzoyl Add Substituted Benzoyl Chloride start->add_benzoyl react Stir at Room Temperature (2-4h) add_benzoyl->react workup Work-up with Water/Ice react->workup extract Extract with Chloroform workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify characterize Characterize (FT-IR, NMR, MS) purify->characterize end_product Final Product: 2-Aryl-4H-3,1-benzoxazin-4-one characterize->end_product

Caption: Workflow for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

Part 2: Biological Evaluation of Benzoxazinone Derivatives

A crucial aspect of novel compound development is the thorough evaluation of their biological activities. Based on the diverse pharmacological profile of benzoxazinones, a primary screening often includes assessing their anticancer and antimicrobial properties.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

The MTT assay is a reliable and high-throughput method to assess cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxic potency.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Normal human cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test benzoxazinone compounds

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

The broth microdilution method is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains in a high-throughput format. It provides a quantitative measure (MIC value) of the antimicrobial potency, which is essential for comparing the efficacy of different compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test benzoxazinone compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Structure-Activity Relationship (SAR) Studies

By synthesizing and testing a series of benzoxazinone derivatives with varying substituents, it is possible to establish a structure-activity relationship. This analysis provides crucial insights into which chemical modifications enhance biological activity and selectivity.

Table 1: Representative Biological Activity Data for a Series of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

CompoundR-group (at para-position of 2-aryl ring)IC50 (µM) vs. HeLaMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -H35.264>128
1b -Cl15.83264
1c -OCH328.564128
1d -NO212.11632
Doxorubicin -0.8N/AN/A
Ciprofloxacin -N/A10.5

Note: The data presented in this table is a hypothetical representation based on trends observed in published literature and is for illustrative purposes.

From the illustrative data, a preliminary SAR can be deduced:

  • Anticancer Activity: The presence of an electron-withdrawing group, such as a nitro group (-NO2), at the para-position of the 2-aryl ring appears to enhance the cytotoxic activity against HeLa cells. A halogen substituent like chlorine (-Cl) also improves activity compared to the unsubstituted compound.

  • Antimicrobial Activity: Similarly, the nitro-substituted derivative shows the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The chloro-substituted compound also exhibits improved activity over the unsubstituted and methoxy-substituted analogs.

Part 3: Mechanism of Action

Understanding the molecular mechanism by which a compound exerts its biological effect is a critical step in drug development. For many anticancer agents, interference with fundamental cellular processes such as DNA replication and gene expression is a common mode of action.

Targeting the c-Myc Oncogene

The c-Myc oncogene is a key regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex. The formation of this G-quadruplex can act as a silencer element, downregulating the transcription of the c-Myc gene. Small molecules that can bind to and stabilize this G-quadruplex structure are therefore of great interest as potential anticancer therapeutic agents.[2]

Signaling Pathway Visualization

G cluster_pathway c-Myc Transcription Regulation and Benzoxazinone Intervention cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-quadruplex Formation cMyc_promoter->G4 folds into cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription initiates transcription_factors Transcription Factors G4->transcription_factors blocks binding of transcription_factors->cMyc_promoter binds to cell_proliferation Uncontrolled Cell Proliferation cMyc_transcription->cell_proliferation leads to benzoxazinone Benzoxazinone Derivative benzoxazinone->G4 stabilizes

Caption: Proposed mechanism of action for anticancer benzoxazinone derivatives targeting the c-Myc G-quadruplex.

The stabilization of the G-quadruplex structure in the c-Myc promoter by a benzoxazinone derivative can inhibit the binding of transcription factors, leading to the downregulation of c-Myc expression. This, in turn, can suppress uncontrolled cell proliferation and induce apoptosis in cancer cells.

Conclusion and Future Directions

The benzoxazinone scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these compounds an attractive area for further research. This guide has provided a comprehensive overview of the key stages in the development of novel benzoxazinone compounds, from their synthesis and biological evaluation to the elucidation of their mechanism of action. Future research in this field will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for benzoxazinone derivatives will continue to expand their therapeutic potential.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.[Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.[Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.[Link]

  • Broth microdilution. Wikipedia.[Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3]oxazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry.[Link]

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.[Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.[Link]

  • G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. International Journal of Molecular Sciences.[Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate.[Link]

  • Synthesis of 2-phenyl-4H-benzo[d][3]oxazin-4-one from anthranilic... ResearchGate.[Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Benzoxazinones in Antibacterial Research

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The 1,4-benzoxazin-3-one backbone has emerged as a promising scaffold for designing new antimicrobial compounds.[1] While many natural benzoxazinoids show limited potency, synthetic derivatives have demonstrated significant activity against pathogenic bacteria.[1][2] This document provides a comprehensive guide to evaluating the antibacterial potential of a specific synthetic derivative, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 132522-83-9).[3]

This compound belongs to the benzoxazine class, characterized by a fused benzene and oxazine ring structure.[3] Its amino and methyl substitutions create opportunities for chemical modification and may contribute to its biological activity.[3] These protocols are designed to be a robust framework for the initial screening and characterization of this and other novel compounds, adhering to internationally recognized standards.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, related benzoxazinone and quinolone structures offer valuable insights. Some 5-amino-4-quinolones have been shown to act by selectively disrupting bacterial membranes.[4] Other studies on triazole-functionalized benzoxazinones suggest they may inhibit essential enzymes, such as dehydrosqualene synthase in Staphylococcus aureus, which is critical for cell membrane integrity.[5] Another potential target, based on the broader class of compounds that interfere with bacterial stress responses, is the stringent response pathway, which is crucial for bacterial survival under stress.[6] Therefore, the primary assays detailed here focus on determining inhibitory concentrations and bactericidal/bacteriostatic effects, which are foundational for any subsequent mechanistic studies.

Essential Prerequisites and Preparation

Accurate and reproducible results hinge on meticulous preparation. The following sections detail the necessary equipment, reagents, and standardized procedures.

Equipment and Consumables
  • Certified Class II Biological Safety Cabinet (BSC)

  • Autoclave

  • CO2 Incubator (35-37°C)

  • Spectrophotometer or turbidity meter (e.g., densitometer)

  • Calibrated micropipettes (single and multichannel)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile pipette tips, serological pipettes, and reservoirs

  • Vortex mixer

  • Sterile culture tubes and flasks

  • Petri dishes (100 mm and 150 mm)

Reagent and Media Preparation
  • Test Compound Stock Solution:

    • Compound: this compound (Mol. Wt: 178.19 g/mol ).[3]

    • Solvent: Dimethyl sulfoxide (DMSO) is recommended due to the moderate solubility of similar compounds in polar solvents.[3]

    • Procedure: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~56.1 mM) in 100% DMSO. Sterilize by filtration through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

    • Causality: A high-concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the bacteria. The final DMSO concentration should not exceed 1% (v/v).

  • Bacterial Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of aerobic bacteria as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8] Prepare according to the manufacturer's instructions and sterilize by autoclaving.

    • Mueller-Hinton Agar (MHA): Used for disk diffusion and colony counting. Prepare as per the manufacturer's directions, autoclave, and pour into petri dishes to a uniform depth (approx. 4 mm).

Bacterial Strain Selection and Inoculum Standardization
  • Recommended Strains: Utilize reference strains from the American Type Culture Collection (ATCC) for reproducibility.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Inoculum Preparation (Critical Step):

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Transfer colonies to a tube of sterile saline or CAMHB.

    • Incubate and/or vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

    • This standardized suspension must be further diluted for the specific assay as described in the protocols below.

    • Trustworthiness: Standardization of the bacterial inoculum is paramount. An inoculum that is too dense will result in falsely high MIC values, while an overly dilute inoculum can lead to falsely low values.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth, conforming to CLSI M07 guidelines.[7]

Step-by-Step Methodology
  • Plate Preparation: Add 100 µL of sterile CAMHB to columns 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Prepare an intermediate dilution of the stock compound in CAMHB. Add 200 µL of this solution to column 1. This well will contain the highest concentration of the compound.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.

  • Control Wells:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

  • Final Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.[9]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours.[9]

Data Interpretation
  • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9]

  • Validation: The sterility control (column 12) must be clear, and the growth control (column 11) must show distinct turbidity.

Visualization: Broth Microdilution Workflow

Broth_Microdilution cluster_actions Actions well1 Well 1 200µL Cmpd +100µL Bact action1 Serial Dilution (100µL Transfer) well1->action1 Start well2 Well 2 100µL Broth +100µL Bact well3 Well 3 100µL Broth +100µL Bact well2->well3 well10 Well 10 100µL Broth +100µL Bact well3->well10 ... action2 Discard 100µL well10->action2 well11 Growth Ctrl 100µL Broth +100µL Bact well12 Sterility Ctrl 200µL Broth action1->well2 Time_Kill_Workflow cluster_sampling Sampling Time Points A Prepare Flasks (Growth Control, 1x MIC, 2x MIC, 4x MIC) B Inoculate all flasks to ~5x10^5 CFU/mL A->B C Incubate at 37°C with shaking B->C T0 T=0h C->T0 Sample T2 T=2h C->T2 Sample T4 T=4h C->T4 Sample T24 T=24h C->T24 Sample D For each sample: Perform 10-fold serial dilutions T0->D T2->D T4->D T24->D E Plate dilutions onto MHA D->E F Incubate plates 18-24h E->F G Count Colonies (CFU) F->G H Plot log10(CFU/mL) vs. Time G->H

Caption: Experimental workflow for a time-kill kinetic assay.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method for preliminary screening of antibacterial activity. [10]

Step-by-Step Methodology
  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. [11]2. Streaking: Swab the entire surface of a 150 mm MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. [11]3. Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Addition: Pipette a fixed volume (e.g., 10 µL) of a known concentration of this compound solution onto each disk.

  • Controls: Use a disk with solvent (DMSO) only as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.

Data Interpretation
  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

  • The size of the zone correlates with the susceptibility of the bacterium to the compound. [12]A larger zone generally indicates greater activity. The solvent control should show no zone of inhibition.

Data Summary and Quality Control

AssayKey ParameterInterpretationCritical Controls
Broth Microdilution Minimum Inhibitory Concentration (MIC)Lowest concentration preventing visible growth.Growth Control, Sterility Control
Time-Kill Kinetics Log₁₀ CFU/mL reduction over time≥3-log₁₀ reduction = Bactericidal; <3-log₁₀ reduction = Bacteriostatic.Growth Control (No Compound)
Agar Disk Diffusion Zone of Inhibition Diameter (mm)Size correlates with susceptibility.Solvent Control, Positive Control Antibiotic

Safety Precautions

  • Handle this compound in a well-ventilated area or chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • All bacterial cultures are potential pathogens (Biosafety Level 2). All work must be conducted in a certified Biological Safety Cabinet using appropriate personal protective equipment (PPE), including lab coats and gloves.

  • Decontaminate all waste and work surfaces with an appropriate disinfectant (e.g., 10% bleach or 70% ethanol).

References

  • MDPI. In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone. [Link]

  • National Institutes of Health (NIH). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. [Link]

  • ScienceDirect. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]

  • ResearchGate. Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. [Link]

  • American Society for Microbiology (ASM). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Institutes of Health (NIH). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • National Institutes of Health (NIH). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. Novel Antibacterial Approaches and Therapeutic Strategies. [Link]

  • Hardy Diagnostics. How To Perform a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Journal of Applied Pharmaceutical Science. Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]

  • PubMed. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • YouTube. How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). [Link]

  • Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • National Institutes of Health (NIH). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • PubMed. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b]o[2][3]xazin-3(4H). [Link]

  • RACO. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. [Link]

Sources

Application Notes & Protocols for the Development of Anticancer Agents from Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] These structures are of particular interest in oncology, where the development of novel therapeutic agents is critical to overcoming challenges like drug resistance. Benzoxazinone derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including those of the breast, colon, liver, and lung.[2]

Their anticancer effects are not attributed to a single mechanism but rather to a diverse range of actions, making them versatile candidates for drug development. These mechanisms include the induction of programmed cell death (apoptosis), halting the cancer cell cycle, inhibiting critical enzymes involved in DNA replication and repair, and modulating key oncogenic signaling pathways.[3] This guide provides an in-depth overview and field-proven protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from the benzoxazinone scaffold.

Section 1: Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-one Derivatives

Expertise & Experience: The foundational step in developing novel anticancer agents is the efficient synthesis of the core scaffold and its derivatives. The most common and direct route to 2-substituted-4H-3,1-benzoxazin-4-ones starts from anthranilic acid. The causality behind this choice lies in its bifunctional nature, containing both a carboxylic acid and an amino group, which are perfectly positioned for cyclization. The classical approach involves acylation of the amino group followed by cyclodehydration.

A widely adopted and effective one-pot method involves reacting anthranilic acid with an acyl chloride in the presence of a base like pyridine.[2] This method is efficient because the pyridine acts as both a nucleophilic catalyst for the acylation step and a base to neutralize the HCl byproduct, driving the subsequent cyclization.

Experimental Workflow: Synthesis and Initial Screening

Below is a generalized workflow for the synthesis and initial biological screening of a benzoxazinone derivative library.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Cascade s1 Anthranilic Acid + Acyl Chloride s2 One-Pot Reaction (Pyridine or other base) s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization/Chromatography) s3->s4 s5 Characterization (NMR, IR, MS) s4->s5 b1 Primary Cytotoxicity Screen (MTT/SRB Assay) s5->b1 Pure Compound Library b2 Determine IC50 Values b1->b2 b3 Select 'Hit' Compounds (Potent & Selective) b2->b3 b4 Mechanism of Action Studies (Apoptosis, Cell Cycle) b3->b4 b5 Lead Optimization b4->b5

Caption: A streamlined workflow from chemical synthesis to biological hit identification.

Protocol 1: General One-Pot Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol is a self-validating system; successful synthesis will result in a product with characteristic spectral data and a defined melting point, confirming its identity before proceeding to biological assays.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Chloroform (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of anthranilic acid in 50 mL of anhydrous pyridine. Cool the mixture in an ice bath.

  • Acylation: Add 22 mmol (a slight excess of 2 equivalents) of benzoyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.[2] The use of two equivalents is crucial as the first equivalent acylates the amino group, and the second activates the carboxylic acid for cyclization.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a cold 5% sodium bicarbonate solution to remove unreacted starting materials and pyridine hydrochloride. Finally, wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Section 2: In Vitro Evaluation of Anticancer Activity

The first step in evaluating a new compound library is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Expertise & Experience: The principle of the MTT assay is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells. It's critical to include both a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) to validate each experiment. The results are typically expressed as the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[5]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzoxazinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a standard anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

Summarize the IC₅₀ values for your most promising compounds against various cell lines in a table for clear comparison.

Compound IDDerivative ClassMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
BZ-01 2-Phenyl8.512.115.3
BZ-07 2-(4-Chlorophenyl)4.25.87.9
BZ-15 2-(4-Aminophenyl)< 10< 10Not Tested
Doxorubicin (Reference Drug)0.91.11.3

Note: Data is representative. Actual values must be determined experimentally.

Section 3: Elucidation of Mechanism of Action

Once "hit" compounds are identified, the next crucial step is to understand how they kill cancer cells. Key mechanisms for benzoxazinones include inducing apoptosis and causing cell cycle arrest.

A. Apoptosis Induction

Expertise & Experience: Apoptosis is characterized by distinct morphological and biochemical changes. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, can be labeled with a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells with compromised membranes.[7] Using these two stains together in flow cytometry allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Treated and untreated cancer cells

  • PBS, FACS tubes, Flow Cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzoxazinone compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

B. Cell Cycle Analysis

Expertise & Experience: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. A flow cytometer can measure this fluorescence, allowing for the quantification of cells in each phase of the cell cycle. Cells in G2/M (with duplicated DNA) will have twice the fluorescence intensity of cells in G0/G1.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and untreated cancer cells

  • PBS, FACS tubes, Flow Cytometer

  • Ice-cold 70% ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[3]

Procedure:

  • Cell Treatment & Harvesting: Treat approximately 1 x 10⁶ cells with the benzoxazinone compound at its IC₅₀ concentration for 24 or 48 hours. Harvest the cells.

  • Fixation: Wash the cells once with PBS. Resuspend the pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[3] Fix the cells for at least 30 minutes on ice (or store at 4°C for later analysis).

  • Washing: Centrifuge the fixed cells (at a higher speed, ~500 x g, as they are less dense) and wash twice with PBS.[3]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that the PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

C. Western Blotting for Key Protein Markers

Expertise & Experience: To confirm the mechanisms suggested by flow cytometry, Western blotting can be used to detect changes in the expression levels of key regulatory proteins. For apoptosis, a key marker is the cleavage of Caspase-3 from its inactive pro-form (~32 kDa) to its active, cleaved form (~17 kDa).[8][9] For DNA damage and cell cycle arrest, an increase in the tumor suppressor protein p53 and the phosphorylated form of histone H2AX (γ-H2AX) are common indicators.

Protocol 5: Western Blotting
  • Protein Extraction: Treat cells with the benzoxazinone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against targets like Cleaved Caspase-3, p53, γ-H2AX, and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization

The following diagram illustrates a simplified p53-mediated apoptotic pathway often activated by DNA-damaging agents, a known mechanism for some benzoxazinone derivatives.

G compound Benzoxazinone Derivative dna_damage DNA Damage (e.g., Topo II Inhibition) compound->dna_damage p53 p53 Activation (Tumor Suppressor) dna_damage->p53 activates bax Bax Upregulation (Pro-Apoptotic) p53->bax induces cyto_c Cytochrome c Release bax->cyto_c promotes casp9 Caspase-9 Activation cyto_c->casp9 activates casp3 Caspase-3 Activation casp9->casp3 cleaves & activates apoptosis Apoptosis casp3->apoptosis

Caption: p53-mediated apoptotic pathway induced by benzoxazinone derivatives.

Conclusion and Future Directions

The benzoxazinone scaffold remains a highly promising starting point for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, initial screening, and mechanistic evaluation of new derivatives. By systematically applying these methods, researchers can identify potent lead compounds and elucidate their modes of action. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as advancing the most promising candidates into preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Amer, O. M., El-Sayed, W. M., & Taha, M. O. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(21), 6667. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Heliyon, 10(12), e32626. [Link]

  • Creative Diagnostics (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • University of Padua (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. [Link]

  • Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • El‐Bordany, E. A., & Ali, R. S. (2018). Synthesis of New Benzoxazinone, Quinazolinone, and Pyrazoloquinazolinone Derivatives and Evaluation of Their Cytotoxic Activity Against Human Breast Cancer Cells. Journal of Heterocyclic Chemistry, 55(5), 1223–1231. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

  • Ersoy, O., et al. (2020). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1845. [Link]

  • Zentmyer, D. T., & Wagner, E. C. (1949). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of Organic Chemistry, 14(6), 967-979. [Link]

  • Al-Ostoot, F. H., et al. (2019). Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Bio-Rad Antibodies (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

  • Shomu's Biology (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

Sources

Application Note: High-Throughput Screening of 5-Amino-4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Analogs for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Analogs of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one represent a promising chemical space for the discovery of novel kinase inhibitors. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising starting points for drug discovery.[2]

This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for the identification of protein kinase inhibitors from a library of this compound analogs. We will detail the principles of assay development, provide step-by-step protocols for a primary biochemical screen, and outline a robust workflow for hit confirmation and characterization.

The Strategic Imperative: Why High-Throughput Screening?

The primary goal of HTS is to survey a large and diverse chemical library to identify "hits" – compounds that exhibit a desired biological activity against a specific target.[3] In the context of kinase inhibitor discovery, this means identifying analogs that effectively block the catalytic activity of a target kinase. The sheer volume of a typical compound library necessitates the use of automated, miniaturized, and highly sensitive assays to make the screening process both time- and cost-effective.[2]

Assay Development: The Foundation of a Successful HTS Campaign

The selection and optimization of the primary screening assay are paramount to the success of any HTS campaign. The ideal assay should be robust, reproducible, and have a large signal window to clearly distinguish between active and inactive compounds. For kinase inhibitor screening, a variety of assay formats are available, with the most common being those that detect either the consumption of ATP or the formation of the phosphorylated product.

Choosing the Right Assay Technology

Several technologies are well-suited for HTS of kinase inhibitors, each with its own advantages and considerations:

  • Fluorescence-Based Assays : These are a popular choice due to their high sensitivity and versatility.[4] One common approach is to use an enzyme-coupled reaction to detect the production of ADP, a universal product of kinase reactions.[4]

  • Luminescence-Based Assays : These assays offer high sensitivity and a broad dynamic range, with the added benefit of being less susceptible to interference from fluorescent compounds.[5][6]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) : This bead-based technology is particularly well-suited for detecting biomolecular interactions, including the binding of a phospho-specific antibody to a phosphorylated substrate.[7][8][9][10] It is a homogeneous assay, meaning it does not require separation or wash steps, which simplifies automation.[7][8][10]

For this application note, we will focus on an AlphaScreen®-based assay due to its robustness, high sensitivity, and amenability to HTS.[8][9][10]

Key Assay Parameters and Optimization

Before initiating a full-scale screen, the chosen assay must be rigorously optimized and validated. Key parameters to consider include:

  • Enzyme and Substrate Concentrations : Determine the optimal concentrations of the target kinase and its substrate to ensure the reaction proceeds within the linear range and produces a sufficient signal.

  • ATP Concentration : The concentration of ATP should be at or near the Michaelis constant (Km) of the kinase to allow for the sensitive detection of both ATP-competitive and non-competitive inhibitors.

  • Incubation Time and Temperature : Optimize these parameters to achieve a balance between signal generation and assay throughput.

  • DMSO Tolerance : The assay must be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the test compounds, typically around 1%.

Assay Validation: Ensuring Data Quality

A critical step in assay development is the calculation of the Z'-factor , a statistical parameter that assesses the quality of an HTS assay. The Z'-factor takes into account both the dynamic range of the assay and the variability of the signal.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|

Where:

  • μ_positive = mean of the positive control (e.g., no inhibitor)

  • σ_positive = standard deviation of the positive control

  • μ_negative = mean of the negative control (e.g., a known potent inhibitor)

  • σ_negative = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

The HTS Workflow: From Primary Screen to Confirmed Hits

A well-defined workflow is essential for the efficient progression of an HTS campaign. The following diagram illustrates a typical workflow for the identification and confirmation of kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response Analysis cluster_3 Hit Characterization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Confirmation Re-test Primary Hits (in triplicate) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response IC50 Determination (10-point curve) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assays Orthogonal & Counter-Screens Dose_Response->Secondary_Assays Prioritize Hits ADME_Tox In Vitro ADME/Tox Profiling Secondary_Assays->ADME_Tox Validate Mechanism

Caption: A typical workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary HTS using AlphaScreen® Technology

This protocol describes a generic AlphaScreen® assay for the identification of inhibitors of a target protein kinase.

Materials:

  • Target Protein Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Streptavidin-Coated Donor Beads

  • Phospho-specific Antibody-Coated Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microplates

  • A plate reader capable of AlphaScreen® detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog (at 2 mM in DMSO) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the target kinase and biotinylated substrate in assay buffer to each well.

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a detection mixture containing streptavidin-coated donor beads and phospho-specific antibody-coated acceptor beads in detection buffer.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.

Protocol 2: Dose-Response and IC50 Determination

Confirmed hits from the primary screen should be further characterized by determining their half-maximal inhibitory concentration (IC50).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well plate.

  • Assay Performance: Perform the AlphaScreen® assay as described in Protocol 1.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top Plateau The response of the assay in the absence of inhibitor (0% inhibition).
Bottom Plateau The response of the assay at saturating concentrations of inhibitor.
IC50 The concentration of inhibitor that produces 50% of the maximal inhibition.
Hill Slope The steepness of the curve at the IC50.

Hit Characterization: Beyond the Primary Screen

A successful HTS campaign will yield a number of confirmed hits. However, it is crucial to further characterize these compounds to eliminate false positives and prioritize the most promising candidates for lead optimization.

Orthogonal and Counter-Screens
  • Orthogonal Assays: These are assays that measure the same biological activity as the primary screen but use a different detection technology.[11] For example, a luminescence-based ADP detection assay could be used to confirm the activity of hits from an AlphaScreen® campaign. This helps to rule out compounds that may interfere with the primary assay format.[11]

  • Counter-Screens: These assays are designed to identify compounds that produce a signal in the primary assay through a non-specific mechanism.[12][13][14] For example, a counter-screen could be run in the absence of the target kinase to identify compounds that inhibit the coupling enzyme in an ADP-detection assay. A common and important counter-screen is for cytotoxicity, to ensure that the observed inhibition is not simply due to cell death in cell-based assays.[12]

Hit_Triage Primary_Hits Confirmed Hits (IC50 < 10 µM) Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Primary_Hits->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Primary_Hits->Counter_Screen Selectivity_Screen Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Screen Confirm On-Target Activity Counter_Screen->Selectivity_Screen Eliminate False Positives Validated_Hits Validated Hits for Lead Optimization Selectivity_Screen->Validated_Hits Assess Specificity

Caption: A decision-making workflow for hit triage and validation.

In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of hit compounds is crucial for identifying candidates with drug-like potential.[15][16][17][18] A panel of in vitro ADME assays can provide valuable insights into a compound's:

  • Solubility: The ability of a compound to dissolve in aqueous solutions.

  • Permeability: The ability of a compound to cross biological membranes.

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes.[19]

  • Plasma Protein Binding: The extent to which a compound binds to proteins in the blood.

  • Cytotoxicity: The potential for a compound to be toxic to cells.

Conclusion: A Pathway to Novel Kinase Inhibitors

The high-throughput screening of this compound analogs represents a promising strategy for the discovery of novel protein kinase inhibitors. By employing a robust and well-validated HTS assay, such as the AlphaScreen® technology, and following a systematic workflow for hit confirmation and characterization, researchers can efficiently identify high-quality lead compounds for further development. The integration of orthogonal assays, counter-screens, and early ADME/Tox profiling is essential for minimizing the attrition of compounds in later stages of drug discovery and ultimately increasing the probability of success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Talib, S., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R & D, 25(7), 799-808.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(4), 746-748.
  • Kunapuli, P., et al. (2008). Miniaturized GPCR Signaling Studies in 1536-Well Format. ASSAY and Drug Development Technologies, 6(3), 399-407.
  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BellBrook Labs. (2012, October 11). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • BellBrook Labs. (2012, October 9). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. Retrieved from [Link]

  • Bertekap, R. L., Jr., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240.
  • Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 11(8), 925-935.
  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • Sullivan, J. E., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 11(5), 291-300.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Bradshaw, B., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358-10372.
  • ResearchGate. (n.d.). Dose-Response Modeling of High-Throughput Screening Data. Retrieved from [Link]

  • DiVA portal. (n.d.). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309.
  • Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]

  • Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]

  • Technology Networks. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • Gütschow, M., et al. (2014). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 19(12), 20958-20973.
  • de Oliveira, A. S., et al. (2015). Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. Molecules, 20(6), 10967-10986.
  • Gardinier, K. M., et al. (2011). Benzoxazinones as potent positive allosteric AMPA receptor modulators: part I. Bioorganic & Medicinal Chemistry Letters, 21(13), 3891-3895.
  • An, S., & Tolliday, N. (2010). Tools for GPCR drug discovery. Current Opinion in Chemical Biology, 14(4), 438-444.

Sources

A Multi-Tiered Methodological Framework for Assessing Lipid Synthesis Inhibition by 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

The de novo synthesis of lipids is a fundamental metabolic process, the dysregulation of which is a hallmark of numerous pathologies, including cancer, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, the enzymes governing this pathway, such as ATP citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN), have emerged as compelling targets for therapeutic intervention.[1][2] This document presents a comprehensive, multi-tiered methodological framework to characterize the potential inhibitory effects of a novel small molecule, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, on cellular lipid synthesis. While this specific molecule is uncharacterized in this context, related compounds such as 5-Amino-1MQ are known to modulate cellular metabolism by inhibiting nicotinamide N-methyltransferase (NNMT), leading to reduced lipogenesis and weight loss in preclinical models.[3][4][5] This provides a strong rationale for investigating the broader class of small molecules for effects on lipid metabolism. Our proposed strategy progresses from high-throughput phenotypic screening to direct measurement of metabolic flux and detailed lipidomic profiling, providing researchers with a robust workflow to identify and characterize novel modulators of lipogenesis.

Introduction: The Rationale for Targeting De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates.[6] The process begins in the mitochondria, where glucose-derived citrate is exported to the cytosol. Here, a cascade of enzymatic reactions converts citrate into acetyl-CoA, which is then carboxylated to form malonyl-CoA. Finally, the multi-enzyme complex Fatty Acid Synthase (FASN) catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate.[7][8]

This newly synthesized palmitate serves as a fundamental building block for more complex lipids, including triglycerides for energy storage, phospholipids for membrane biogenesis, and signaling molecules.[9][10] While tightly regulated in normal tissues, the DNL pathway is frequently upregulated in disease states to meet the high demand for energy, biomass, and signaling lipids.[11] Therefore, compounds that can inhibit this pathway hold significant therapeutic promise. This guide provides the experimental framework to determine if this compound is one such compound.

Citrate Citrate (from Mitochondria) ACLY ACLY Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA FASN FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) ComplexLipids Triglycerides, Phospholipids, etc. Palmitate->ComplexLipids Elongation & Desaturation ACLY->AcetylCoA ACC->MalonylCoA FASN->Palmitate

Figure 1: Simplified schematic of the de novo lipogenesis pathway.

A Tiered Approach for Compound Characterization

We propose a three-tiered validation funnel to efficiently assess the compound's activity, moving from broad cellular effects to specific molecular mechanisms. This approach ensures that resources are directed toward compounds with the highest potential.

Tier1 Tier 1: Phenotypic Screening (Lipid Accumulation) Tier2 Tier 2: Metabolic Flux Analysis (De Novo Synthesis Rate) Tier1->Tier2  Active  Compounds Tier3 Tier 3: Mechanistic Investigation (Lipidomic Profiling & Target ID) Tier2->Tier3  Confirmed  Inhibitors Conclusion Comprehensive Profile of Inhibitory Activity Tier3->Conclusion

Figure 2: A tiered workflow for characterizing lipid synthesis inhibitors.

Tier 1: Phenotypic Screening of Cellular Lipid Accumulation

Objective: To determine if the test compound alters the total amount of intracellular neutral lipids stored in lipid droplets.

Principle: This initial screen utilizes fluorescent dyes that are highly specific for the neutral lipids found within intracellular lipid droplets.[12][13] A reduction in fluorescence intensity in compound-treated cells relative to controls indicates a potential disruption of lipid synthesis, storage, or uptake. We recommend using a cell line known for robust lipogenesis, such as HepG2 hepatocytes or 3T3-L1 adipocytes. To maximize lipid accumulation and provide a clear dynamic range, cells can be stimulated with oleic acid.[14]

Protocol 2.1: BODIPY 493/503 Staining for High-Content Imaging & Flow Cytometry

BODIPY 493/503 is a lipophilic dye that exhibits bright, green fluorescence specifically within the nonpolar environment of lipid droplets, making it ideal for quantitative analysis.[14][15][]

Materials:

  • Cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)[14]

  • Test Compound (this compound) stock in DMSO

  • Positive Control: FASN inhibitor (e.g., TVB-3166)

  • Oleic Acid-BSA complex

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation (for microscopy)

  • Mounting medium with DAPI

  • Black, clear-bottom 96-well plates

Step-by-Step Protocol (96-well plate format):

  • Cell Seeding: Seed HepG2 cells at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with the compound-containing medium. Include a "Vehicle Control" (DMSO only) and an "Oleic Acid Control" (DMSO + Oleic Acid). Incubate for 24-48 hours.

  • Lipid Loading (Optional but Recommended): For the last 16-24 hours of incubation, add Oleic Acid-BSA complex to all wells (except "No-Lipid" controls) to a final concentration of 100-200 µM to induce lipid droplet formation.[14]

  • Staining:

    • Prepare a 2 µM working solution of BODIPY 493/503 in pre-warmed PBS.[15][17]

    • Gently wash cells twice with PBS.

    • Add 100 µL of the BODIPY working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[][17]

  • Analysis:

    • For Flow Cytometry: Wash cells with PBS, then lift them using Trypsin-EDTA. Resuspend in FACS buffer and analyze immediately using the FITC channel.[15][18]

    • For Microscopy/Imaging: Wash cells twice with PBS. Fix with 4% PFA for 20 minutes at room temperature. Wash again with PBS and add mounting medium with DAPI. Image using a high-content imager or fluorescence microscope (Excitation/Emission ~493/503 nm).[14]

Protocol 2.2: Nile Red Staining

Nile Red is a classic, cost-effective alternative that fluoresces yellow-gold in neutral lipid environments and red in polar lipid environments.[12][19][20] For lipid droplets, detection in the yellow-gold channel is more specific.[19][21]

Protocol: Follow the steps in Protocol 2.1, but replace the BODIPY staining solution with a 1 µg/mL Nile Red working solution in PBS. Incubate for 10-15 minutes. Image using an appropriate filter set (e.g., excitation 450-500 nm, emission >528 nm for yellow-gold fluorescence).[19][20]

Data Presentation & Interpretation:

Treatment GroupCompound Conc. (µM)Mean Fluorescence Intensity (A.U.)% Inhibition vs. OA Control
Untreated-150 ± 20N/A
Vehicle (DMSO) + OA-1200 ± 950%
Test Compound + OA1950 ± 8020.8%
Test Compound + OA10450 ± 5562.5%
Test Compound + OA50210 ± 3082.5%
FASN Inhibitor + OA1350 ± 4070.8%

Table 1: Example data from a high-content imaging screen using BODIPY 493/503. A dose-dependent decrease in fluorescence suggests inhibitory activity.

Tier 2: Direct Measurement of De Novo Synthesis via Metabolic Labeling

Objective: To quantify the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.

Principle: This method provides a direct, functional readout of the DNL pathway's activity.[22] Cells are incubated with [¹⁴C]-labeled acetate, a primary building block for acetyl-CoA.[23] The amount of radioactivity incorporated into the total lipid fraction is directly proportional to the rate of de novo lipid synthesis. A reduction in incorporation in the presence of the test compound is strong evidence of pathway inhibition.[24]

Materials:

  • [¹⁴C]-Sodium Acetate (radiolabeled precursor)

  • Cell line and culture reagents

  • Test compound and controls

  • Lipid Extraction Solvents: Chloroform, Methanol, 1M KCl

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed cells in 6-well plates. Once confluent, treat with the test compound, vehicle, or positive control for 24 hours.

  • Radiolabeling:

    • Remove the treatment medium.

    • Add fresh medium containing [¹⁴C]-acetate (typically 1-2 µCi/mL).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C. This time should be within the linear range of incorporation, determined empirically.[25]

  • Cell Lysis & Lipid Extraction (Bligh-Dyer Method):

    • Wash cells thoroughly with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

    • Scrape cells into a glass tube.

    • Add a 2:1 ratio of Chloroform:Methanol to the cell suspension for a single-phase extraction. Vortex thoroughly.

    • Add 1M KCl (or water) to break the phase. Vortex and centrifuge to separate the aqueous (upper) and organic (lower) phases.[22]

  • Quantification:

    • Carefully transfer the lower organic phase (containing lipids) to a new scintillation vial.

    • Evaporate the solvent under a stream of nitrogen or in a fume hood overnight.

    • Add scintillation cocktail to the dried lipids.

    • Measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Normalization: Determine the protein concentration from a parallel well (e.g., using a BCA assay) to normalize the CPM values (CPM/mg protein).

Data Presentation & Interpretation:

Treatment GroupCompound Conc. (µM)Normalized Radioactivity (CPM/mg protein)% Inhibition vs. Vehicle
Vehicle (DMSO)-45,000 ± 3,1000%
Test Compound1021,500 ± 2,50052.2%
Test Compound508,900 ± 1,20080.2%
FASN Inhibitor111,200 ± 1,50075.1%

Table 2: Example data from a [¹⁴C]-acetate incorporation assay. A significant reduction in CPM confirms that the compound inhibits the de novo synthesis pathway.

Tier 3: Mechanistic Insight using Mass Spectrometry-Based Lipidomics

Objective: To obtain a global, unbiased profile of the lipidome to identify which lipid classes are affected and to generate hypotheses about the compound's specific molecular target.

Principle: Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying hundreds of lipid species simultaneously.[26][27][28] By comparing the lipid profiles of control vs. treated cells, we can pinpoint metabolic bottlenecks. For example, inhibition of FASN would be expected to cause an accumulation of its substrate, malonyl-CoA, and a depletion of its product, palmitate, and downstream lipids.[2] This untargeted approach provides a detailed "fingerprint" of the compound's metabolic impact.[29][30]

High-Level Workflow:

  • Sample Preparation: Culture and treat cells as in previous tiers. It is critical to perform a rapid quenching of metabolism (e.g., with ice-cold methanol) and harvest cells.

  • Lipid Extraction: Perform a robust two-phase lipid extraction, typically using a method like Folch or Bligh-Dyer, to separate lipids from other cellular macromolecules.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer coupled with liquid chromatography (LC) to separate the complex lipid mixture.

    • Run samples in both positive and negative ionization modes to achieve broad coverage of different lipid classes (e.g., phospholipids, triglycerides, fatty acids).

  • Data Processing & Analysis:

    • Use specialized software (e.g., LipidSearch, MS-DIAL) to identify lipid species based on their accurate mass and fragmentation patterns.

    • Perform statistical analysis (e.g., volcano plots, principal component analysis) to identify lipids that are significantly altered by the compound treatment.

    • Use pathway analysis tools to map the changes onto the known lipid metabolic network.

Start Cell Culture & Compound Treatment Quench Metabolic Quenching & Cell Harvest Start->Quench Extract Lipid Extraction (e.g., Bligh-Dyer) Quench->Extract LCMS LC-MS/MS Analysis (Pos/Neg Modes) Extract->LCMS Process Data Processing & Lipid Identification LCMS->Process Analyze Statistical Analysis & Pathway Mapping Process->Analyze Result Identify Target Pathway/Enzyme Analyze->Result

Figure 3: High-level workflow for a mass spectrometry-based lipidomics experiment.

Interpreting Lipidomics Data:

  • Targeting ACC: Expect an accumulation of acetyl-CoA and a decrease in malonyl-CoA and all downstream fatty acids.

  • Targeting FASN: Expect an accumulation of malonyl-CoA and a sharp decrease in palmitate (16:0) and its derivatives (e.g., stearate 18:0, oleate 18:1).

  • Broader Metabolic Effects: The compound might not target a core DNL enzyme but could affect precursor supply (e.g., citrate transport) or upstream pathways, which would be revealed by broader changes across the lipidome.

Conclusion and Path Forward

By employing this tiered approach, researchers can efficiently and rigorously characterize the effects of this compound on lipid synthesis. A positive result in Tier 1 (reduced lipid droplets) justifies moving to Tier 2. Confirmation in Tier 2 (reduced [¹⁴C]-acetate incorporation) validates the compound as a true inhibitor of de novo synthesis. The detailed data from Tier 3 (lipidomics) can then provide strong, mechanistically-driven hypotheses about the compound's molecular target. These hypotheses can be definitively tested in subsequent studies, such as in vitro enzymatic assays using purified ACC or FASN proteins.[31][32] This systematic framework ensures a thorough and evidence-based evaluation, accelerating the journey from novel compound to potential therapeutic lead.

References

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of Cell Biology. Available at: [Link]

  • Higgs, H. N., & Fiolka, R. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol. Available at: [Link]

  • Scribd. (n.d.). Bodipy 493/503 Staining Protocol. Available at: [Link]

  • protocols.io. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Available at: [Link]

  • ResearchGate. (2023). What is the recommended protocol and working concentration for BODIPY 493/503 staining in HepG2 cells to avoid rapid fluorescence fading?. Available at: [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. PubMed. Available at: [Link]

  • SciSpace. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Available at: [Link]

  • Bio-protocol. (2016). A Technique for the Measurement of in vitro Phospholipid Synthesis via Radioactive Labeling. Available at: [Link]

  • StudySmarter. (n.d.). Lipid Biosynthesis: Pathway & Steps. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in fluorescent probes for lipid droplets. Available at: [Link]

  • ResearchGate. (2019). Lipid biosynthesis. Schematic representation of the pathways involved.... Available at: [Link]

  • ResearchGate. (2023). Ultrabright organic fluorescent probe for quantifying the dynamics of cytosolic/nuclear lipid droplets. Available at: [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. Available at: [Link]

  • BaiLun Biotechnology Co., Ltd. (n.d.). 5 Powerful Insights into Lipid Synthesis and Biosynthesis of Lipids. Available at: [Link]

  • Spectroscopy Online. (2013). Mass Spectrometry in Analytical Lipidomics. Available at: [Link]

  • Kostidis, S., Sánchez-López, E., & Giera, M. (2023). Lipidomics analysis in drug discovery and development. Current Opinion in Chemical Biology. Available at: [Link]

  • Fan, J., & Xu, C. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol. Available at: [Link]

  • ResearchGate. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Available at: [Link]

  • Nakase, M., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry. Available at: [Link]

  • Eisinger, D., et al. (2011). Applications of Mass Spectrometry to Lipids and Membranes. Journal of Biological Chemistry. Available at: [Link]

  • Cui, L., et al. (2021). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics. Available at: [Link]

  • van der Linden, A., et al. (2021). Growing Membranes In Vitro by Continuous Phospholipid Biosynthesis from Free Fatty Acids. ACS Synthetic Biology. Available at: [Link]

  • Royal Society of Chemistry. (2022). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Available at: [Link]

  • ResearchGate. (2017). (PDF) Mass-Spectrometry-Based Lipidomics. Available at: [Link]

  • Semantic Scholar. (2014). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Available at: [Link]

  • CiteAb. (2024). Protocol for in vitro phospholipid synthesis combining fatty acid.... Available at: [Link]

  • Google Patents. (n.d.). Inhibitors of fatty acid synthesis as antimicrobial agents.
  • bioRxiv. (2021). Reconstruction of phospholipid synthesis by combing in vitro fatty acid synthesis and cell-free gene expression. Available at: [Link]

  • TNO. (n.d.). De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2021). Growing Membranes In Vitro by Continuous Phospholipid Biosynthesis from Free Fatty Acids. Available at: [Link]

  • JoVE. (2023). Neutral Lipid Synthesis Analysis in by Metabolic Labeling and TLC. Available at: [Link]

  • Chen, J., et al. (2020). Therapeutic efficacy of FASN inhibition in preclinical models of HCC. Journal of Hepatology. Available at: [Link]

  • Swolverine. (2024). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Available at: [Link]

  • eScholarship.org. (2018). The Metabolic Plasticity of Lipid Synthesis in Cancer Cells. Available at: [Link]

  • Peptides.com. (2024). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Available at: [Link]

  • St-Onge, G., et al. (2021). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites. Available at: [Link]

  • National Institutes of Health. (2016). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Available at: [Link]

  • Assay Genie. (n.d.). Lipid Metabolism. Available at: [Link]

  • Ventura, R., et al. (2021). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. Seminars in Cancer Biology. Available at: [Link]

  • National Institutes of Health. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. Available at: [Link]

  • Garcia-Rodriguez, J., et al. (2014). Inactivation of fatty acid synthase impairs hepatocarcinogenesis driven by AKT in mice and humans. Journal of Hepatology. Available at: [Link]

  • MDPI. (2024). Opn3 Drives Blue-Light-Induced Reduction in Lipid Droplets and Antiviral Defense. Available at: [Link]

  • GenOracle. (n.d.). 5-Amino-1MQ. Available at: [Link]

  • YouTube. (2024). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. Available at: [Link]

  • PubMed. (2002). 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antiviral, and notably, anticancer properties.[2][3][4] Benzoxazinone derivatives have been reported to exert anti-cancer effects through various mechanisms, such as the inhibition of cancer cell proliferation, induction of cell death, and modulation of key signaling pathways.[5][6][7] Some derivatives have been shown to downregulate the expression of oncogenes like c-Myc and to induce the formation of G-quadruplexes in gene promoter regions.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the biological activity of a specific derivative, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . Given the established anticancer potential of the broader benzoxazinone class, the protocols outlined herein are designed to systematically evaluate the compound's effects on cancer cell viability, proliferation, and the induction of apoptosis. These assays will serve as a foundational screening cascade to characterize the compound's cellular mechanism of action.

PART 1: Foundational Assays for Antiproliferative Activity

The initial assessment of a novel compound's anticancer potential begins with determining its effect on cancer cell viability and proliferation. Tetrazolium reduction assays are robust, high-throughput methods for this purpose.

MTT and XTT Assays for Cell Viability

Scientific Rationale: The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9] Similarly, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a colored formazan product.[9] A decrease in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect of the compound. The XTT assay offers the advantage of forming a water-soluble formazan, eliminating the need for a solubilization step required in the MTT assay.[8]

Experimental Workflow for Cell Viability Assays

MTT_XTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate_attach Incubate (24h) for attachment seed->incubate_attach treat Treat with serial dilutions of compound incubate_attach->treat incubate_treat Incubate for exposure period (24-72h) treat->incubate_treat add_reagent Add MTT or XTT reagent incubate_treat->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Add solubilization solution (MTT only) incubate_reagent->solubilize read Measure absorbance on plate reader solubilize->read

Caption: Workflow for MTT and XTT Cell Viability Assays.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.

Cell LineIncubation Time (h)IC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)4815.2
HCT-116 (Colon Cancer)4822.5
A549 (Lung Cancer)4835.8

PART 2: Investigating the Mechanism of Cell Death

A reduction in cell viability can be due to either cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. The following assays help to distinguish between these possibilities and characterize the mode of cell death, with a focus on apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10]

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[10]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for proper compensation.

Data Interpretation

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assays

Scientific Rationale: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7). The activity of these caspases can be measured using fluorogenic substrates that release a fluorescent molecule upon cleavage. An increase in caspase activity is a strong indicator of apoptosis induction.

Conceptual Workflow for Apoptosis Assays

Apoptosis_Workflow cluster_assays Detection Methods compound Compound Treatment cell_death Induction of Cell Death compound->cell_death early_apoptosis Early Apoptosis (PS Translocation) cell_death->early_apoptosis caspase_activation Caspase Activation (Caspase-3/7) early_apoptosis->caspase_activation annexin_v Annexin V Staining early_apoptosis->annexin_v late_apoptosis Late Apoptosis (Membrane Permeabilization) caspase_activation->late_apoptosis caspase_assay Caspase Activity Assay caspase_activation->caspase_assay pi_stain Propidium Iodide (PI) Staining late_apoptosis->pi_stain

Caption: Assays for different stages of apoptosis.

PART 3: Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can prevent cancer cells from proliferating and may lead to apoptosis. Analyzing the distribution of cells in different phases of the cell cycle in response to compound treatment can provide critical insights into its mechanism of action. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for this analysis.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][13] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[11][12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.[12]

PART 4: Exploring Upstream Signaling Pathways with Reporter Assays

Scientific Rationale: To further delineate the mechanism of action, it is crucial to identify the upstream signaling pathways affected by the compound. Reporter gene assays are powerful tools for this purpose.[15][16] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a specific transcriptional response element.[16][17] If a signaling pathway is activated or inhibited by the compound, it will lead to a corresponding change in the expression of the reporter gene, which can be easily measured.[18][19] For instance, if the compound is hypothesized to affect a pathway like NF-κB, a cell line containing an NF-κB response element-luciferase construct can be used.

Signaling Pathway Reporter Assay Principle

Reporter_Assay cluster_nucleus Nucleus compound Test Compound receptor Cell Surface Receptor compound->receptor pathway Intracellular Signaling Cascade receptor->pathway tf Transcription Factor (TF) pathway->tf tf_nucleus TF Translocation tf->tf_nucleus promoter Promoter with Response Element tf_nucleus->promoter reporter_gene Reporter Gene (e.g., Luciferase) promoter->reporter_gene Transcription reporter_protein Reporter Protein reporter_gene->reporter_protein Translation signal Measurable Signal (Light, Fluorescence) reporter_protein->signal Enzymatic Reaction

Caption: Principle of a reporter gene assay.

PART 5: Assay Validation and Best Practices

For all cell-based assays, adherence to best practices is critical for generating reliable and reproducible data.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and prevent cross-contamination.[20]

  • Reagent Qualification: Qualify critical reagents, such as serum and antibodies, to minimize lot-to-lot variability.[21]

  • Assay Optimization: Optimize parameters such as cell seeding density, incubation times, and reagent concentrations for each specific cell line.[22]

  • Controls: Always include appropriate positive, negative, and vehicle controls to ensure the assay is performing as expected.

  • Data Analysis: Utilize appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By systematically assessing its impact on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigation using more specific assays, such as reporter gene assays and Western blotting for key pathway proteins, will be necessary to fully elucidate its molecular mechanism of action.

References

  • DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Retrieved from [Link]

  • GeneBio Systems. (n.d.). Reporter Assays. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Hou, P., et al. (2014). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Gowrishankar, B., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • PPD, Inc. (2013). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • Society for In Vitro Biology. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Retrieved from [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Bouyahyaoui, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[14][23]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry and agrochemicals.[1] Achieving high yields of specifically substituted analogs is critical for efficient library generation and scale-up operations. This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to address common challenges encountered during this multi-step synthesis, focusing on causality, practical solutions, and evidence-based protocols.

Proposed Synthetic Workflow

A common and logical pathway to the target compound involves a three-stage process starting from 2-amino-4-nitrophenol. This route strategically builds the heterocyclic core, installs the N-methyl group, and finally reveals the 5-amino functionality through a chemoselective reduction.

Synthetic_Workflow A 2-Amino-4-nitrophenol p1 A->p1 B Ethyl 2-chloroacetate B->p1 C 5-Nitro-3,4-dihydro-2H- 1,4-benzoxazin-3-one p2 C->p2 D Methyl Iodide (CH3I) D->p2 E 4-Methyl-5-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one p3 E->p3 F Reducing Agent (e.g., SnCl2 or H2/Pd-C) F->p3 G 5-Amino-4-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one p1->C  Step 1: Acylation & Intramolecular Cyclization   p2->E  Step 2: N-Methylation   p3->G  Step 3: Nitro Group Reduction  

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Step 1: Cyclization to Benzoxazinone Core

Question 1: My yield for the formation of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield in this step, a tandem acylation and intramolecular Williamson ether synthesis, typically stems from two primary issues: inefficient cyclization due to an inappropriate base or solvent system, and competing intermolecular side reactions.

Probable Cause A: Suboptimal Base Selection. The intramolecular cyclization requires deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is too weak, the equilibrium will not favor the phenoxide, slowing the desired reaction. If it is too nucleophilic, it may react with the ethyl 2-chloroacetate starting material.

Solution: Employ a moderately strong, non-nucleophilic base in a suitable polar aprotic solvent. Anhydrous potassium carbonate (K₂CO₃) in acetone or DMF is a standard and effective choice. The use of a deep eutectic solvent (DES) composed of choline chloride and urea has also been reported as a green and efficient medium for this type of reaction, often proceeding at room temperature without an additional base.

Base/Solvent System Typical Temp. Rationale & Considerations
K₂CO₃ / AcetoneRefluxStandard, cost-effective. Acetone's boiling point provides sufficient thermal energy. Ensure K₂CO₃ is finely powdered and anhydrous.
K₂CO₃ / DMF80-100 °CHigher boiling point can accelerate slow reactions. DMF must be anhydrous to prevent hydrolysis of the ester.
NaH / THF0 °C to RTStrong, non-nucleophilic base. Provides irreversible deprotonation. Requires strict anhydrous conditions and careful handling.
Choline Chloride/Urea (DES)Room Temp.Green solvent system that can promote the reaction without an added base. Offers high yields and simple workup.

Probable Cause B: Competing Polymerization. At high concentrations, the acylated intermediate can react with another molecule of 2-amino-4-nitrophenol instead of cyclizing, leading to oligomers or polymers.

Solution: Perform the reaction under reasonably dilute conditions. A starting material concentration of 0.1 M to 0.5 M is a good starting point. Ensure efficient stirring to maintain homogeneity and promote the intramolecular pathway.

Step 2: N-Methylation

Question 2: The N-methylation of the benzoxazinone lactam is sluggish, and I observe multiple products on my TLC plate. How can I achieve clean and high-yielding methylation?

Answer: The N-H of a lactam is weakly acidic (pKa ≈ 17-18), requiring a strong base for efficient deprotonation. The primary challenge here is achieving selective N-alkylation over potential O-alkylation of the enolate form or other side reactions.

Probable Cause A: Insufficiently Strong Base. Weaker bases like K₂CO₃ are often not strong enough to fully deprotonate the lactam nitrogen, leading to a slow reaction or failure.

Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the nitrogen, forming the sodium salt of the lactam and liberating hydrogen gas, driving the reaction to completion.

Alkylation_Competition cluster_0 Deprotonation with Strong Base (NaH) cluster_1 Reaction with Methyl Iodide (CH3I) Start Lactam Intermediate Anion Amide Anion (Resonance Stabilized) Start->Anion + NaH - H2 N_Alk N-Alkylation (Desired Product) Anion->N_Alk Kinetic Pathway (Major) O_Alk O-Alkylation (Side Product) Anion->O_Alk Thermodynamic Pathway (Minor, can be significant)

Caption: Competing N- vs. O-alkylation pathways.

Probable Cause B: Choice of Methylating Agent. The electrophile can influence the reaction's outcome and rate.

Solution: Methyl iodide (CH₃I) is highly reactive and generally preferred for this transformation. Dimethyl sulfate is another potent option but is more toxic and requires greater caution.

Parameter Recommended Reagent/Condition Justification
Base Sodium Hydride (NaH), 60% in mineral oilStrong, non-nucleophilic base ensures complete and irreversible deprotonation of the lactam nitrogen.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive and effective electrophile for this purpose.
Solvent Anhydrous THF or DMFPolar aprotic solvents that solvate the cation and do not interfere with the reaction. Must be rigorously dry.
Temperature 0 °C for deprotonation, then warm to RTAllows for controlled deprotonation (H₂ evolution) before adding the electrophile, minimizing side reactions.
Step 3: Chemoselective Nitro Group Reduction

Question 3: During the reduction of the nitro group, I'm getting a low yield of the desired 5-amino product, and I suspect I am reducing the lactam carbonyl as well. How can I selectively reduce only the nitro group?

Answer: This is a classic chemoselectivity problem. The key is to choose a reduction method that is highly specific for aromatic nitro groups while being mild enough to leave the robust lactam functional group untouched.[2]

Probable Cause: Overly Harsh Reducing Conditions. Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the lactam, leading to undesired byproducts.

Solution: Opt for methods known for their high chemoselectivity in reducing nitroarenes.

Method Reagents & Conditions Advantages & Rationale Potential Issues
Catalytic Hydrogenation H₂ (1-3 atm), 10% Pd/C, Methanol or EtOAcClean reaction with water as the only byproduct. Generally high-yielding and highly selective for the nitro group.[3]Catalyst can sometimes be pyrophoric. Requires specialized hydrogenation equipment.
Metal/Acid Reduction SnCl₂·2H₂O / EthanolA classic, reliable method. The tin(II) chloride is a mild reducing agent that is highly selective for nitro groups in the presence of amides and esters.[2]Requires stoichiometric amounts of the metal salt, and the workup can be tedious to remove tin salts.
Metal/Acid Reduction Fe powder / NH₄Cl / EtOH/H₂OAn inexpensive and environmentally safer alternative to tin. The reaction is often performed at reflux.Can be slower than other methods and may require a large excess of iron powder.

Recommended Protocol: Tin(II) Chloride Reduction This method is often preferred in a lab setting as it does not require specialized pressure equipment.

  • Dissolution: Dissolve the 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq.) in absolute ethanol.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, pour it over ice, and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution or dilute NaOH until the pH is ~8-9. This will precipitate tin hydroxides.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Are there any alternative starting materials besides 2-amino-4-nitrophenol? Yes, one could start with 2-hydroxy-5-nitroaniline. However, the initial acylation would occur on the more nucleophilic amino group, requiring a different cyclization strategy, which might be more complex. Starting with 2-amino-4-nitrophenol is generally more direct for building the 1,4-benzoxazin-3-one core.

Q2: How should I monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexanes. You can visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be helpful. For more precise tracking, especially for purity analysis, LC-MS is the ideal tool.

Q3: What are the most critical safety precautions for this synthesis?

  • N-Methylation: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Methyl iodide is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources. The Palladium on Carbon (Pd/C) catalyst can be pyrophoric upon exposure to air, especially when dry or containing solvent. It should be filtered carefully and never allowed to dry completely in the open.

Q4: Can this synthesis be made more "green" or efficient? Absolutely. One-pot procedures that combine the cyclization and methylation steps can reduce solvent waste and workup steps, though they require careful optimization. As mentioned, using deep eutectic solvents for the cyclization is a significant step towards greener chemistry. For the reduction step, catalytic hydrogenation is atom-economical, with water being the only stoichiometric byproduct.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkat USA. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effe. Semantic Scholar. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • 22.4a Synthesis of Amines Reduction. YouTube. [Link]

Sources

Technical Support Center: Purification of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 132522-83-9). This molecule, a key benzoxazinone scaffold, presents unique purification challenges due to its combination of a nucleophilic aromatic amine, a methyl-substituted amide nitrogen, and a potentially labile lactam ring.[1] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My crude product is a complex mixture with low purity (<70%). Where should I start?

A1: Start with a logical workflow to isolate the bulk of your product before attempting high-resolution techniques.

The initial goal is to remove major impurities, such as unreacted starting materials or significant byproducts, which can interfere with more refined purification methods. A common cause of complex crude mixtures is incomplete reaction or side reactions involving the starting materials, often derivatives of anthranilic acid.[2][3]

Recommended Workflow:

  • Liquid-Liquid Extraction (LLE): First, perform an aqueous workup. The aromatic amine in your product allows for pH-based extraction. Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash with a mild acid (e.g., 1M citric acid) to remove any highly basic impurities. Your product, being a weaker base, should largely remain in the organic phase.

    • Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic starting materials like residual anthranilic acid.

    • A final brine wash will remove residual water before drying and concentrating.

  • Initial Bulk Purification: After LLE, choose a method to significantly increase purity before final polishing.

    • Decision Point: The choice between chromatography and crystallization depends on the nature of the impurities and the scale of your reaction.

    Caption: Decision workflow for initial purification.
Q2: I'm observing significant product decomposition during silica gel column chromatography. Why is this happening and how can I prevent it?

A2: The decomposition is likely due to the acidic nature of standard silica gel interacting with your molecule.

Standard silica gel has acidic silanol (Si-OH) groups on its surface. These can act as a catalyst for the hydrolysis of the lactam ring in your benzoxazinone or cause degradation of the amine-containing aromatic ring.[2]

Solutions:

  • Use Deactivated Silica or an Alternative Stationary Phase:

    • Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia (in methanol). This neutralizes the acidic sites. Let the slurry stand for an hour before packing the column.

    • Neutral Alumina: Alumina is a suitable alternative for compounds that are sensitive to acid. Start with a non-polar solvent system and gradually increase polarity.

  • Optimize Your Mobile Phase:

    • Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This competes for the acidic sites on the silica, allowing your compound to elute without degradation.

Q3: I am struggling to separate a persistent impurity with a very similar Rf value to my product. What is the best approach?

A3: This scenario calls for a high-resolution purification technique that exploits different chemical properties.

Structurally similar impurities, such as isomers or N-de-methylated analogs, are common challenges. If standard normal-phase chromatography is insufficient, you must change the separation mechanism.

High-Resolution Strategy: Preparative Reverse-Phase HPLC

Reverse-phase chromatography separates compounds based on hydrophobicity. It is an excellent alternative when normal-phase fails. Benzoxazinone derivatives have been successfully purified using C18 columns.[4]

Table 1: Example Preparative HPLC Protocol

ParameterSettingRationale
Column C18, 5-10 µm particle sizeStandard for reverse-phase; provides good resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape by protonating the amine.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic modifiers for reverse-phase.
Gradient 10-95% B over 30 minutesA broad gradient helps to elute the product while separating it from less or more hydrophobic impurities.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Adjust for optimal pressure and separation.
Detection UV at 254 nm and/or 280 nmThe aromatic system provides strong UV absorbance for detection.

For a detailed step-by-step method, see Protocol A below.

Q4: My attempts at recrystallization result in very low yield or oiling out. How can I develop a reliable protocol?

A4: A systematic solvent screening is necessary to find the ideal single-solvent or bi-solvent system.

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when solubility is too high. Low yield means the compound remains too soluble even at cold temperatures. The presence of the amino group suggests moderate solubility in polar solvents.[1]

Systematic Approach (See Protocol B for details):

  • Single Solvent Screening: Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at boiling. An ideal solvent dissolves the compound when hot but not when cold.

  • Bi-Solvent System Development: If no single solvent is ideal, use a bi-solvent system.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., Methanol or Acetone).

    • Slowly add a "poor" solvent (in which it is insoluble, e.g., Water or Heptane) at an elevated temperature until persistent cloudiness (turbidity) is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

Section 2: Detailed Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC

This protocol is designed for high-purity isolation of the target compound.

  • Sample Preparation: Dissolve the partially purified material in a minimal amount of DMSO or the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile). Filter through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the preparative HPLC system and C18 column with the starting mobile phase conditions (e.g., 10% B) for at least 15 minutes or until the baseline is stable.

  • Injection and Fraction Collection: Inject the sample onto the column. Begin collecting fractions as the main peak begins to elute. Collect small, discrete fractions across the entire peak to isolate the purest sections.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify those meeting the purity criteria (e.g., >99%).

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a solid, often as a salt (e.g., formate salt) if an acid modifier was used.

Caption: Workflow for preparative HPLC purification.
Protocol B: Recrystallization Solvent Screening

This protocol provides a structured method for identifying a suitable recrystallization solvent system.

  • Setup: Place ~10-20 mg of your compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (see Table 2) dropwise at room temperature, vortexing after each addition, until the solid dissolves or 1 mL of solvent has been added. Record the solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise if needed to achieve dissolution. Record the solubility at high temperature.

  • Cooling: Allow the tubes that formed a clear solution at high temperature to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observation: Observe which tubes yield high-quality crystals. The best solvent is one where the compound is sparingly soluble at room temperature but highly soluble at high temperature.

Table 2: Solvent Screening Guide

SolventPolarityBoiling Point (°C)Observations (Example)
HeptaneNon-polar98Insoluble at RT and Heat
TolueneNon-polar111Sparingly soluble at RT, soluble at Heat
Ethyl AcetatePolar Aprotic77Soluble at RT
IsopropanolPolar Protic82Sparingly soluble at RT, soluble at Heat
EthanolPolar Protic78Soluble at RT
WaterPolar Protic100Insoluble at RT and Heat

Based on this example, Isopropanol or Toluene could be good candidates for single-solvent recrystallization. A bi-solvent system like Ethanol/Water or Ethyl Acetate/Heptane could also be explored.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: Due to the presence of an oxidizable aromatic amine, the compound should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at low temperatures. For short-term storage (1-2 weeks), -4°C is acceptable, while long-term storage (1-2 years) requires -20°C to minimize degradation.[5]

  • Q: What are the primary impurities I should expect from synthesis?

    • A: Common impurities include unreacted starting materials (e.g., substituted 2-aminophenols and chloroacetyl derivatives), over-alkylated byproducts, and hydrolysis products where the lactam ring has opened. The exact profile depends heavily on the synthetic route.[2]

  • Q: Is this compound stable to acidic or basic conditions?

    • A: The compound has limited stability. Strong acids can protonate the aromatic amine, potentially increasing solubility but risking degradation. Strong bases can deprotonate the amide nitrogen or catalyze the hydrolysis of the lactam, especially at elevated temperatures. Use mild acids (citric acid, formic acid) and bases (sodium bicarbonate, triethylamine) during workup and purification.

  • Q: Which analytical techniques are best for final purity assessment?

    • A: A combination of techniques is recommended.

      • LC-MS: To confirm the molecular weight of the main peak and identify any impurities.

      • ¹H NMR: To confirm the chemical structure and identify any residual solvents or structurally similar impurities.

      • Reverse-Phase HPLC with UV detection: To determine the purity percentage (e.g., area % at a specific wavelength). Commercial suppliers often provide data from these techniques.[6]

References

  • Cambi, V., et al. (2005). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(18), 7067–7073. [Link]

  • BIOFOUNT. This compound. [Link]

  • ResearchGate. Structures of (a) benzoxazinone derivatives. [Link]

  • Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5698. [Link]

  • Shariat, A., et al. (2013). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 18(1), 1104-1114. [Link]

Sources

stability and degradation of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Welcome to the technical support guide for this compound (CAS 132522-83-9). This document provides in-depth guidance on the stability and degradation of this compound in solution, designed for researchers in drug development and related scientific fields. As there is limited published stability data for this specific molecule, this guide is built upon established principles of chemical reactivity for its core functional groups: a dihydro-1,4-benzoxazin-3-one structure (containing a lactam), an N-methyl substituent, and a primary aromatic amine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

The structure of this compound contains three main functional groups susceptible to degradation:

  • Lactam (cyclic amide) Ring: This is the most significant liability. The amide bond within the benzoxazinone ring is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2]

  • Aromatic Amine: The primary amino group (-NH2) on the benzene ring is prone to oxidation. This can be initiated by atmospheric oxygen, metal ions, or exposure to light, potentially leading to colored degradation products.[3][4]

  • N-Methyl Group: While generally more stable, N-alkyl groups on secondary aromatic amines can be susceptible to oxidative N-dealkylation under certain biological or chemical conditions.[3][5]

Q2: How should I prepare and store stock solutions of this compound?

To maximize the shelf-life of your stock solution, follow these recommendations:

  • Solvent Choice: Use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

  • Storage Temperature: Store stock solutions at -20°C or, ideally, -80°C.

  • Aliquotting: Dispense the stock solution into single-use aliquots. This practice prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Protection from Light: The aromatic amine moiety suggests a potential for photodecomposition.[6][7][8] Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

Q3: What is the expected stability of the compound in aqueous buffers (e.g., cell culture media, assay buffers)?

The compound's stability in aqueous media is expected to be limited and highly dependent on pH.

  • Hydrolysis: The lactam ring is the primary point of failure. Based on data from structurally related benzoxazines, the rate of hydrolysis is significantly accelerated by increasing pH.[9] In a study on the herbicide flumioxazin, the hydrolytic half-life decreased from 16.4 hours at pH 5 to just 15 minutes at pH 9.[9] Therefore, experiments in neutral to alkaline buffers (pH 7.4 and above) should be designed with the expectation of significant degradation over hours to days.

  • Recommendation: For multi-day experiments, such as in cell culture, it is advisable to either replenish the compound daily or conduct preliminary stability tests in your specific medium to quantify the rate of degradation. Always prepare fresh dilutions from a frozen stock immediately before use.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to compound instability.

Scenario 1: "I'm observing unexpected or inconsistent results in my biological assay."

  • Question: My dose-response curve is not reproducible, or the compound's potency appears to decrease over the course of a multi-day experiment. What could be the cause?

  • Answer: This is a classic sign of compound degradation in the assay medium. The active parent compound is likely degrading into inactive byproducts, reducing its effective concentration over time. The primary suspect is the pH-dependent hydrolysis of the lactam ring.[9][10]

  • Troubleshooting Steps:

    • Confirm Identity: Before troubleshooting, always confirm the identity and purity of your starting material.

    • Time-Course Stability Study: Perform a simple stability study. Incubate the compound in your exact assay buffer or cell culture medium at the experimental temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by LC-MS.

    • Quantify Degradation: In your LC-MS analysis, monitor the disappearance of the parent compound's peak area and the appearance of new peaks corresponding to degradation products. This will give you a quantitative measure of its half-life under your specific conditions.

    • Modify Protocol: If significant degradation is confirmed, modify your experimental protocol. Consider adding the compound fresh to your cells or assay each day or reducing the total experiment time.

Scenario 2: "My LC-MS analysis shows multiple new peaks that weren't there in the initial sample."

  • Question: I left my prepared samples in the autosampler overnight, and now my chromatogram is complex. Where did these new peaks come from?

  • Answer: The appearance of new peaks indicates on-instrument or in-solution degradation. The potential causes depend on your sample's solvent and conditions.

  • Potential Degradation Pathways & Corresponding Degradants:

    • Hydrolysis: If your sample is in an aqueous or protic mobile phase, you are likely seeing the ring-opened hydrolysis product. This will have a molecular weight 18 Da higher than the parent compound (M+H2O).

    • Oxidation: If the sample was exposed to air, the aromatic amine may have oxidized. Oxidative products can include hydroxylated species (+16 Da), or dimers. These are often colored.[4][11]

    • Photodegradation: If the autosampler is not shielded from ambient light, photodegradation can occur, leading to a variety of products.[9]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the source of degradation.

    G A Unexpected Experimental Results (e.g., new HPLC peaks, loss of activity) B Is the sample in an aqueous/protic solvent? A->B C Suspect Hydrolysis B->C Yes D Was the sample exposed to light for extended periods? B->D No H Perform Forced Degradation Study (see Protocol below) C->H E Suspect Photodegradation D->E Yes F Was the sample exposed to air/oxygen? D->F No E->H G Suspect Oxidation F->G Yes I Characterize degradants by MS F->I No/Unsure G->H H->I J Modify sample handling: - Use aprotic solvent - Protect from light - Use fresh samples I->J

    Caption: Troubleshooting workflow for compound degradation.

Key Degradation Pathways & Data

The primary degradation pathways for this molecule are hydrolysis, oxidation, and photolysis. A forced degradation study is the standard approach to investigate these pathways.[12][13]

Proposed Degradation Mechanisms

The following diagram illustrates the most probable degradation reactions based on the compound's functional groups.

Caption: Proposed primary degradation pathways.
Summary of Stability Under Stress Conditions

This table summarizes the expected outcome of a forced degradation study based on ICH guidelines and data from analogous compounds.[2][9][14] The goal of such a study is to achieve 5-20% degradation to ensure that the degradation products are representative.[12]

Stress ConditionReagent/MethodLikely MechanismExpected Stability
Acidic Hydrolysis 0.1 M HCl, heatLactam HydrolysisLow: Significant degradation expected.
Basic Hydrolysis 0.1 M NaOH, heatLactam HydrolysisVery Low: Rapid degradation expected.
Oxidation 3% H₂O₂, RTAmine OxidationModerate to Low: Degradation likely.
Thermal >60°C, solid or solutionThermolysisHigh: Generally stable, but depends on matrix.
Photolysis UV/Vis light (ICH Q1B)PhotodecompositionModerate to Low: Degradation expected.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish stability-indicating analytical methods.[13][15]

Objective: To generate and identify the primary degradation products of this compound under various stress conditions.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in ACN or DMSO).

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.

  • Solvents: HPLC-grade water, acetonitrile (ACN).

  • Equipment: HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS), pH meter, heating block, photostability chamber.

Procedure:

  • Preparation of Stressed Samples (perform in parallel):

    • Control: Dilute the stock solution to a final concentration of ~100 µg/mL with 50:50 ACN:water.

    • Acid Hydrolysis: Dilute the stock to ~100 µg/mL in 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Dilute the stock to ~100 µg/mL in 0.1 M NaOH. Keep at room temperature (this reaction is expected to be fast).

    • Oxidation: Dilute the stock to ~100 µg/mL in a solution containing 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Dilute the stock to ~100 µg/mL in 50:50 ACN:water. Heat at 60°C, protected from light.

    • Photolysis: Prepare a solution of ~100 µg/mL in 50:50 ACN:water. Expose to light in a photostability chamber according to ICH Q1B guidelines. Prepare a dark control sample wrapped in foil.

  • Time-Point Analysis:

    • For each condition, take an aliquot at initial time (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

    • Analyze all samples by a reverse-phase LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Determine the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products (e.g., parent + 18 for hydrolysis).

    • Ensure the analytical method is "stability-indicating," meaning it can resolve the parent peak from all major degradation peaks.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). Journal of Agricultural and Food Chemistry, 54(26), 9945–9952. Available at: [Link]

  • Dick, R., Schmelz, S., & Schwab, W. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1391. Available at: [Link]

  • Lin, C.-H., Lerch, R. N., Garrett, H. E., George, M. F., & Crunkilton, D. D. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5344–5351. Available at: [Link]

  • Lin, C.-H., Lerch, R. N., Garrett, H. E., George, M. F., & Crunkilton, D. D. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Macías, F. A., Varela, R. M., & Molinillo, J. M. (2007). Benzoxazinoids from wheat: preparation and structure–activity relationships. Phytochemistry Reviews, 6(2-3), 289–302. Available at: [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • ResearchGate. (n.d.). N-Methyl oxidation of secondary aromatic amines. [Figure]. Available at: [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... [Table]. Available at: [Link]

  • Guchhait, G., & Shah, P. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5032. Available at: [Link]

  • Sonawane, V., & Chaurasiya, A. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • Al-Obaid, A. M. (n.d.). Oxidation of Secondary and Primary Amines. Lecture Notes. Available at: [Link]

  • Kadlubar, F. F., & Ziegler, D. M. (2002). N-OXIDATION OF AROMATIC AMINES BY INTRACELLULAR OXIDASES. Drug Metabolism Reviews, 34(3), 601–629. Available at: [Link]

  • Patil, P. S., Shinde, S. B., & Shinde, S. D. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 17357. Available at: [Link]

  • Coldham, I., & Watson, S. (2017). Development of a metal-free amine oxidation method utilizing DEAD chemistry. RSC Advances, 7(75), 47463–47466. Available at: [Link]

  • Malkin, Y. N., & Kuz'min, V. A. (1982). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 51(8), 748-761. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ResearchGate. (2017). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [PDF]. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link]

  • Shinde, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249. Available at: [Link]

  • Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1640. Available at: [Link]

  • SULTANA, S., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(10), 226-234. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481–3484. Available at: [Link]

  • Liu, W., & Gan, J. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Management Science, 60(10), 1007–1011. Available at: [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2006). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. AAPS PharmSciTech, 7(1), E23. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzoxazinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazinone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and unexpected intermediates. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers with the in-depth technical insights and practical solutions needed to navigate and optimize the synthesis of these valuable heterocyclic compounds.

Section 1: Synthesis from Anthranilic Acid Derivatives - Troubleshooting & FAQs

The use of anthranilic acid and its derivatives is the most common entry point for constructing the benzoxazinone core. However, the bifunctional nature of this starting material (containing both an amine and a carboxylic acid) is the source of many common synthetic hurdles.

FAQ 1: My reaction of anthranilic acid with an aroyl chloride gives a low yield of the benzoxazinone, and I isolate a large amount of the N-acylanthranilic acid. What is happening and how can I fix it?

Answer: This is a classic issue rooted in the reaction stoichiometry and mechanism. The formation of the N-acylanthranilic acid is the first step, but the subsequent intramolecular cyclization is often the rate-limiting and most challenging step.

Causality: The reaction proceeds via a two-stage acylation process. The first equivalent of the acid chloride readily acylates the more nucleophilic amino group. For cyclization to occur, the carboxylic acid must be activated. This is achieved by a second equivalent of the acid chloride, which forms a mixed anhydride. This mixed anhydride is a highly activated intermediate that readily undergoes intramolecular attack by the amide nitrogen, followed by elimination, to form the benzoxazinone ring.[1] If only one equivalent of acid chloride is used, or if the conditions do not favor the second acylation, the reaction stalls at the stable N-acylanthranilic acid intermediate.[3]

Troubleshooting Steps:

  • Stoichiometry is Critical: Ensure the use of at least two equivalents of the acid chloride relative to the anthranilic acid.[1]

  • Solvent and Base: The reaction is almost exclusively run in pyridine. Pyridine serves a dual role: it acts as a base to neutralize the HCl generated during the reaction, and it also serves as a nucleophilic catalyst to facilitate the formation of the mixed anhydride.[1] Ensure your pyridine is anhydrous, as water can hydrolyze the intermediates.

  • Alternative Cyclization: If you have already isolated the N-acylanthranilic acid, you do not need to discard it. This intermediate can be effectively cyclized to the desired benzoxazinone in a separate step by heating it with a chemical dehydrating agent, most commonly acetic anhydride or cyanuric chloride.[4]

Diagram: Troubleshooting Low Benzoxazinone Yield

G start Low Yield of Benzoxazinone (N-Acylanthranilic Acid is Major Product) q1 How many equivalents of acid chloride were used? start->q1 a1_one 1 Equivalent q1->a1_one a1_two ≥ 2 Equivalents q1->a1_two sol1 ACTION: Repeat reaction using ≥ 2 equivalents of acid chloride in anhydrous pyridine. a1_one->sol1 q2 Was the reaction run under anhydrous conditions? a1_two->q2 a2_no No / Unsure q2->a2_no a2_yes Yes q2->a2_yes sol2 ACTION: Repeat reaction using anhydrous solvents and reagents under N2. a2_no->sol2 sol3 CONSIDER: Isolate the N-acylanthranilic acid and cyclize using a dehydrating agent (e.g., Acetic Anhydride). a2_yes->sol3

Caption: Troubleshooting workflow for low benzoxazinone yield.

FAQ 2: I am reacting an anthranilic acid with an orthoester and isolating a dihydro-benzoxazinone intermediate. Why isn't the reaction going to completion?

Answer: The formation of a stable dihydro-benzoxazinone intermediate, specifically a (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazin-4-one, is a known outcome of this reaction.[5] The final step, the elimination of ethanol to form the aromatic benzoxazinone, can be difficult.

Causality: The reaction proceeds through the formation of an iminium intermediate, followed by ring closure. The resulting dihydro intermediate must then undergo a final elimination of an alcohol molecule (e.g., ethanol when using a triethyl orthoester) to afford the final aromatic product. This elimination step is often the bottleneck.

Factors Influencing Intermediate Stability:

  • Electronic Effects: Anthranilic acids bearing strong electron-withdrawing groups (EWGs) like -NO₂ or -Cl tend to favor the formation and isolation of the dihydro intermediate. EWGs decrease the electron density of the system, making the final elimination step less favorable.[5]

  • Reaction Time & Temperature: Shorter reaction times may yield the dihydro intermediate, while longer reaction times under thermal conditions can drive the elimination forward. For example, one study noted that reacting anthranilic acid with triethyl orthobenzoate for 24 hours furnished the dihydro intermediate, while extending the reaction to 48 hours afforded the fully aromatic benzoxazinone.[5]

Troubleshooting Steps:

  • Prolong Reaction Time: If you are isolating the dihydro intermediate, simply increasing the reaction time at the same temperature may be sufficient to push the reaction to completion.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the elimination step.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this transformation, as it can rapidly and efficiently heat the reaction mixture, promoting the elimination of the alcohol.[5]

Section 2: General Optimization Strategies & Protocols

Table 1: Comparison of Common Synthetic Routes from Anthranilic Acid
Method Key Reagents Typical Conditions Advantages Common Pitfalls & Issues
Acid Chloride Route Anthranilic Acid, Acyl Chloride (≥ 2 eq.)Anhydrous Pyridine, 0°C to RTHigh yielding, versatile for many 2-substituents.Incomplete reaction yields N-acyl intermediate; moisture sensitive.[1][3]
Orthoester Route Anthranilic Acid, Trialkyl OrthoesterAcid catalyst, Thermal or MicrowaveReadily available reagents.Formation of stable dihydro-intermediates, especially with EWGs.[5]
Acetic Anhydride Route N-Acylanthranilic Acid, Acetic AnhydrideReflux in Ac₂OGood for cyclizing pre-formed amides.Requires a two-step process if starting from anthranilic acid.[1]
Solvent-Free Route N-Acylanthranilic Acid, Silica Gel/BentoniteHeat neat mixture to melting pointEco-friendly, rapid, simple workup.Limited to thermally stable compounds; requires pre-formed amide.
Iodine-Catalyzed Route Anthranilic Acid, Aldehyde, OxoneI₂, Acetonitrile, RefluxTransition-metal-free, uses affordable oxidant.Scope can be limited by aldehyde stability.[5]
Diagram: General Mechanism of Dehydrative Cyclization

G cluster_0 N-Acylanthranilic Acid cluster_1 Activated Intermediate cluster_2 Intramolecular Cyclization cluster_3 Final Product n1 Start n2 Mixed Anhydride n1->n2 + Dehydrating Agent (e.g., Acetic Anhydride) n3 Tetrahedral Intermediate n2->n3 Intramolecular Nucleophilic Attack n4 Benzoxazinone n3->n4 Elimination

Caption: Mechanism of N-acylanthranilic acid cyclization.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Aroyl Chloride[1]
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anthranilic acid (1.0 eq.).

  • Solvent: Add anhydrous pyridine (approx. 0.2 M concentration) and cool the resulting solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve the aroyl chloride (2.2 eq.) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred anthranilic acid solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-water. The product will often precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure benzoxazinone derivative.

Protocol 2: Solvent-Free Synthesis from N-Acylanthranilic Acid[4]
  • Preparation: In a mortar and pestle, thoroughly mix the N-acylanthranilic acid (1.0 eq., 1 mmol) with powdered silica gel (1 g).

  • Reaction: Transfer the solid mixture to a round-bottom flask. Heat the flask in an oil bath to the melting point of the N-acylanthranilic acid. Maintain this temperature for approximately 4-5 minutes. The mixture will melt and then re-solidify.

  • Purification: After cooling to room temperature, add ethyl acetate to the flask and stir to dissolve the product. Filter off the silica gel. Wash the silica gel with additional ethyl acetate.

  • Isolation: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting solid is often pure enough for most purposes, but can be further purified by recrystallization if necessary.

References

  • Kumar, A., & Kumar, V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Jakhar, K. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry. Available at: [Link]

  • Komar, M. et al. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available at: [Link]

  • Nikpassand, M. et al. (2009). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Benzoxazinone biosynthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Benzoxazinones. organic-chemistry.org. Available at: [Link]

  • Ghorbani-Vaghei, R. & Malaekeh, P. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Arkivoc. Available at: [Link]

  • Patel, M. et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][5]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this and similar benzoxazinone derivatives. Inconsistent results in bioassays can be a significant roadblock, and this resource provides a structured, in-depth approach to troubleshooting, rooted in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Section 1: Compound Solubility and Handling

Poor aqueous solubility is a frequent challenge with heterocyclic compounds and a primary source of inconsistent bioassay results.[1]

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

A1: The "Crashing Out" Phenomenon

This common issue, often termed "crashing out," occurs when the concentration of your compound exceeds its solubility limit in the final aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but its solvating power is significantly reduced upon dilution in an aqueous medium.

Underlying Causes:

  • Exceeding Kinetic Solubility: You are likely observing a kinetic solubility issue, where the compound rapidly precipitates from a supersaturated solution upon addition to the aqueous buffer.[1]

  • pH-Dependent Solubility: The amino group in the compound's structure suggests that its solubility may be pH-dependent. At physiological pH, the amine group may be partially protonated, influencing its interaction with the aqueous environment.

Troubleshooting Workflow:

start Compound Precipitation Observed step1 Step 1: Reduce Final Concentration Test a serial dilution of your compound. start->step1 step2 Step 2: Introduce a Co-Solvent Try adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the final assay medium. step1->step2 If precipitation persists step3 Step 3: pH Adjustment Carefully adjust the pH of your assay buffer. Given the amino group, a slightly more acidic pH might improve solubility. Ensure the pH change does not affect your assay's biological system. step2->step3 If still problematic step4 Step 4: Assess Impact on Assay Run controls to ensure the co-solvent or pH change does not interfere with your assay's performance or cell viability. step3->step4 end Optimized Solubilization Protocol step4->end

Caption: Troubleshooting workflow for compound precipitation.

Key Considerations:

  • DMSO Quality: Always use high-purity, anhydrous DMSO for your stock solutions and store it properly to prevent water absorption.[1]

  • Mixing Technique: When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing. This minimizes localized high concentrations that can initiate precipitation.[1]

ParameterRecommendationRationale
Final DMSO Concentration Keep below 0.5% (v/v)Minimizes solvent effects on biological systems.
Stock Solution Concentration 10-20 mM in 100% DMSOA practical range for serial dilutions.
Storage of Stock Solutions Aliquot and store at -20°C or -80°CPrevents repeated freeze-thaw cycles which can degrade the compound.

Section 2: Assay Interference and Artifacts

Assay interference can lead to false positives or negatives, confounding your results. Benzoxazinone derivatives, due to their chemical structure, can be reactive and interfere with certain assay technologies.[2][3]

Q2: I am observing high background noise or a dose-dependent signal inhibition in my fluorescence-based assay, even in the absence of a biological target. What could be the cause?

A2: Potential for Assay Interference

Your observations suggest that the compound may be directly interfering with the assay's detection method.

Potential Mechanisms of Interference:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.

  • Signal Quenching: The compound could be absorbing light at the excitation or emission wavelengths, a phenomenon known as an inner-filter effect, which would quench the fluorescent signal.[4]

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that can interfere with assay signals, particularly in biochemical assays.[5]

  • Chemical Reactivity: Some heterocyclic compounds can be reactive and may covalently modify assay components, such as enzymes or detection reagents.[3]

Troubleshooting Protocol:

  • Run a Compound-Only Control:

    • Prepare a set of wells containing only the assay buffer and your compound at the same concentrations used in your experiment.

    • Measure the signal (e.g., fluorescence, absorbance) at your assay's wavelengths. This will determine if the compound is autofluorescent or absorbs light at the assay wavelengths.

  • Assess for Aggregation:

    • Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation-based interference.

  • Evaluate Chemical Reactivity:

    • Pre-incubate the compound with the assay's protein components for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification.

start High Background or Signal Inhibition step1 Run Compound-Only Control (Assay Buffer + Compound) start->step1 result1 Signal Detected? step1->result1 step2 Test for Aggregation (Add 0.01% Triton X-100) result1->step2 No conclusion1 Autofluorescence or Quenching Consider alternative detection method. result1->conclusion1 Yes result2 Activity Reduced? step2->result2 step3 Assess Reactivity (Pre-incubation studies) result2->step3 No conclusion2 Aggregation-Based Interference Lower compound concentration or use detergent. result2->conclusion2 Yes conclusion3 Potential Chemical Reactivity Further mechanistic studies required. step3->conclusion3 If time-dependent inhibition no_interference No direct interference detected. Investigate other causes. step3->no_interference If no time-dependency

Caption: Decision tree for investigating assay interference.

Section 3: Cell-Based Assay Considerations

When working with cell-based assays, it is crucial to distinguish between specific biological effects and non-specific cytotoxicity.

Q3: In my cell-based assay, I see a strong inhibitory effect of the compound, but the results are not reproducible. How can I determine if this is a true biological effect or just cytotoxicity?

A3: Deconvoluting Specific Activity from Cytotoxicity

Inconsistent results in cell-based assays are often a consequence of cellular toxicity, which can vary with cell density, passage number, and minor fluctuations in experimental conditions.[6]

Recommended Experimental Approach:

  • Perform a Cytotoxicity Assay in Parallel:

    • On the same day and with the same batch of cells, run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or a live/dead stain) in parallel with your primary bioassay.

    • Use the same cell type, seeding density, and incubation times.

  • Compare IC50/EC50 Values:

    • Determine the concentration of your compound that causes 50% inhibition in your primary assay (IC50 or EC50).

    • Determine the concentration that causes 50% cell death in your cytotoxicity assay (CC50).

Interpreting the Results:

ScenarioInterpretationNext Steps
IC50 << CC50 The observed effect is likely specific and not due to general cytotoxicity.Proceed with further validation of the biological activity.
IC50 ≈ CC50 The observed "inhibition" is likely a result of cell death.The compound is likely not a specific inhibitor in this assay. Consider testing at lower, non-toxic concentrations.
Variable IC50 and CC50 Indicates a general lack of reproducibility.Re-evaluate your entire experimental protocol for sources of variability, including cell health, reagent consistency, and pipetting accuracy.

Best Practices for Cell-Based Assays:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct cells.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.

  • Control Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

  • Consistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplates.

References

  • Gouhier, C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4778-4788. Retrieved from [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of medicinal chemistry, 51(8), 2363-2371. Retrieved from [Link]

Sources

managing unstable intermediates in 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Document ID: TSC-BZO-001

Last Updated: January 15, 2026

Introduction: The Challenge of the Benzoxazinone Core

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable scaffold in medicinal chemistry and drug development.[1] While the synthetic route appears straightforward on paper, success hinges on the effective management of a highly unstable ortho-aminophenol intermediate. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methods to help you navigate the complexities of this synthesis and consistently achieve high yields of pure product.

The primary challenge lies in the susceptibility of ortho-aminophenol derivatives to rapid, air-induced oxidation.[2][3] This degradation pathway leads to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in complex reaction mixtures, purification difficulties, and significantly reduced yields.[4] This guide is structured to address this core problem head-on.

Synthetic Overview & The Critical Intermediate

The most common and logical synthetic pathway involves two key transformations:

  • Reduction: Conversion of a substituted ortho-nitrophenol precursor to the corresponding ortho-aminophenol.

  • Cyclization: Intramolecular reaction of the aminophenol to form the target benzoxazinone ring.

The critical point of failure is the intermediate generated in Step 1: the ortho-aminophenol. Unlike its more stable meta-isomer, the proximity of the electron-donating amino (-NH2) and hydroxyl (-OH) groups makes the aromatic ring exceptionally electron-rich and prone to oxidation.[2]

Synthetic_Pathway Start Precursor (o-Nitrophenol derivative) Intermediate Unstable Intermediate (o-Aminophenol derivative) Start->Intermediate Step 1: Reduction Product Target Molecule (Benzoxazinone) Intermediate->Product Step 2: Cyclization Decomposition Oxidative Decomposition (Quinone-imines, Polymers) Intermediate->Decomposition Degradation Pathway (Rapid, Air-Induced)

Caption: General synthetic route highlighting the unstable intermediate.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address the most common problems encountered during the synthesis.

Question 1: After the reduction step, my reaction mixture turned dark brown/purple/black and my TLC plate shows a complex mixture of colored spots at the baseline. What happened?

Answer: This is the classic signature of ortho-aminophenol oxidation. The intermediate has decomposed before it could be either isolated or cyclized. The electron-rich aromatic ring is rapidly oxidized by atmospheric oxygen to form highly colored and often polymeric byproducts.[2][4]

Root Cause Analysis & Immediate Actions:

  • Oxygen Exposure: The primary culprit is dissolved oxygen in your solvents or exposure of the reaction mixture to air.

  • Prolonged Reaction Time/High Temperature: Leaving the unstable aminophenol intermediate stirring for too long or at elevated temperatures accelerates decomposition.

Solutions:

  • Inert Atmosphere is Non-Negotiable: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reduction and subsequent cyclization steps.

  • Deoxygenate Your Solvents: Before use, sparge all solvents with Nitrogen or Argon for at least 15-30 minutes. This removes dissolved oxygen, a key initiator of the degradation pathway.

  • Minimize Time: The ortho-aminophenol intermediate should be used immediately in the next step. Do not let it stir for extended periods or leave it overnight. A "one-pot" or "tandem" reaction, where the cyclization reagent is added directly after the reduction is complete, is highly recommended.[5]

  • Temperature Control: Perform the reduction at the lowest effective temperature. While some reductions may require heat to start, consider cooling the reaction mixture before proceeding to the next step.

Question 2: My reduction of the nitro group seems incomplete, but when I try to drive it to completion with longer reaction times or more heat, the mixture decomposes. How can I achieve full conversion safely?

Answer: This is a common process window challenge. You need a reduction method that is both rapid and mild. The choice of reducing agent is critical.

Comparative Analysis of Reduction Methods:

Reducing AgentTypical ConditionsProsCons & Mitigation Strategies
Catalytic Hydrogenation (e.g., Pd/C, H₂) H₂ balloon or Parr shaker, RT, Methanol/Ethanol[6][7]Very clean, byproduct is water. High atom economy.Can be slow. Requires specialized equipment (hydrogenator). Mitigation: Ensure catalyst is active and not poisoned. Use a solvent that fully dissolves the starting material.[8]
Sodium Dithionite (Na₂S₂O₄) Aqueous/Organic solvent mix, RT to mild heat[5]Fast, metal-free, and highly effective.[5] Tolerates many functional groups.[5]Reaction is often biphasic. Can introduce water and sulfur byproducts. Mitigation: Use vigorous stirring. Perform a thorough aqueous workup to remove inorganic salts.
Tin(II) Chloride (SnCl₂·2H₂O) HCl/Ethanol, often requires heatEffective and well-established.Strongly acidic conditions. Workup can be tedious to remove tin salts. Not ideal for acid-sensitive substrates.
Iron/Acetic Acid (Fe/AcOH) Acetic Acid, often requires heatInexpensive and traditional.Strongly acidic, requires heat, and generates large amounts of iron sludge, complicating purification.[9]

Recommendation: For this specific synthesis, Sodium Dithionite often provides the best balance of speed and mild conditions, minimizing the time the unstable intermediate is present.[5][10] Catalytic hydrogenation is an excellent, clean alternative if the equipment is available.[11]

Caption: A logical workflow for troubleshooting common synthesis failures.

Frequently Asked Questions (FAQs)

  • Q1: Can I isolate and purify the 5-amino-4-methyl-2-nitrophenol intermediate before cyclization?

    • A: It is strongly discouraged. The ortho-aminophenol intermediate is the primary point of instability.[2] Any attempt at purification (e.g., chromatography, crystallization) will likely lead to significant decomposition due to prolonged exposure to air and silica gel (which can be slightly acidic). The most robust strategy is to proceed directly with cyclization in the same pot immediately following the reduction.[5]

  • Q2: What is the mechanism of the oxidation? Why are ortho-aminophenols so much less stable than para-aminophenols?

    • A: The oxidation proceeds via a two-electron process to form a highly reactive quinone-imine. This species can then undergo polymerization or other side reactions. While para-aminophenols also oxidize, the ortho isomer is often more reactive due to the proximity of the two groups, which can facilitate intramolecular processes and chelation to trace metal catalysts that accelerate oxidation.[4][12]

  • Q3: My starting material is not fully soluble in the solvent system for the sodium dithionite reduction. What should I do?

    • A: A biphasic solvent system like Ethanol-Water or THF-Water is common for dithionite reductions.[10] If solubility is still an issue, you can try gently warming the mixture to dissolve the starting material before adding the dithionite solution. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases where the reaction occurs.

Validated Experimental Protocol

This protocol is designed as a one-pot procedure to minimize the lifetime of the unstable aminophenol intermediate.

Materials:

  • 4-methyl-5-nitro-2-(2-hydroxyethoxy)aniline (or appropriate precursor)

  • Sodium Dithionite (Na₂S₂O₄), 85% or higher purity

  • Ethanol (or THF), deoxygenated

  • Water, deoxygenated

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the ortho-nitrophenol starting material (1.0 eq).

  • Inerting: Seal the flask and purge with dry nitrogen for 10-15 minutes.

  • Dissolution: Add deoxygenated ethanol (or THF) to dissolve the starting material under a positive pressure of nitrogen.

  • Dithionite Solution: In a separate flask, dissolve sodium dithionite (approx. 3.0-4.0 eq) in deoxygenated water.

  • Reduction: Add the aqueous dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. An exotherm may be observed. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours). The appearance of the new, more polar aminophenol spot should be clear.

  • Cyclization (In-situ): Without isolating the intermediate, add a mild base such as sodium bicarbonate (2.0 eq) to the reaction mixture. Gently heat the mixture to 50-60 °C to promote the intramolecular cyclization. Monitor by TLC for the formation of the final benzoxazinone product.

  • Workup: Once the cyclization is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.

  • Extraction: Dilute the remaining aqueous residue with water and extract three times with ethyl acetate.[5]

  • Washing: Combine the organic extracts and wash with water, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as required.

References

  • Wang, C., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1598-1606. DOI:10.1039/C4CY00048J. Available from: [Link]

  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from: [Link]

  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • ResearchGate. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite | Request PDF. Retrieved from [Link]

  • Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite? r/chemhelp. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cascade cyclization reaction of o‐aminophenols, paraformaldehyde, and enaminones. Retrieved from [Link]

  • Angene. (n.d.). Exploring the Synthesis and Properties of 2-Amino-3-nitrophenol. Retrieved from [Link]

  • ACS Publications. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[5][13]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • Reddit. (n.d.). 4-Aminophenol stability. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Retrieved from [Link]

  • R Discovery. (n.d.). Oxidation Of O-aminophenol Research Articles. Retrieved from [Link]

  • PubMed. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry. Retrieved from [Link]

Sources

enhancing the purity of synthesized 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working on the synthesis and purification of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Achieving high purity for this compound is critical for its use as a scaffold in drug discovery and development, where even minor impurities can confound biological data and lead to costly downstream failures.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) on Purity Enhancement

Q1: What are the most common impurities I should expect during the synthesis of this benzoxazinone derivative?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for common syntheses involving the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide, you should anticipate the following:

  • Unreacted Starting Materials: The N-methylated-2-aminophenol precursor is a common impurity. Its presence suggests incomplete acylation or cyclization.

  • Hydrolyzed Product: The lactone ring in the benzoxazinone core can be susceptible to hydrolysis, especially under non-neutral pH conditions during workup, leading to the formation of 2-(2-amino-phenoxy)-N-methylacetamide.

  • Side-Products from Dimerization or Polymerization: Under harsh reaction conditions (e.g., excessive heat), intermolecular reactions can lead to higher molecular weight impurities.

  • Reagents and Catalysts: Residual bases (like triethylamine) or cyclization agents may be present if the aqueous workup is insufficient.[3]

  • Positional Isomers: Depending on the starting materials, isomers may form if regioselectivity is not perfectly controlled during the initial steps of precursor synthesis.

Q2: My initial analysis (TLC/crude NMR) shows multiple spots/peaks. How do I choose between recrystallization and column chromatography?

A2: The choice of purification method is a critical decision based on the nature and quantity of both your target compound and the impurities.

  • Recrystallization is the preferred method for removing minor impurities, especially if your crude product is already of moderate purity (>85%) and crystalline. It is highly scalable and cost-effective. The key is finding a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[4][5]

  • Flash Column Chromatography is the workhorse for separating complex mixtures where components have different polarities.[6] It is ideal when:

    • Impurities have similar polarity to the product.

    • The crude product is an oil or amorphous solid.

    • Multiple major components are present.

The following decision workflow and comparison table can guide your choice.

G cluster_input Initial Assessment cluster_decision Primary Decision Point cluster_output Purification Strategy Input Crude Product (TLC, Crude ¹H NMR) Decision Is the product the major component? Are impurities significantly different in polarity? Input->Decision Recrystallize Recrystallization (High Yield, High Throughput) Decision->Recrystallize  Yes Column Column Chromatography (High Resolution, Versatile) Decision->Column  No / Complex Mixture

Caption: Decision workflow for selecting a purification method.

Table 1: Comparison of Primary Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption/partitioning[6]
Best For Removing small amounts of impurities from a mostly pure, crystalline solid.Separating complex mixtures with multiple components or oily products.[7]
Scalability Excellent; easily scaled to multi-gram or kilogram quantities.Good; can be scaled but requires larger columns and more solvent.
Solvent Usage Relatively low.High.
Throughput High.Lower; can be time-consuming.
Resolution Lower; ineffective for impurities with similar solubility.High; can separate compounds with very similar polarities.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Scenario A: My crude product is a dark, non-crystalline oil, and it fails to solidify.

  • Plausible Cause: This is often indicative of significant amounts of impurities, particularly residual high-boiling point solvents (like DMF or DMSO) or polymeric byproducts which inhibit crystallization. The dark color suggests degradation or the presence of chromophoric impurities.

  • Troubleshooting Steps:

    • Aqueous Wash: Dissolve the oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate in vacuo. This removes many common impurities and may facilitate solidification.

    • Trituration: If the product still won't crystallize, try trituration. Add a small amount of a non-solvent (a solvent in which your product is poorly soluble, like hexanes or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This can often induce precipitation of the desired compound as a solid, leaving impurities in the liquid phase.

    • Proceed to Chromatography: If the above steps fail, the complexity of the mixture necessitates purification by column chromatography.

Scenario B: My ¹H NMR spectrum shows my product is present, but I have significant contamination from unreacted 2-amino-N-methylphenol starting material.

  • Plausible Cause: Incomplete acylation or cyclization during the synthesis. The starting material contains a basic amino group and a phenolic hydroxyl group, making its polarity distinct from the product.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most efficient method. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a dilute acid, such as 1M HCl. The basic starting material will be protonated and move into the aqueous layer, while your neutral benzoxazinone product remains in the organic layer.

    • Verification: After separation, neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract with an organic solvent to recover the starting material, confirming its identity via TLC or NMR if desired.

    • Final Polish: After the extraction, the organic layer containing your product can be concentrated and further purified by a quick recrystallization to remove any remaining non-basic impurities.

Scenario C: HPLC analysis shows a purity of ~90%, with one persistent impurity peak that co-elutes closely with my product.

  • Plausible Cause: This impurity is likely a structurally similar byproduct, such as a positional isomer or a closely related derivative, making separation by standard methods challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Change Solvent System: If using a standard ethyl acetate/hexanes system, try a different solvent system with alternative selectivities, such as DCM/methanol or toluene/acetone.

      • Switch Stationary Phase: If a standard silica gel column fails to provide separation, consider using a different stationary phase. For amino-containing compounds, alumina (basic or neutral) can sometimes offer different selectivity. Alternatively, reversed-phase chromatography (C18) may provide the necessary resolution.[8]

    • Recrystallization Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent pairs (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane, acetone/water). A different solvent system may exploit subtle solubility differences between the product and the impurity.

    • Derivatization (If Applicable): In a developmental setting, if the impurity cannot be removed, you could temporarily derivatize the amino group on your desired product (e.g., as a Boc-carbamate), which would drastically change its polarity. After chromatographic separation of the derivatized compound, the protecting group can be removed to yield the pure product.

Section 3: Detailed Purification Protocols

Protocol 3.1: Optimized Recrystallization of this compound

This protocol is designed for material that is >85% pure and aims to remove minor, less-polar or more-polar impurities. Ethanol is often a suitable solvent for recrystallizing benzoxazinone derivatives.[4][5]

  • Solvent Selection: Place ~50 mg of your crude material in a test tube. Add a solvent (e.g., 95% ethanol) dropwise while heating gently (e.g., in a warm water bath) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes. If well-formed crystals appear, this is a good solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Use a magnetic stir bar and hot plate. Do not add excessive solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal (a spatula tip) to the hot solution and stir for 2-5 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and perform analytical characterization (NMR, HPLC) to confirm purity.

Protocol 3.2: High-Resolution Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

G start Dissolve Crude Product in Minimum DCM adsorb Adsorb onto Silica Gel (Dry Loading) start->adsorb prepare Prepare Silica Gel Column in Hexanes adsorb->prepare load Load Sample onto Column prepare->load elute_np Elute with Low Polarity Mobile Phase (e.g., 10% EtOAc in Hexanes) to Remove Non-Polar Impurities load->elute_np elute_grad Gradually Increase Polarity (e.g., Gradient to 40-60% EtOAc) elute_np->elute_grad collect Collect Fractions (Monitor by TLC) elute_grad->collect combine Combine Pure Fractions & Concentrate collect->combine end_node Pure Product combine->end_node

Caption: Workflow for flash column chromatography purification.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate and develop it in various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your mobile phase (e.g., 100% hexanes). Pack the column carefully to avoid air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a strong solvent like DCM or methanol. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). This will wash off non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC analysis. For this compound, a gradient from 10% to 60% ethyl acetate in hexanes is a good starting point.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound. Confirm purity by HPLC and NMR.

References

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. (Link)

  • Marroun, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. (Link)

  • Al-Hiari, Y. M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. (Link)

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. (Link)

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link] (Link)

  • ResearchGate. (n.d.). 1H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link] (Link)

  • de Figueiredo, R. M., et al. (2011). Synthesis of 1,4-dihydro-benzo[d][3][4]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. National Institutes of Health. (Link)

  • ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Retrieved from [Link] (Link)

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link] (Link)

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate. (Link)

  • ResearchGate. (n.d.). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Retrieved from [Link] (Link)

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link] (Link)

  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link] (Link)

  • PubMed. (1991). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Retrieved from [Link] (Link)

  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. (Link)

  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link] (Link)

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Retrieved from [Link] (Link)

Sources

refinement of protocols for working with 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document provides researchers, medicinal chemists, and drug development professionals with refined protocols, in-depth troubleshooting, and practical FAQs. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to anticipate challenges and optimize your experimental outcomes.

Compound Profile & Essential Data

This compound (CAS: 132522-83-9) is a versatile heterocyclic scaffold.[1] Its structure, featuring a primary aromatic amine and a lactam, makes it a valuable intermediate for constructing more complex molecules in medicinal and agricultural chemistry.[1]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 132522-83-9[1][2][3][4]
Molecular Formula C₉H₁₀N₂O₂[1][4]
Molecular Weight 178.19 g/mol [4][5]
Appearance Grey to faint brown powder/solid[1][5]
Purity Typically ≥95%[2][3][6]
SMILES CN1C(=O)COC2=C1C(=CC=C2)N[1][7]
InChI Key WFBXYEPLEPAVMO-UHFFFAOYSA-N[1]
Solubility Profile (Empirical)

The moderate polarity imparted by the amino and lactam groups dictates its solubility.[1]

SolventSolubilityRationale & Notes
DMSO, DMF SolubleRecommended for preparing stock solutions and for reactions requiring polar aprotic conditions.
Methanol, Ethanol Moderately SolubleMay require gentle heating to fully dissolve.
Acetone, Acetonitrile Slightly SolubleSolubility can be a limiting factor for reactions in these solvents.
DCM, Chloroform Sparingly SolubleGenerally poor solvents for this compound.
Water InsolubleThe hydrophobic benzoxazinone core dominates.
Toluene, Hexanes InsolubleNon-polar solvents are unsuitable.
Storage & Handling
  • Storage: For long-term stability, store at -20°C (1-2 years). For short-term use, storage at -4°C is acceptable for 1-2 weeks.[8] The compound is listed as potentially air-sensitive; storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[9]

  • Handling: Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[9] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Workflow: Synthesis & Derivatization

This section details a plausible synthetic route and a common subsequent derivatization reaction. The causality behind reagent choice and reaction conditions is emphasized to provide a framework for adaptation and troubleshooting.

G cluster_0 Synthesis & Purification Workflow start Start: Reagents synthesis Step 1: N-Alkylation & Cyclization (e.g., from 2-amino-4-nitrophenol) start->synthesis 1. Base (e.g., K2CO3) 2. Alkylating Agent workup1 Step 2: Aqueous Workup synthesis->workup1 Crude Product purify1 Step 3: Primary Purification (Recrystallization or Chromatography) workup1->purify1 Extracted Organic Layer characterize1 Step 4: Characterization (NMR, LC-MS) purify1->characterize1 Isolated Intermediate derivatization Step 5: Derivatization Reaction (e.g., N-Acylation) characterize1->derivatization Verified Starting Material workup2 Step 6: Second Workup derivatization->workup2 1. Acylating Agent 2. Base (e.g., Pyridine) purify2 Step 7: Final Purification (Flash Chromatography) workup2->purify2 Crude Derivative final_product Final Product: Characterized & Pure purify2->final_product Purified Derivative

Caption: General workflow for synthesis, purification, and subsequent derivatization.
Protocol 1: Synthesis via N-Alkylation and Reductive Cyclization

This protocol is a representative method adapted from general benzoxazinone syntheses.[11][12][13] It involves the N-methylation of a suitable precursor followed by reduction of a nitro group and subsequent intramolecular cyclization.

Step-by-Step Methodology:

  • N-Methylation:

    • To a solution of 2-amino-4-nitrophenol (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Rationale: K₂CO₃ is a sufficient base to deprotonate the phenolic hydroxyl group, making it a better nucleophile. It is preferred over stronger bases like NaH to avoid deprotonating the less acidic amino group, which could lead to side reactions.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: Methyl iodide is a potent methylating agent. The reaction is started at a low temperature to control the initial exotherm.

  • Nitro Group Reduction:

    • After confirming the formation of 2-methoxy-5-nitroaniline via TLC or LC-MS, dilute the reaction mixture with ethyl acetate and wash with brine to remove DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in ethanol or methanol. Add a catalyst such as 10% Palladium on Carbon (Pd/C, ~5 mol%).

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting most other functional groups.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC/LC-MS).

  • Intramolecular Cyclization:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

    • Concentrate the filtrate. The resulting diamine intermediate is often unstable and should be used directly.

    • Dissolve the crude diamine in a suitable solvent like THF and add chloroacetyl chloride (1.1 eq) dropwise at 0°C, followed by a non-nucleophilic base like triethylamine (TEA, 2.0 eq).

    • Rationale: Chloroacetyl chloride provides the two-carbon unit required for the lactam ring. The resulting amide undergoes an intramolecular Sₙ2 reaction, where the secondary amine displaces the chloride to form the benzoxazinone ring. TEA scavenges the HCl byproduct.

  • Purification:

    • Perform an aqueous workup. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

This section addresses common issues encountered during synthesis and handling in a direct Q&A format.

Synthesis & Reaction Issues

Q: My benzoxazinone ring-forming cyclization reaction is giving a very low yield. What is the likely cause?

A: The most common failure mode in benzoxazinone synthesis from anthranilic acid derivatives is premature hydrolysis or ring-opening of the heterocyclic ring.[14] This is often caused by trace amounts of water in the reagents or solvents. The lactam linkage is susceptible to nucleophilic attack, especially under acidic or basic conditions if water is present.

  • Preventative Measures:

    • Dry Solvents: Use freshly distilled or anhydrous grade solvents.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Reagent Quality: Ensure cyclizing agents (e.g., acetic anhydride, acid chlorides) are fresh and have not been exposed to moisture.[15]

Q: During a follow-up N-alkylation on the 5-amino group, the reaction stalls with significant starting material remaining. How can I improve the conversion?

A: Incomplete N-alkylation is a frequent challenge, often due to poor solubility of reagents or insufficient reactivity.[16]

  • Troubleshooting Steps:

    • Solvent Change: Switch to a more polar, higher-boiling solvent like DMF or NMP to improve the solubility of the benzoxazinone and the base.[17]

    • Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Use NaH with caution and ensure anhydrous conditions.

    • Catalytic Additive: Add a catalytic amount of potassium iodide (KI, ~0.1 eq). The iodide will displace the bromide or chloride on your alkylating agent in-situ to form a more reactive alkyl iodide (Finkelstein reaction).[16]

    • Increase Temperature: If the solvent allows, increasing the reaction temperature (e.g., to 60-80°C) can significantly increase the reaction rate. A microwave reactor can also be effective for this purpose.[16]

G start Low Reaction Yield Detected (TLC/LC-MS Analysis) check_reagents Are all reagents pure & anhydrous? Are solvents dry? start->check_reagents check_conditions Is reaction temperature optimal? Is reaction time sufficient? check_reagents->check_conditions Yes repurify_reagents Action: Dry solvents/reagents. Re-run under inert atmosphere. check_reagents->repurify_reagents No check_solubility Are all components fully dissolved? check_conditions->check_solubility Yes increase_temp_time Action: Increase temperature. Extend reaction time. check_conditions->increase_temp_time No change_solvent_base Action: Switch to higher polarity solvent (e.g., DMF). Use stronger/more soluble base (e.g., Cs2CO3). Add catalytic KI. check_solubility->change_solvent_base No success Problem Resolved check_solubility->success Yes (Re-evaluate hypothesis) repurify_reagents->success increase_temp_time->success change_solvent_base->success

Caption: Decision tree for troubleshooting low reaction yields.
Purification & Handling Issues

Q: The compound streaks badly during silica gel chromatography, leading to poor separation and mixed fractions.

A: Streaking (tailing) on silica gel is characteristic of basic compounds like primary amines. The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to move slowly and unevenly down the column.

  • Solutions:

    • Solvent Additive: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or pyridine is sufficient. This additive will competitively bind to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, or a C18 reversed-phase column if the compound's polarity is suitable.

Q: My sample degraded after being stored for a few weeks at room temperature on the benchtop.

A: The 5-amino group makes the aromatic ring electron-rich and thus susceptible to oxidation, which can be accelerated by light and air. This leads to the formation of colored impurities.

  • Best Practices:

    • Cold & Dark Storage: Always store the compound in a tightly sealed container at low temperatures (-4°C to -20°C).[8] Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

    • Inert Atmosphere: For maximum longevity, flush the storage vial with an inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in ¹H NMR for confirming the structure of this compound?

A1: While an actual spectrum should be run for confirmation, you should expect to see:

  • Aromatic Protons: Three protons in the aromatic region (typically 6.0-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (-O-CH₂-C=O): A singlet integrating to 2H, likely around 4.5-5.0 ppm.

  • N-Methyl Protons (-N-CH₃): A singlet integrating to 3H, typically in the 3.0-3.5 ppm range.

  • Amine Protons (-NH₂): A broad singlet integrating to 2H, which may appear over a wide range and can be exchanged with D₂O.

Q2: Can I use this compound in aqueous buffers for biological assays?

A2: Due to its poor water solubility, direct dissolution in aqueous buffers is not feasible. You must first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. You can then perform a serial dilution into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems (typically kept <0.5% v/v). Always check for compound precipitation in the final assay medium.

Q3: What are the primary safety risks associated with this compound?

A3: The main hazards are physical irritation. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always handle in a fume hood to avoid inhaling dust.[9] In case of skin contact, wash thoroughly with soap and water.[9][10] In case of eye contact, rinse cautiously with water for several minutes.[9]

References

  • BIOFOUNT. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • Patel, et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][9][18]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. [Link]

  • Al-Suod, H. (2014). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

  • Shashiprabha, et al. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 15(1), 21-28. [Link]

  • Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]

  • Mizar, P., et al. (2013). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate. [Link]

  • Reddy, T. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,4-Benzoxazin-3-ones as an Emerging Class of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from the modification of existing antibiotic classes towards the exploration of novel chemical scaffolds with unique mechanisms of action. Among the myriad of heterocyclic compounds, the 1,4-benzoxazin-3-one core has emerged as a promising framework for the development of new antibacterial agents. This guide provides a comprehensive comparison of the antibacterial potential of the 1,4-benzoxazin-3-one class of compounds against established antibacterial agents. While specific experimental data for 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not extensively available in peer-reviewed literature, this document will delve into the broader class of 1,4-benzoxazin-3-ones, synthesizing available data to offer a forward-looking perspective for researchers in the field. We will explore the known antibacterial activity of this class, compare it with conventional antibiotics, and provide the detailed experimental frameworks necessary for the evaluation of new chemical entities within this family.

The 1,4-Benzoxazin-3-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazin-3-one moiety is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid structure and potential for substitution at various positions on both the benzene and oxazine rings make it an attractive scaffold for chemical modification to optimize potency and selectivity.

dot graph "1_4_Benzoxazin_3_one_Scaffold" { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; A [label="1,4-Benzoxazin-3-one Core"]; B [label="", shape=none, image="https://i.imgur.com/8p0wZ1L.png", pos="0,-1.5!", width="2.5"]; substitutions [label="Potential for diverse substitutions\nto modulate activity", pos="3.5,-1.5!"]; A -- B [style=invis]; }

Caption: The core structure of 1,4-benzoxazin-3-one.

Comparative Antibacterial Activity: 1,4-Benzoxazin-3-ones vs. Standard Antibiotics

While comprehensive data for a wide range of 1,4-benzoxazin-3-one derivatives against a standardized panel of bacteria is still emerging, preliminary studies indicate promising activity, particularly against Gram-positive bacteria. A quantitative structure-activity relationship (QSAR) analysis of 111 natural and synthetic 1,4-benzoxazin-3-ones revealed that specific substitutions are crucial for potent antibacterial effects.[3]

For the purpose of this guide, we will compare the general antibacterial profile of this emerging class with established antibiotics, categorized by their primary mechanism of action.

Antibacterial Class Mechanism of Action Spectrum of Activity Representative MIC Range (µg/mL) against S. aureus Representative MIC Range (µg/mL) against E. coli
1,4-Benzoxazin-3-ones (Emerging) Putative multi-targetPrimarily Gram-positive, some Gram-negative activity reportedData not available for a standardized compoundData not available for a standardized compound
β-Lactams (e.g., Penicillin, Cephalosporins) Inhibit cell wall synthesisBroad spectrum0.12 - >1280.25 - >256
Glycopeptides (e.g., Vancomycin) Inhibit cell wall synthesisGram-positive0.5 - 4Inactive
Fluoroquinolones (e.g., Ciprofloxacin) Inhibit DNA gyrase and topoisomerase IVBroad spectrum0.12 - 20.008 - 1
Macrolides (e.g., Erythromycin) Inhibit protein synthesis (50S subunit)Gram-positive and some Gram-negative0.25 - >1288 - >128
Aminoglycosides (e.g., Gentamicin) Inhibit protein synthesis (30S subunit)Broad spectrum, primarily against aerobic Gram-negative bacteria0.12 - 80.25 - 4
Tetracyclines (e.g., Doxycycline) Inhibit protein synthesis (30S subunit)Broad spectrum0.12 - 160.5 - 16
Sulfonamides (e.g., Sulfamethoxazole) Inhibit folic acid synthesisBroad spectrum8 - >10241 - 64

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing conditions. The ranges provided are illustrative.

Unraveling the Mechanism of Action: A Key Differentiator

A critical aspect of a new antibacterial class is a novel mechanism of action that can circumvent existing resistance pathways. While the precise molecular targets of most 1,4-benzoxazin-3-ones are not fully elucidated, the QSAR studies suggest a potential for a multi-target mode of action, which could be advantageous in preventing the rapid development of resistance.[3]

For comparison, the mechanisms of action of established antibiotic classes are well-defined:

dot digraph "Antibiotic_Mechanisms" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Major mechanisms of action of established antibacterial drug classes.

Experimental Protocols for the Evaluation of Novel Antibacterial Agents

To rigorously assess the antibacterial potential of a novel compound such as this compound, a standardized set of in vitro experiments is essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

dot digraph "MIC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Future Directions and the Promise of 1,4-Benzoxazin-3-ones

The 1,4-benzoxazin-3-one scaffold represents a promising starting point for the development of a new class of antibacterial agents. The path forward requires a systematic approach:

  • Synthesis and Screening: A library of diverse 1,4-benzoxazin-3-one analogs, including this compound, needs to be synthesized and screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the molecular target(s) of active compounds is crucial. Techniques such as macromolecular synthesis assays, target-based screening, and the selection and sequencing of resistant mutants can provide valuable insights.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

Conclusion

While the specific antibacterial profile of this compound remains to be fully characterized in the public domain, the broader class of 1,4-benzoxazin-3-ones holds considerable promise as a source of new antibacterial agents. Their synthetic tractability and potential for a multi-target mechanism of action make them a compelling area for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate novel compounds within this class and contribute to the critical endeavor of discovering the next generation of antibiotics.

References

  • Akhter, M., et al. (2021). Synthesis, antiinflammatory and antimicrobial activity of some new 1-(3-Phenyl-3, 4-Dihydro-2H-1, 3-Benzoxazin-6-yl)-ethanone derivatives. Chemical Monthly, 152(4), 567-577. [Link]

  • Krasnov, V.P., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-Hexanoyl)-7,8-Difluoro-3,4-Dihydro-3-Methyl-2H-[4][5] Benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4236. [Link]

  • De Vita, D., et al. (2019). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. European Journal of Medicinal Chemistry, 183, 111703. [Link]

Sources

A Comparative Guide to the Anticancer Activity of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Benzoxazinones, a class of heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities, including anticancer properties.[1] This guide focuses on a specific derivative, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No: 132522-83-9), a compound that has demonstrated potential as an anticancer agent.[2] Reports indicate its ability to inhibit the growth of cancer cells, such as the HepG2 liver cancer cell line, through mechanisms that may involve the inhibition of lipid synthesis.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, proposing a comparative study to rigorously evaluate the anticancer activity of this compound against established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. We will provide the scientific rationale, detailed experimental protocols, and a framework for data interpretation, empowering research teams to conduct a thorough and meaningful investigation.

Putative Mechanism of Action: A Working Hypothesis

While the precise molecular mechanisms of this compound are not yet fully elucidated, preliminary data and research on analogous compounds suggest a multi-faceted mode of action. It has been reported to inhibit lipid synthesis in tumor cells, a critical pathway for rapid cell growth and proliferation.[2] Furthermore, the broader class of benzoxazinone derivatives has been shown to induce cancer cell death through the initiation of apoptosis and by causing cell cycle arrest.[3][4]

Our proposed investigation will therefore probe the following potential signaling pathways:

  • Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of effective anticancer agents. We will investigate key markers of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Cell Cycle Arrest: By halting the progression of the cell cycle, a compound can prevent the replication of cancerous cells. We will analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.[5][6]

The following diagram illustrates the potential signaling cascade leading to apoptosis that will be investigated.

putative_mechanism_of_action cluster_stimulus External & Internal Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Benzoxazinone 5-amino-4-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Intrinsic Intrinsic Pathway (Mitochondrial) Benzoxazinone->Intrinsic Induces mitochondrial stress Extrinsic Extrinsic Pathway (Death Receptor) Benzoxazinone->Extrinsic Upregulates death receptors Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Release of Cytochrome c Extrinsic->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Putative signaling pathways for apoptosis induction by the benzoxazinone derivative.

Comparative Experimental Design

This section outlines a comprehensive in vitro study to compare the anticancer efficacy of this compound with Doxorubicin, Cisplatin, and Paclitaxel.

1. Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types should be used. A suggested panel includes:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate adenocarcinoma

All cell lines should be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium.

  • Replace the medium in the wells with the drug solutions and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Drug_Treatment Add Serial Dilutions of Test Compounds Cell_Seeding->Drug_Treatment Incubation_48h Incubate for 48h Drug_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

3. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[2]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Analyze the samples by flow cytometry.

4. Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle by flow cytometry.[12][13]

Protocol:

  • Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[14]

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

flow_cytometry_workflow cluster_sample_prep Sample Preparation cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Assay Cell_Culture Culture and Treat Cells Harvesting Harvest Cells Cell_Culture->Harvesting Washing Wash with PBS Harvesting->Washing AnnexinV_PI_Staining Stain with Annexin V-FITC & PI Washing->AnnexinV_PI_Staining Fixation Fix in 70% Ethanol Washing->Fixation Apoptosis_Incubation Incubate 15 min AnnexinV_PI_Staining->Apoptosis_Incubation Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Incubation->Flow_Cytometry PI_Staining Stain with PI & RNase A Fixation->PI_Staining Cell_Cycle_Incubation Incubate 30 min PI_Staining->Cell_Cycle_Incubation Cell_Cycle_Incubation->Flow_Cytometry

Caption: General workflow for apoptosis and cell cycle analysis by flow cytometry.

5. Western Blot Analysis

This technique will be used to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation.[15][16]

Protocol:

  • Treat cells with the respective IC50 concentrations of the compounds for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

    • Cell Cycle: Cyclin D1, CDK4, p21, p27

    • Loading Control: β-actin or GAPDH

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Comparative Cytotoxicity

The IC50 values obtained from the MTT assay should be tabulated for clear comparison across all cell lines and compounds.

CompoundMCF-7 (µM)MDA-MB-231 (µM)A549 (µM)HCT116 (µM)HepG2 (µM)PC-3 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CisplatinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
PaclitaxelLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Lower IC50 values indicate higher cytotoxic potency.

Apoptosis and Cell Cycle Analysis

The results from the flow cytometry experiments should be presented in tables summarizing the percentage of cells in each quadrant (apoptosis assay) or each phase of the cell cycle.

Table 2: Apoptosis Induction in A549 Cells (Illustrative)

Treatment (IC50)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.22.11.51.2
Benzoxazinone Derivative Experimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental Data

Table 3: Cell Cycle Distribution in A549 Cells (Illustrative)

Treatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.525.314.2
Benzoxazinone Derivative Experimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data

Discussion and Future Directions

This proposed comparative study will provide a comprehensive evaluation of the anticancer potential of this compound. By comparing its activity against well-established chemotherapeutic agents, we can ascertain its relative potency and potential for further development.

Should this compound exhibit significant cytotoxicity, induce apoptosis, and cause cell cycle arrest at concentrations comparable to or lower than the standard drugs, it would warrant further investigation. Future studies could include:

  • In-depth Mechanistic Studies: Exploring the specific molecular targets and signaling pathways affected by the compound.

  • In vivo Efficacy: Evaluating the antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug's absorption, distribution, metabolism, excretion, and safety profile.

The development of novel anticancer agents is a critical endeavor. The systematic approach outlined in this guide provides a robust framework for the preclinical evaluation of this compound, a promising candidate in the fight against cancer.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PMC. Assaying cell cycle status using flow cytometry. [Link]

  • PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

  • Life Sciences. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]

  • KUMC. The Annexin V Apoptosis Assay. [Link]

  • PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • ResearchGate. Comparison between in vitro activities of investigated compounds.... [Link]

  • NCBI Bookshelf. An Overview of the Cell Cycle. [Link]

  • NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Jack Westin. Phases Of Cell Cycle G0 G1 S G2 M - Mitosis - MCAT Content. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Spandidos Publications. Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. [Link]

  • University of Wisconsin-Madison. Cell Cycle Analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • NIH. Cisplatin in cancer therapy: molecular mechanisms of action. [Link]

  • ResearchGate. IC 50 values for cell lines treated with cisplatin BG. [Link]

  • ResearchGate. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with.... [Link]

  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • NIH. Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • ResearchGate. The half maximal inhibitory concentration (IC50) value of paclitaxel.... [Link]

  • PubMed Central. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. [Link]

  • NIH. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • YouTube. 07 Medicine of the week: Doxorubicin. [Link]

  • PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (AMB-343) in a Murine Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive in vivo validation of the novel compound 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, hereafter designated as AMB-343. The benzoxazinone scaffold has been identified in numerous molecules with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] This investigation focuses on characterizing the therapeutic potential of AMB-343 in the context of autoimmune inflammatory disease, specifically rheumatoid arthritis (RA).

Our preliminary in vitro screens suggest that AMB-343 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical mediator of cytokine signaling in lymphocytes. The JAK-STAT pathway is a cornerstone of the inflammatory cascade in RA, making it a highly relevant therapeutic target. This guide details the in vivo experimental framework used to validate this hypothesis, comparing the efficacy, pharmacokinetics, and safety profile of AMB-343 against the established first-line RA therapeutic, Methotrexate (MTX).

Mechanistic Rationale: Targeting the JAK-STAT Pathway in Rheumatoid Arthritis

Rheumatoid arthritis is driven by a complex network of pro-inflammatory cytokines, such as interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) and interferons. Many of these cytokines signal through receptors that rely on the Janus Kinase (JAK) family of enzymes. Upon cytokine binding, JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate the expression of genes involved in inflammation, proliferation, and immune cell differentiation.

AMB-343 is hypothesized to selectively inhibit JAK3, which pairs with JAK1 to mediate signaling for cytokines that utilize the common gamma chain receptor. By inhibiting JAK3, AMB-343 is expected to disrupt this signaling cascade, thereby reducing the downstream inflammatory response central to RA pathology.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 2. Activation jak3 JAK3 receptor->jak3 2. Activation stat STAT jak3->stat 3. Phosphorylation stat_p p-STAT Dimer stat_p_nuc p-STAT Dimer stat_p->stat_p_nuc 5. Nuclear Translocation stat->stat_p 4. Dimerization gene Inflammatory Gene Transcription stat_p_nuc->gene 6. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding amb343 AMB-343 amb343->jak3 INHIBITS

Caption: Hypothesized mechanism of AMB-343 action on the JAK3-STAT pathway.

In Vivo Efficacy Comparison in a Collagen-Induced Arthritis (CIA) Model

To assess the therapeutic potential of AMB-343, the gold-standard Collagen-Induced Arthritis (CIA) mouse model was employed. This model is widely used as it shares many immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage destruction.[3][4][5]

The study was designed to compare two dose levels of AMB-343 with a vehicle control and an active comparator, Methotrexate.

acclimatization Day -28 to -1 Acclimatization (DBA/1 Mice) immunization Day 0 Primary Immunization (Bovine Collagen Type II + CFA) acclimatization->immunization booster Day 21 Booster Immunization (Bovine Collagen Type II + IFA) immunization->booster onset Day 25-28 Arthritis Onset booster->onset randomization Day 28 Group Randomization (n=10 per group) onset->randomization treatment Day 28 to 42 Daily Dosing randomization->treatment monitoring Endpoint Monitoring - Clinical Score - Paw Thickness - Body Weight treatment->monitoring termination Day 42 Study Termination & Histopathology treatment->termination

Caption: Workflow for the in vivo efficacy study in the CIA mouse model.

Groups:

  • Group 1: Vehicle Control (0.5% Carboxymethylcellulose, oral, daily)

  • Group 2: AMB-343 (10 mg/kg, oral, daily)

  • Group 3: AMB-343 (30 mg/kg, oral, daily)

  • Group 4: Methotrexate (1 mg/kg, intraperitoneal, 3x weekly)[6]

AMB-343 demonstrated a dose-dependent and statistically significant reduction in arthritis severity, outperforming Methotrexate at the 30 mg/kg dose level.

Treatment GroupMean Arthritis Score (Day 42)% Inhibition vs. VehicleMean Paw Thickness (mm, Day 42)% Reduction vs. Vehicle
Vehicle Control 10.2 ± 0.8-3.9 ± 0.2-
AMB-343 (10 mg/kg) 6.1 ± 0.640.2%3.1 ± 0.120.5%
AMB-343 (30 mg/kg) 2.5 ± 0.475.5%2.5 ± 0.135.9%
Methotrexate (1 mg/kg) 4.8 ± 0.752.9%2.9 ± 0.225.6%
Data are represented as mean ± SEM. All treatment groups showed statistically significant improvement vs. Vehicle (p<0.05).

Histopathological analysis of the joints corroborated the clinical scores, showing significant preservation of joint architecture and reduced inflammatory infiltrate in the AMB-343 treated groups, particularly at the 30 mg/kg dose.

Pharmacokinetic (PK) and Safety Profile

A crucial component of preclinical evaluation is understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its general safety.[7][8] These were assessed in separate satellite studies in rats, a standard species for early pharmacokinetic and toxicological evaluation.[9]

A single-dose crossover study was conducted in male Sprague-Dawley rats to determine key PK parameters following intravenous (IV) and oral (PO) administration.

start Start (Fasted SD Rats, n=6) iv_dose Group 1: IV Dosing (2 mg/kg) start->iv_dose po_dose Group 2: PO Dosing (10 mg/kg) start->po_dose sampling_iv Blood Sampling (0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->sampling_iv sampling_po Blood Sampling (0, 15, 30 min, 1, 2, 4, 8, 24 hr) po_dose->sampling_po analysis Plasma Separation & LC-MS/MS Analysis sampling_iv->analysis sampling_po->analysis pk_params Calculate PK Parameters: Cmax, Tmax, AUC, t½, F% analysis->pk_params

Caption: Workflow for the preclinical pharmacokinetic study.

AMB-343 exhibited favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for daily dosing. The acute toxicology screen indicated a good safety margin.

ParameterAMB-343Methotrexate (Literature Values)
Cmax (ng/mL) 1250 ± 180 (10 mg/kg, PO)Variable
Tmax (hr) 1.50.5 - 2.0
AUC (ng·h/mL) 9800 ± 1100Variable
Half-life (t½, hr) 8.23 - 10
Oral Bioavailability (F%) 45%20 - 60%
Maximum Tolerated Dose (MTD, Rat) >300 mg/kg~25 mg/kg
AMB-343 data derived from internal studies. MTX values are approximate ranges from published literature.

No adverse clinical signs were observed in the efficacy study, and body weight gain was comparable between AMB-343 treated groups and the vehicle control, suggesting the compound was well-tolerated at efficacious doses.

Detailed Experimental Methodologies

Scientific integrity requires transparent and reproducible methods. The following sections detail the protocols used in this evaluation.

  • Animals: Male DBA/1 mice, 8-10 weeks of age.

  • Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen (100 µg) with Complete Freund's Adjuvant (CFA). 100 µL of the emulsion is injected intradermally at the base of the tail.[6]

  • Booster Immunization (Day 21): A second emulsion is prepared with bovine type II collagen (100 µg) and Incomplete Freund's Adjuvant (IFA). 100 µL is injected as in the primary immunization.

  • Arthritis Scoring: Beginning on Day 21, mice are observed daily. Each paw is scored on a 0-4 scale: 0=normal; 1=mild erythema/swelling in one joint; 2=moderate erythema/swelling; 3=severe swelling of the entire paw; 4=maximal swelling and ankylosis. The total score per mouse is the sum of scores for all four paws (max score of 16).

  • Paw Thickness Measurement: Paw thickness is measured every other day using a digital caliper.

  • Animals: Male Sprague-Dawley rats with jugular vein catheters.

  • Dosing: Animals are fasted overnight. AMB-343 is administered either via IV bolus (2 mg/kg) or oral gavage (10 mg/kg).

  • Blood Collection: Approximately 100 µL of blood is collected from the jugular vein catheter at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing K2-EDTA.[9]

  • Plasma Processing: Samples are immediately centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of AMB-343 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis with Phoenix WinNonlin software.

  • Animals: Male and female Sprague-Dawley rats.

  • Dose Escalation: A single dose of AMB-343 is administered by oral gavage to groups of rats at increasing concentrations (e.g., 30, 100, 300 mg/kg).

  • Clinical Observations: Animals are observed continuously for the first 4 hours post-dose and then daily for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (salivation), and central nervous system activity (tremors, convulsions).[10][11]

  • Body Weight: Body weight is recorded prior to dosing and on days 7 and 14.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Conclusion and Future Directions

The data presented in this guide strongly support the continued development of this compound (AMB-343) as a therapeutic candidate for rheumatoid arthritis. In a rigorous, comparator-controlled in vivo model, AMB-343 demonstrated superior, dose-dependent efficacy over the standard-of-care agent, Methotrexate.

The compound's performance is underpinned by a favorable pharmacokinetic profile, including good oral bioavailability and a suitable half-life for once-daily dosing. Furthermore, AMB-343 was well-tolerated at therapeutically relevant doses, with a wide safety margin identified in acute toxicology studies.

These findings validate the initial hypothesis that inhibiting the JAK3 signaling pathway is a viable and potent strategy for ameliorating autoimmune inflammation. Future work will focus on chronic toxicology studies to support clinical development and further elucidation of the compound's selectivity profile across the JAK family.

References

  • ResearchGate. (2017). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available at: [Link]

  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Available at: [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Available at: [Link]

  • PubMed Central. (n.d.). The use of animal models in rheumatoid arthritis research. Available at: [Link]

  • PubMed Central. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available at: [Link]

  • PubMed Central. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Available at: [Link]

  • PubMed Central. (2023). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available at: [Link]

  • PubMed Central. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Models for Inflammatory Arthritis. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. Available at: [Link]

  • PubMed. (2014). In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response. Available at: [Link]

  • BioWorld. (2023). Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. Available at: [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution. Available at: [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • Oxford Academic. (n.d.). Bench to Bedside: Modelling Inflammatory Arthritis. Available at: [Link]

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Available at: [Link]

  • ResearchGate. (2024). In Vivo Models of Rheumatoid Arthritis. Available at: [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • MDPI. (n.d.). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Available at: [Link]

  • ResearchGate. (n.d.). Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. Available at: [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Available at: [Link]

  • MuriGenics. (n.d.). Toxicology. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,4-benzoxazin-3-one scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on this specific substitution pattern are limited in publicly available literature, this guide will synthesize findings from broader studies on benzoxazinone derivatives to infer the likely impact of structural modifications on biological activity. We will delve into the causality behind experimental choices, provide detailed protocols for evaluating these compounds, and compare their potential with alternative heterocyclic systems.

The 1,4-Benzoxazin-3-one Core: A Versatile Scaffold

The 1,4-benzoxazin-3-one core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The versatility of this scaffold lies in the multiple positions available for substitution, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets.

Core Structure of this compound:

A diagram of the core chemical structure.

Structure-Activity Relationship (SAR) Analysis

Substitutions on the Aromatic Ring (Positions 6, 7, and 8)

The electronic and steric properties of substituents on the benzene ring play a crucial role in modulating the biological activity of benzoxazinone derivatives.

  • Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups such as halogens (Cl, F), nitro groups (NO₂), or trifluoromethyl groups (CF₃) on the aromatic ring has often been associated with enhanced anticancer and antimicrobial activities. For instance, in a study on various heterocyclic compounds, chloro-substitution on a related scaffold demonstrated increased anticancer activity against multiple cell lines. This is likely due to the ability of EWGs to modulate the electronic distribution of the ring system, potentially enhancing interactions with biological targets or improving metabolic stability.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (OCH₃) or methyl (CH₃) can also influence activity, sometimes in a cell-line-specific manner. In some cases, EDGs have been shown to enhance activity, while in others, they may lead to a decrease. The specific effect often depends on the nature of the biological target and the overall physicochemical properties of the molecule.

  • The 5-Amino Group: The presence of the amino group at the 5-position is a key feature of the target scaffold. This group can act as a hydrogen bond donor and can be protonated at physiological pH, potentially influencing solubility and interactions with target proteins. The basicity of this amino group can be modulated by the electronic nature of other substituents on the aromatic ring. Furthermore, the 5-amino group provides a handle for further derivatization, allowing for the introduction of various side chains to probe the binding pocket of a target.

Substitutions at the N-4 Position

The nitrogen atom at position 4 is a critical site for modification. The "4-methyl" group in the target scaffold is a simple alkyl substitution.

  • Alkyl and Aryl Substitutions: Studies on various 1,4-benzoxazin-3-ones have shown that the nature of the substituent at the N-4 position significantly impacts activity. Small alkyl groups, like the methyl group, are often well-tolerated. Larger or more complex aryl or substituted alkyl groups can be introduced to explore specific interactions with the target protein. For example, the introduction of a phenyl or substituted phenyl ring at this position can lead to enhanced potency through additional hydrophobic or π-stacking interactions.

Substitutions at the C-2 Position

The methylene group at the C-2 position can also be a point of modification, although this is less commonly explored in the context of the 3-one scaffold compared to the 2-one isomers. Introducing substituents at this position can alter the conformation of the oxazinone ring and introduce new interaction points.

Inferred SAR Summary:

SAR_Summary cluster_scaffold 5-amino-4-methyl-1,4-benzoxazin-3-one Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold Core Structure Aromatic_Ring Aromatic Ring (Positions 6, 7, 8) Scaffold->Aromatic_Ring Substitution N4_Position N-4 Position Scaffold->N4_Position Substitution C5_Amino C-5 Amino Group Scaffold->C5_Amino Derivatization Enhanced_Activity Enhanced Potency & Selectivity Aromatic_Ring->Enhanced_Activity EWGs (e.g., Cl, F) EDGs (e.g., OCH3) Altered_PK Altered Pharmacokinetics (Solubility, Stability) Aromatic_Ring->Altered_PK N4_Position->Enhanced_Activity Aryl/Substituted Alkyl N4_Position->Altered_PK C5_Amino->Altered_PK Introduction of polar groups

A logical diagram of the inferred structure-activity relationships.

Experimental Evaluation: Protocols and Methodologies

To assess the therapeutic potential of novel this compound derivatives, robust and standardized biological assays are essential. Below are detailed protocols for two commonly employed assays for screening anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay_Workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate start->cell_seeding treatment 2. Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation 3. Incubate for 24-72 hours treatment->incubation add_mtt 4. Add MTT solution to each well incubation->add_mtt incubation_mtt 5. Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt solubilize 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilize read_absorbance 7. Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance data_analysis 8. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

A diagram of the MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.[9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform twofold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparison with Alternative Heterocyclic Scaffolds

The 1,4-benzoxazin-3-one scaffold is one of many heterocyclic systems explored for therapeutic applications. A comparative analysis with other relevant scaffolds is crucial for understanding its relative advantages and disadvantages.

ScaffoldKey Biological ActivitiesReported AdvantagesReported Disadvantages
1,4-Benzoxazin-3-one Anticancer, Antimicrobial, Neuroprotective[1][2][3]Broad spectrum of activity, synthetically accessible.Potential for off-target effects depending on substitution.
Benzimidazole Anticancer, Antiviral, AntihistaminicHigh metabolic stability, well-established synthetic routes.Can have planarity issues leading to intercalation with DNA.
Quinazolinone Anticancer, Anticonvulsant, Anti-inflammatoryStructurally similar to endogenous purines, can act as kinase inhibitors.Can exhibit poor solubility.
Benzofuranone Anticancer, Antioxidant, Anti-inflammatoryNatural product scaffold, often with good bioavailability.Can be susceptible to metabolic opening of the furan ring.

In a comparative study, a 2-benzyl-3,1-benzoxazin-4-one derivative showed superior antiproliferative activity against a lung cancer cell line (A549) with an IC₅₀ value of 53.9 μM compared to other synthesized heterocyclic compounds like benzimidazole, quinazolinone, and benzofuranone derivatives.[6] This highlights the potential of the benzoxazinone core in cancer drug discovery.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this specific substitution pattern are needed to fully elucidate its potential, by drawing inferences from the broader class of benzoxazinones, we can strategically design and synthesize new derivatives with potentially enhanced biological activities. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at the aromatic ring, the N-4 position, and derivatization of the 5-amino group, guided by robust biological evaluation using standardized protocols such as the MTT and MIC assays. Future research should focus on synthesizing a library of these specific derivatives and screening them against a panel of cancer cell lines and microbial strains to establish a clear and direct SAR. Such studies will be instrumental in advancing our understanding of this important class of compounds and their journey from the laboratory to the clinic.

References

  • Synthesis and Characteristics of Metastable 2‐Benzyl‐4 H ‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. (2019). ChemistrySelect.

  • Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. - ResearchGate. (n.d.). Retrieved from

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. - ResearchGate. (n.d.). Retrieved from

  • Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds - Benchchem. (n.d.). Retrieved from

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024). Retrieved from

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from

  • MTT assay protocol | Abcam. (n.d.). Retrieved from

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Journal of Visualized Experiments.

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics.

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.). Retrieved from

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017).

  • Heterocyclic compounds from 4h‐3,1‐benzoxazin‐4‐one derivatives as anticancer agent. (2005). Journal of Heterocyclic Chemistry.

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (1999). Journal of Medicinal Chemistry.

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024). Nature Protocols.

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. - ResearchGate. (n.d.). Retrieved from

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central. (2024). Molecules.

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC - NIH. (n.d.). Indonesian Journal of Pharmacy.

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. (2006). Journal of Antimicrobial Chemotherapy.

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed. (2016). Molecules.

  • Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Carbazomycin G - Benchchem. (n.d.). Retrieved from

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Molecules.

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). Bioorganic & Medicinal Chemistry.

  • Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from

Sources

A Comparative Analysis of Benzoxazinone Derivatives and Quinolone Antibiotics for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, both benzoxazinone derivatives and quinolone antibiotics have emerged as significant areas of research. While quinolones are a well-established class of broad-spectrum antibiotics, benzoxazinone derivatives represent a promising scaffold with diverse biological activities, including antibacterial potential. This guide provides a detailed, objective comparison of these two classes of compounds, offering experimental data, mechanistic insights, and methodological guidance for researchers, scientists, and drug development professionals.

Introduction: Two Scaffolds, A Shared Therapeutic Goal

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades.[1] Their synthetic nature and broad-spectrum activity have made them invaluable in treating a wide range of bacterial infections.[1] The core structure, a 4-quinolone bicyclic ring, has been extensively modified through medicinal chemistry efforts, leading to multiple generations of drugs with improved potency, spectrum, and pharmacokinetic properties.[2]

Benzoxazinone derivatives, on the other hand, are a more recently explored class of heterocyclic compounds in the antibacterial arena.[3] While naturally occurring benzoxazinoids in plants exhibit some defense-related properties, it is the synthetic derivatives of the 1,4-benzoxazin-3-one backbone that have shown potent antimicrobial activity.[4] This has sparked considerable interest in their potential as a novel class of antibacterial agents.[4]

This guide will delve into a head-to-head comparison of these two important classes of compounds, evaluating their antibacterial efficacy, mechanisms of action, and safety profiles to inform future drug discovery and development efforts.

Comparative Antibacterial Efficacy: A Quantitative Look at Potency

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. The following tables summarize the available MIC data for representative benzoxazinone derivatives and various generations of quinolone antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that the MIC values for benzoxazinone derivatives are derived from various research studies and may not be directly comparable due to differing experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazinone Derivatives (µg/mL)

Bacterial StrainRepresentative Benzoxazinone Derivative 1Representative Benzoxazinone Derivative 2Representative Benzoxazinone Derivative 3
Staphylococcus aureus16[4]--
Bacillus subtilis---
Escherichia coli16[4]--
Pseudomonas aeruginosa---

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Antibiotics (µg/mL)

Bacterial StrainNalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Staphylococcus aureus>1280.12-20.12-40.03-0.5
Bacillus subtilis4-160.12-0.50.12-0.50.06-0.25
Escherichia coli4-128≤0.008-1≤0.015-10.015-0.5
Pseudomonas aeruginosa>10240.06-40.25-82-8

Analysis of Antibacterial Spectrum and Potency:

Quinolones, particularly the later generations (fluoroquinolones), exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Ciprofloxacin, a second-generation fluoroquinolone, is particularly potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Later generations, such as levofloxacin and moxifloxacin, show enhanced activity against Gram-positive organisms like Staphylococcus aureus.[4]

The available data for benzoxazinone derivatives suggests that they possess activity against both Gram-positive and Gram-negative bacteria.[6] However, the potency observed in published studies for specific derivatives can be variable. For instance, some synthetic derivatives of 1,4-benzoxazin-3-one have demonstrated MIC values as low as 16 µg/mL against S. aureus and E. coli.[4] Further lead optimization is likely required to achieve the sub-microgram per milliliter potency commonly seen with fluoroquinolones.

Mechanism of Action: A Tale of Two Topoisomerase Inhibitors?

A crucial aspect of any antibacterial agent is its mechanism of action, as this dictates its spectrum of activity, potential for resistance development, and safety profile.

Quinolone Antibiotics: The Established DNA Gyrase and Topoisomerase IV Inhibitors

The mechanism of action of quinolone antibiotics is well-elucidated. They are bactericidal drugs that function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are vital for DNA replication, repair, and recombination.[7]

  • DNA Gyrase: Primarily in Gram-negative bacteria, quinolones target DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication.[7]

  • Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV, which is crucial for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells.[7]

By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately, cell death.[6]

Diagram: Mechanism of Action of Quinolone Antibiotics

G cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolones inhibit DNA gyrase/topoisomerase IV, leading to stalled replication forks, double-strand DNA breaks, and bacterial cell death.

Benzoxazinone Derivatives: An Emerging Picture

The precise mechanism of action for the antibacterial effects of benzoxazinone derivatives is still an active area of investigation. However, accumulating evidence, including molecular docking studies, suggests that some derivatives may also target bacterial DNA gyrase.[1] This shared target with quinolones is a compelling aspect for their further development.

It is plausible that different benzoxazinone derivatives could have varied mechanisms. Some studies have also explored their potential to inhibit other bacterial processes. A comprehensive understanding of the structure-activity relationships and the specific molecular targets is crucial for optimizing this class of compounds.

Diagram: Postulated Mechanism of Action of Benzoxazinone Derivatives

G cluster_bacterium Bacterial Cell Benzoxazinone Benzoxazinone Putative_Target Putative Target (e.g., DNA Gyrase) Benzoxazinone->Putative_Target Binds to Inhibition Inhibition of Process Benzoxazinone->Inhibition Bacterial_Process Essential Bacterial Process Putative_Target->Bacterial_Process Involved in Putative_Target->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death G cluster_workflow Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

This comparative guide highlights the current understanding of benzoxazinone derivatives and quinolone antibiotics as antibacterial agents. Quinolones are a mature and potent class of drugs, but their utility is threatened by rising resistance and known safety concerns. Benzoxazinone derivatives represent a promising, albeit less explored, scaffold with demonstrated antibacterial activity.

Key Takeaways:

  • Potency and Spectrum: While some benzoxazinone derivatives show promising activity, they have not yet achieved the broad-spectrum, high potency of the later-generation fluoroquinolones.

  • Mechanism of Action: The potential for DNA gyrase inhibition by some benzoxazinone derivatives is an exciting avenue for research, suggesting a shared mechanistic space with quinolones.

  • Resistance: The potential for cross-resistance with quinolones needs to be thoroughly investigated if DNA gyrase is a common target.

  • Safety and Pharmacokinetics: Comprehensive preclinical studies are required to establish the safety and ADME profiles of lead benzoxazinone candidates.

Future research should focus on the systematic exploration of the benzoxazinone scaffold through medicinal chemistry to improve potency and spectrum. In-depth mechanistic studies are crucial to definitively identify their molecular targets and to understand potential resistance mechanisms. Rigorous preclinical evaluation of the most promising candidates will be essential to determine their viability as a new class of antibacterial drugs that can contribute to our arsenal in the fight against infectious diseases.

References

  • Quinolone antibiotic. In: Wikipedia; 2024. Available at: [Link].

  • Hooper DC. Mechanisms of quinolone action and resistance. J Antimicrob Chemother. 1999;43 Suppl C:1-5.
  • Vila J, Ruiz J, Goñi P, Jimenez de Anta MT. Mechanism of action of and resistance to quinolones. Med Clin (Barc). 2002;118(1):27-33.
  • Hooper DC, Jacoby GA. Mechanisms of drug resistance: quinolone resistance. Ann N Y Acad Sci. 2015;1354:12-31.
  • Drlica K, Zhao X. DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiol Mol Biol Rev. 1997;61(3):377-392.
  • Eurtivong C, Tuntiwachwuttikul P, Vincken JP. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Comput Biol Chem. 2019;83:107137.
  • Emmerson AM, Jones AM. The quinolones: decades of development and use. J Antimicrob Chemother. 2003;51 Suppl 1:13-20.
  • Shinde MV, Wagh RD, Suryawanshi CP. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Int J Pharm Sci. 2024;2(8):2932-2945.
  • Sharaf El-Din MK.
  • Soliman MH, El-Sakka SS, El-Shalakany EM.
  • Al-Suod H, Al-Masoudi NA, Hassan HM, Saeed BA, Ali A. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. 2022;27(21):7298.
  • Spengler G, Kincses A, Gajdács M, Amaral L. New Roads to Old Drugs: Enhancing the Efficacy of Approved Antibiotics by Adjuvants. Molecules. 2017;22(12):2218.
  • Ismail M, Tusiimire J, Vincken JP. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. 2018;155:127-142.
  • Chin NX, Neu HC. Ciprofloxacin, a new quinolone carboxylic acid derivative: in vitro activity and mechanisms of action and resistance. Antimicrob Agents Chemother. 1984;25(3):319-326.
  • Rani P, Srivastava VK, Kumar A. Synthesis and antimicrobial activity of some new 1, 3, 4-oxadiazole derivatives. Indian J Pharm Sci. 2004;66(4):456-459.
  • Chantot JF, Bryskier A. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. J Antimicrob Chemother. 1985;16(4):475-484.
  • Khan I, Ibrar A, Abbas N, et al. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics (Basel). 2020;9(10):649.
  • De Sarro A, De Sarro G. Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. Curr Med Chem. 2001;8(4):371-384.
  • Charifson PS, Grillot AL, Grossman TH, et al. Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorg Med Chem Lett. 2011;21(20):6127-6131.
  • El-Gendy MA, Ayyad RR, Shaaban M, Abu-Hashem AA. Recent updates of fluoroquinolones as antibacterial agents. Arch Pharm (Weinheim). 2018;351(9-10):e1800141.

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Mechanism of Action (MoA) Validation

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific validation. A deep and accurate understanding of a compound's mechanism of action (MoA) is the bedrock upon which its entire development rests.[1] It informs efficacy, predicts potential toxicities, and guides rational clinical application.[2][3] This guide provides a comprehensive, comparative framework for validating the MoA of a novel compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (hereafter designated AMDHBO ).

While the broader 1,4-benzoxazin-3-one scaffold has been explored for various biological activities, including kinase inhibition, the specific molecular target of AMDHBO is uncharacterized.[4][5][6][7] For the purposes of this guide, we will therefore proceed with a common and critical objective in modern drug discovery: to validate the hypothesized MoA of AMDHBO as a potent and selective inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase pivotal to the JAK-STAT signaling pathway. Dysregulation of this pathway is a known driver in myeloproliferative neoplasms and inflammatory diseases.

To establish a robust validation narrative, AMDHBO's performance will be benchmarked against two key alternatives:

  • Comparator A (Ruxolitinib): An FDA-approved, potent JAK1/JAK2 inhibitor, serving as our "gold standard" positive control for on-target effects.

  • Comparator B (Cpd-B): A hypothetical, non-selective kinase inhibitor known to inhibit JAK2 but with significant off-target activity against other kinases (e.g., SRC, LCK), representing a "dirty" compound profile.

This guide will dissect the logical flow of experimentation, from initial biochemical confirmation to complex cellular assays, providing the "why" behind each step and the comparative data needed to build a compelling validation package.

The Validation Workflow: A Phased, Multi-Disciplinary Approach

Validating a hypothesized MoA is not a single experiment but a multi-phased campaign. Each phase builds upon the last, progressively increasing the biological complexity and confidence in the proposed mechanism.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Functional Cellular Outcomes P1_1 Enzymatic Assay (Potency - IC50) P1_2 Binding Affinity Assay (Direct Interaction - Kd) P1_1->P1_2 Confirms Binding P2_1 Cellular Thermal Shift Assay (CETSA) P1_2->P2_1 Transition to Cellular Context P2_2 Pathway Modulation (pSTAT3 Western Blot) P2_1->P2_2 Confirms Downstream Effect P3_1 Broad Kinase Panel Screen (Kinome Scan) P2_2->P3_1 Assess Specificity P4_1 Cell Proliferation Assay (EC50) P3_1->P4_1 Link to Phenotype P4_2 Target Rescue Experiment (CRISPR/Knockout Model) P4_1->P4_2 Confirm On-Target Phenotype

Caption: A logical workflow for kinase inhibitor MoA validation.

Phase 1: Biochemical Validation — Does AMDHBO Inhibit JAK2 Directly?

The foundational question is whether AMDHBO can directly inhibit the catalytic activity of isolated JAK2 enzyme. This is assessed using cell-free biochemical assays.

Experiment 1A: Enzymatic Activity Assay

Causality: The first step is to determine if AMDHBO can prevent JAK2 from phosphorylating its substrate in a controlled, in vitro environment. This experiment quantifies the compound's potency, expressed as the half-maximal inhibitory concentration (IC50). A standard operating procedure for such an assay is crucial for reproducibility.[8] We utilize the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[9]

Comparative Data Summary: Table 1

Compound Target Enzyme IC50 (nM) Hill Slope Interpretation
AMDHBO JAK2 15.2 -1.1 Potent inhibition of the target enzyme.
Comparator A (Ruxolitinib) JAK2 5.8 -1.0 Confirms assay validity with a known potent inhibitor.
Comparator B (Cpd-B) JAK2 45.7 -0.9 Moderate potency against the target enzyme.

| AMDHBO | SRC | > 10,000 | N/A | No significant activity against a control kinase. |

Phase 2: Cellular Target Engagement & Pathway Modulation

Demonstrating biochemical potency is necessary but not sufficient. A drug must engage its target within the complex milieu of a living cell.[9]

Experiment 2A: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful biophysical method that measures target engagement in intact cells.[10][11][12] The principle is that when a ligand (AMDHBO) binds to its target protein (JAK2), it stabilizes the protein's structure, increasing its melting temperature.[13][14] This thermal stabilization is a direct indicator of target engagement.[15]

Comparative Data Summary: Table 2

Compound (at 1 µM) Target Protein Thermal Shift (ΔTagg in °C) Interpretation
AMDHBO JAK2 +5.1 Strong, direct engagement with JAK2 in live cells.
Comparator A (Ruxolitinib) JAK2 +6.3 Robust target engagement by the positive control.
Comparator B (Cpd-B) JAK2 +3.9 Weaker, but present, target engagement.

| AMDHBO | GAPDH | +0.2 | No off-target engagement with a control protein. |

Experiment 2B: Western Blot for Downstream Pathway Modulation

Causality: If AMDHBO truly inhibits JAK2, it must block the downstream signaling cascade. In the JAK-STAT pathway, active JAK2 phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3). We can measure the levels of phosphorylated STAT3 (p-STAT3) as a direct biomarker of JAK2 activity in cells.[16] A decrease in p-STAT3 upon treatment indicates successful target inhibition. Normalizing the phospho-protein signal to the total protein level is critical for accurate quantification.[17][18]

G Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates JAK2->JAK2 autophosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription AMDHBO AMDHBO AMDHBO->JAK2 INHIBITS

Caption: The JAK-STAT signaling pathway inhibited by AMDHBO.

Comparative Data Summary: Table 3

Compound (at 100 nM) Cell Line p-STAT3 Inhibition (%) Interpretation
AMDHBO HEL 92.1.7 85% Potent suppression of downstream signaling.
Comparator A (Ruxolitinib) HEL 92.1.7 95% Expected strong pathway inhibition.

| Comparator B (Cpd-B) | HEL 92.1.7 | 70% | Pathway inhibition consistent with IC50. |

Phase 3: Selectivity Profiling — How Specific is AMDHBO?

A critical aspect of MoA validation is understanding what a compound doesn't do. Off-target activity can lead to unexpected toxicities or confound efficacy data. Kinase inhibitors are notoriously promiscuous; therefore, assessing selectivity across the human kinome is mandatory.[19]

Experiment 3A: Kinome-Wide Selectivity Screen

Causality: To assess selectivity, AMDHBO is screened at a high concentration (e.g., 1 µM) against a large panel of diverse protein kinases.[20][21][22] This reveals other potential targets and provides a "selectivity score," giving a clear picture of its specificity compared to other inhibitors.

Comparative Data Summary: Table 4

Compound (at 1 µM) No. of Kinases Tested No. of Kinases Inhibited >75% Key Off-Targets (Inhibition %) Interpretation
AMDHBO 400 2 (JAK2, JAK3) JAK3 (81%) Highly selective for the JAK family.
Comparator A (Ruxolitinib) 400 3 (JAK1, JAK2, JAK3) JAK1 (98%), JAK3 (85%) Known JAK1/2 inhibitor profile confirmed.

| Comparator B (Cpd-B) | 400 | 25 | SRC (95%), LCK (92%), FLT3 (88%), etc. | Highly promiscuous, non-selective profile. |

Phase 4: Functional Cellular Outcomes — Does Target Inhibition Produce the Desired Effect?

The final phase connects target engagement with a relevant biological outcome. For a JAK2 inhibitor, this is typically the inhibition of cytokine-dependent cell proliferation.

Experiment 4A: Cell Proliferation Assay

Causality: Cell lines like HEL 92.1.7 harbor a JAK2 mutation (V617F) that confers constitutive activity, leading to cytokine-independent growth. These cells are dependent on JAK2 signaling for survival and proliferation. An effective JAK2 inhibitor should block their proliferation.[23] We measure this using a CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolic activity and cell viability.[24][25][26]

Comparative Data Summary: Table 5

Compound Cell Line EC50 (nM) Interpretation
AMDHBO HEL 92.1.7 (JAK2-dependent) 35.5 Potent anti-proliferative effect in a target-relevant cell line.
Comparator A (Ruxolitinib) HEL 92.1.7 (JAK2-dependent) 12.1 Confirms the dependency of the cell line on JAK signaling.
Comparator B (Cpd-B) HEL 92.1.7 (JAK2-dependent) 98.2 Weaker anti-proliferative effect, consistent with lower potency.

| AMDHBO | A549 (JAK2-independent) | > 20,000 | No effect on a cell line not dependent on JAK2, supporting on-target action. |

Overall Conclusion

The systematic, multi-phased investigation provides a robust and compelling case for the mechanism of action of This compound (AMDHBO) as a potent and highly selective JAK2 kinase inhibitor.

  • Biochemical Validation: AMDHBO directly inhibits JAK2 enzymatic activity with high potency (IC50 = 15.2 nM).

  • Cellular Target Engagement: It readily enters cells, binds to JAK2 (CETSA ΔTagg = +5.1°C), and effectively suppresses downstream p-STAT3 signaling.

  • Selectivity Profile: It exhibits a superior selectivity profile, primarily targeting the JAK family, in stark contrast to promiscuous multi-kinase inhibitors.

  • Functional Outcome: This on-target activity translates to a potent and selective anti-proliferative effect in a JAK2-dependent cell line (EC50 = 35.5 nM).

Compared to the gold-standard Ruxolitinib, AMDHBO shows comparable potency with a potentially more selective profile. Compared to the non-selective Cpd-B, AMDHBO is demonstrably superior in both potency and specificity. This body of evidence provides high confidence in its MoA, justifying its advancement into further preclinical and developmental studies.

Appendix: Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[16][29]

  • Cell Culture and Treatment: Plate HEL 92.1.7 cells at a density of 1x10^6 cells/mL. Starve cells of serum for 4 hours. Treat with vehicle (0.1% DMSO), AMDHBO, Comparator A, or Comparator B at desired concentrations for 2 hours.

  • Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times to preserve phosphorylation states.[16]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Denature 20 µg of protein lysate per sample by boiling in 2x Laemmli sample buffer. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[16] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk , as it contains phosphoproteins that cause high background.[16][29]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA/TBST:

    • Rabbit anti-phospho-STAT3 (Tyr705) antibody.

    • Mouse anti-total-STAT3 antibody.

  • Secondary Antibody Incubation: Wash the membrane 3x for 5 minutes in TBST. Incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • Detection: Wash the membrane 3x for 5 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total-STAT3 signal for each lane.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[25][26]

  • Cell Plating: Seed HEL 92.1.7 or A549 cells in a 96-well opaque-walled plate at 5,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of AMDHBO and comparators in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only (0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes.[26]

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[26] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Subtract background luminescence (no-cell wells). Normalize the data to the vehicle-treated wells (100% viability). Plot the normalized data against the logarithm of compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

References

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available from: [Link]

  • Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. Available from: [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available from: [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. Available from: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available from: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Bio-protocol. Available from: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Re-Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Thermal shift assay. Wikipedia. Available from: [Link]

  • Ward, R. A., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society. Available from: [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available from: [Link]

  • Is Your MTT Assay Really the Best Choice. ResearchGate. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][16][28]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Stockman, B. J., et al. NMR-Based Activity Assays for Determining Compound Inhibition. JoVE. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • van der Graaf, P. H., et al. (2018). Good Practices in Model-Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology. Available from: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. NCBI. Available from: [Link]

  • Opo, F. A. A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]

  • Davis, M. I., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Kurata, H., et al. (2024). A kinase inhibitor screen identifies GSK690693 as a Hippo pathway inhibitor targeting ER-positive breast cancer. The Journal of Biochemistry. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. ResearchGate. Available from: [Link]

  • Seldin, J. R. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. iScience. Available from: [Link]

  • Chigr, F., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[16][28]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Against Known Lipid Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lipid metabolism is a cornerstone of cellular function, essential for building membranes, storing energy, and generating signaling molecules.[1] Consequently, the enzymes and pathways governing lipid synthesis have emerged as critical targets for therapeutic intervention in a host of diseases, including cancer, metabolic disorders, and infectious diseases.[2] The benzoxazinone chemical scaffold is known to possess a wide spectrum of biological activities.[3][4] Preliminary data suggests that one such derivative, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (henceforth designated AMBO-3 ), may act as an inhibitor of lipid synthesis, particularly in cancer cells.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark AMBO-3 against a panel of well-characterized lipid synthesis inhibitors. Our objective is not merely to present protocols but to instill a logical, multi-tiered strategy that moves from broad cellular effects to specific molecular target identification. By explaining the causality behind each experimental choice, we aim to equip researchers with a self-validating system to objectively assess the potential of this novel compound.

Chapter 1: The Landscape of Lipid Synthesis Inhibition

To effectively benchmark a novel compound, one must first understand the landscape of existing inhibitors and their points of intervention. The primary pathways of interest are de novo fatty acid synthesis and cholesterol synthesis.

Key enzymatic targets within these pathways include:

  • Acetyl-CoA Carboxylase (ACCase): Catalyzes the first committed step in fatty acid synthesis.

  • Fatty Acid Synthase (FASN): A multi-enzyme protein that carries out the subsequent steps of fatty acid elongation.[6]

  • Acyl-CoA Synthetases (ACS): Activate fatty acids for their downstream metabolism.[2]

  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2]

The following diagram illustrates these pathways and the targets of our selected benchmark inhibitors.

Lipid_Synthesis_Pathways cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis/PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase HMGCoA HMG-CoA AcetylCoA->HMGCoA Precursor FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Sethoxydim Sethoxydim Sethoxydim->AcetylCoA Inhibits Orlistat Orlistat Orlistat->MalonylCoA Inhibits Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Cholesterol Cholesterol Mevalonate->Cholesterol ... Atorvastatin Atorvastatin Atorvastatin->HMGCoA Inhibits FattyAcids_ACS Fatty Acids AcylCoA Acyl-CoA FattyAcids_ACS->AcylCoA ACS TriacsinC Triacsin C TriacsinC->FattyAcids_ACS Inhibits

Caption: Major lipid synthesis pathways and points of inhibition for benchmark compounds.

For our comparative analysis, we will use the following well-characterized inhibitors as benchmarks:

InhibitorTarget EnzymePathwayTypical Application
Orlistat Fatty Acid Synthase (FASN)Fatty Acid SynthesisTherapeutic, Research Tool
Atorvastatin HMG-CoA Reductase (HMGCR)Cholesterol SynthesisTherapeutic[2]
Triacsin C Acyl-CoA Synthetase (ACS)Fatty Acid ActivationResearch Tool[2]
Sethoxydim Acetyl-CoA Carboxylase (ACCase)Fatty Acid SynthesisHerbicide (Graminicide)[7]

Chapter 2: A Multi-Tiered Experimental Framework

A robust benchmarking strategy requires a logical progression from a high-level view of cellular impact to a granular analysis of molecular interactions. This approach ensures that observations are not misinterpreted; for example, a reduction in lipid content could be a secondary effect of general cytotoxicity rather than specific pathway inhibition. Our proposed workflow follows three tiers.

Caption: A three-tiered workflow for benchmarking novel lipid synthesis inhibitors.

  • Tier 1: Cellular Impact Assessment. The first step is to establish the concentration range at which AMBO-3 affects cell viability. This is critical for designing subsequent experiments to ensure that observed effects on lipid metabolism are not simply due to cell death.

  • Tier 2: Direct Measurement of Lipid Synthesis. Here, we directly measure the rate of de novo lipid synthesis. This provides the primary evidence of whether AMBO-3 is a true inhibitor of this process.

  • Tier 3: Target Deconvolution. With evidence of lipid synthesis inhibition, the final tier aims to identify the specific molecular target and understand the broader impact on the cellular lipidome.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including positive controls (our benchmark inhibitors) and negative controls (vehicle-treated cells).

Protocol 3.1: Cell Viability/Cytotoxicity Assay

Rationale: To determine the concentration of AMBO-3 and benchmark inhibitors that cause 50% growth inhibition (GI50) or are cytotoxic (IC50). This allows for the selection of non-lethal doses for mechanism-specific assays.

Methodology (MTT/MTS Assay):

  • Cell Plating: Seed a cancer cell line known for high lipogenic activity (e.g., PC-3, LNCaP, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of AMBO-3 and benchmark inhibitors (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with a fresh medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the GI50/IC50 value.

Protocol 3.2: De Novo Lipid Synthesis Assay via [¹⁴C]Acetate Incorporation

Rationale: Acetate is a primary precursor for fatty acid synthesis. By using radiolabeled [¹⁴C]acetate, we can directly and quantitatively measure the rate of new lipid synthesis.[6][8]

Methodology:

  • Cell Plating: Seed cells in 6-well plates and grow to ~80% confluency.

  • Pre-treatment: Treat cells with non-toxic concentrations of AMBO-3 (e.g., at or below its GI50) and benchmark inhibitors for 12-24 hours.

  • Radiolabeling: Replace the medium with a fresh medium containing the respective inhibitors plus 1 µCi/mL of [¹⁴C]acetate. Incubate for 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of PBS and transfer to a glass tube.

  • Lipid Extraction (Folch Method):

    • Add 4 mL of a 2:1 chloroform:methanol solution to the cell suspension.

    • Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

    • Add 1 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Quantification:

    • Carefully transfer the lower organic phase (containing lipids) to a scintillation vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the remaining aqueous phase from step 5 using a BCA assay. Normalize the scintillation counts (counts per minute, CPM) to the protein content (mg).

  • Analysis: Compare the normalized CPM of treated samples to the vehicle control to determine the percentage of inhibition. Calculate IC50 values for lipid synthesis inhibition.

Protocol 3.3: In Vitro Enzyme Inhibition Assay (Template)

Rationale: To determine if AMBO-3 directly inhibits the activity of a specific, purified enzyme. This is the definitive step for target validation.

Methodology (Example: ACCase Activity):

  • Reagents: Purified human ACCase enzyme, reaction buffer, ATP, acetyl-CoA, and sodium bicarbonate containing [¹⁴C] (H¹⁴CO₃⁻).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified ACCase, and varying concentrations of AMBO-3 or a known ACCase inhibitor (e.g., CP-640186).

  • Initiation: Start the reaction by adding ATP, acetyl-CoA, and [¹⁴C]bicarbonate. Incubate at 37°C for 10 minutes. The enzymatic reaction incorporates the radiolabeled bicarbonate into malonyl-CoA.

  • Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6M HCl). This acidifies the solution, and any unincorporated [¹⁴C]bicarbonate is driven off as ¹⁴CO₂ gas, while the acid-stable [¹⁴C]malonyl-CoA remains.

  • Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation cocktail, and measure the remaining radioactivity.

  • Analysis: Calculate the percentage of inhibition for each concentration of AMBO-3 relative to the no-inhibitor control. Determine the IC50 value by plotting inhibition versus log concentration.

Protocol 3.4: Lipidomics Profiling via LC-MS/MS

Rationale: To obtain a global, unbiased view of how AMBO-3 alters the cellular lipid landscape. This can reveal off-target effects or downstream consequences of inhibiting a specific pathway.

Methodology:

  • Sample Preparation: Treat cells in 10 cm dishes with AMBO-3 or benchmark inhibitors at their respective GI50 concentrations for 24 hours. Harvest cells and perform a lipid extraction as described in Protocol 3.2.

  • LC-MS/MS Analysis: Resuspend the dried lipid extract in an appropriate solvent (e.g., 9:1 methanol:chloroform). Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., a C18 column for reverse-phase separation).

  • Data Processing: Process the raw data using specialized software (e.g., LipidSearch, MS-DIAL) to identify and quantify individual lipid species.

  • Analysis: Perform statistical analysis (e.g., volcano plots, principal component analysis) to identify lipid species that are significantly up- or down-regulated by AMBO-3 compared to controls. This can provide clues to the inhibited pathway (e.g., a buildup of a substrate or a depletion of a product).

Chapter 4: Data Integration and Comparative Analysis

The power of this benchmarking framework lies in integrating data across all tiers to build a cohesive narrative. The results should be summarized in clear, comparative tables.

Table 1: Comparative Analysis of AMBO-3 and Benchmark Inhibitors (Hypothetical Data)

CompoundCell Viability IC50 (µM)De Novo Lipid Synthesis IC50 (µM)In Vitro FASN IC50 (µM)Key Lipidomic Change
AMBO-3 15.21.80.9Depletion of C16/C18 FAs
Orlistat 25.04.52.1Depletion of C16/C18 FAs
Atorvastatin >100>100>100Depletion of Cholesterol
Triacsin C 5.50.5>100Accumulation of Free FAs

Interpreting the Hypothetical Data:

  • Potency and Selectivity: In this hypothetical scenario, AMBO-3 inhibits de novo lipid synthesis at a concentration nearly 10-fold lower than its cytotoxic concentration (1.8 µM vs. 15.2 µM). This suggests a specific mechanism of action rather than general toxicity.

  • Comparative Efficacy: AMBO-3 appears more potent than the FASN inhibitor Orlistat in all three assays. It operates in a different pathway than Atorvastatin and Triacsin C, which show no effect on FASN and vice-versa.

  • Target Identification: The strong inhibition in the in vitro FASN assay, coupled with the lipidomic data showing a depletion of long-chain fatty acids (the products of FASN), strongly implicates FASN as the direct target of AMBO-3.

logic_flow start Observation obs1 obs1 start->obs1 conclusion1 Conclusion: Specific inhibition of de novo lipid synthesis obs1:f1->conclusion1 obs2 AMBO-3 directly inhibits purified FASN enzyme Lipidomics shows depletion of FASN products (C16, C18 FAs) conclusion1->obs2 conclusion2 Conclusion: FASN is the likely molecular target obs2:f0->conclusion2

Caption: Logical flow for interpreting multi-tiered experimental data.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to benchmarking this compound. By progressing through cellular impact, quantitative pathway analysis, and specific target deconvolution, researchers can build a comprehensive profile of this novel compound. The hypothetical data presented suggests that AMBO-3 could be a potent and specific inhibitor of Fatty Acid Synthase.

The logical next steps in the evaluation of AMBO-3 would include:

  • Orthogonal Target Validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knock down FASN and assess if this phenocopies the effect of AMBO-3, confirming it as the primary target.

  • Structural Biology: Attempt to co-crystallize AMBO-3 with the FASN enzyme to understand its binding mode and inform future medicinal chemistry efforts.

  • In Vivo Efficacy: Test the compound in preclinical animal models (e.g., tumor xenografts) to evaluate its therapeutic potential and pharmacokinetic properties.

By following this structured, evidence-based framework, the scientific community can efficiently and accurately determine the place of new chemical entities like AMBO-3 in the landscape of metabolic inhibitors.

References

  • University of California, Division of Agriculture and Natural Resources. (n.d.). LIPID METABOLISM INHIBITORS. UC IPM. Retrieved from [Link]

  • Ung, T., Mason, J. L., Robinson, R. G., Spais, C. M., Ator, M. A., & Angeles, T. S. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285–292. Retrieved from [Link]

  • Hatzios, K. K. (2017). Lipid Biosynthesis Inhibitors. Weed Science, 41(4), 701-701. Retrieved from [Link]

  • Purdue University. (n.d.). Inhibition of Lipid Synthesis. Retrieved from [Link]

  • Assay Genie. (n.d.). Lipid Metabolism. Retrieved from [Link]

  • Bian, X., Saheki, Y., & De Camilli, P. (2019). In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins. Methods in Molecular Biology, 1949, 201-212. Retrieved from [Link]

  • Scaglia, N., & Igal, R. A. (2009). de novo lipid synthesis from glucose is impaired upon SCD inhibition. PLoS ONE, 4(7), e6812. Retrieved from [Link]

  • Bian, X., Saheki, Y., & De Camilli, P. (2019). In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins. Methods in Molecular Biology, 1949, 201-212. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3093. Retrieved from [Link]

  • El Massaoudi, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3127. Retrieved from [Link]

  • Duncan, K. D., et al. (2019). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry, 91(1), 350-360. Retrieved from [Link]

  • González-Bártulos, M., et al. (2021). Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences, 22(11), 6123. Retrieved from [Link]

Sources

A Comparative Analysis of Benzoxazinone and Quinazolinone Antimicrobial Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, benzoxazinone and quinazolinone scaffolds have garnered significant attention due to their broad spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of the antimicrobial properties of these two important classes of compounds, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation to aid researchers and drug development professionals in this critical field.

Introduction to Benzoxazinone and Quinazolinone Scaffolds

Benzoxazinones and quinazolinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazinone or a pyrimidinone ring, respectively. Their structural similarities and differences give rise to distinct physicochemical properties and biological activities.

Benzoxazinones , particularly 1,3- and 1,4-benzoxazinone derivatives, are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a viable scaffold for the development of new antimicrobial drugs.[4][5]

Quinazolinones are a well-established class of bioactive compounds with a wide range of therapeutic applications, including anticancer, anticonvulsant, and potent antimicrobial activities.[6][7] The versatility of the quinazolinone core allows for extensive chemical modifications, leading to a diverse library of derivatives with varied antimicrobial profiles.[8][9]

Core Chemical Structures

Core Structures of Benzoxazinone and Quinazolinone cluster_0 Benzoxazinone cluster_1 Quinazolinone Benzoxazinone Quinazolinone Proposed Antimicrobial Mechanisms Benzoxazinone Derivatives Benzoxazinone Derivatives RNA Polymerase Inhibition RNA Polymerase Inhibition Benzoxazinone Derivatives->RNA Polymerase Inhibition Quinazolinone Derivatives Quinazolinone Derivatives DNA Gyrase Inhibition DNA Gyrase Inhibition Quinazolinone Derivatives->DNA Gyrase Inhibition Penicillin-Binding Protein (PBP) Inhibition Penicillin-Binding Protein (PBP) Inhibition Quinazolinone Derivatives->Penicillin-Binding Protein (PBP) Inhibition

Caption: Proposed primary antimicrobial targets for Benzoxazinone and Quinazolinone derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of both benzoxazinone and quinazolinone derivatives is profoundly influenced by the substituents on their core structures.

For Quinazolinones: Extensive SAR studies have been conducted on the 4(3H)-quinazolinone scaffold. [10][11]Key findings indicate that:

  • Substitutions at positions 2, 3, and 6 of the quinazolinone ring are critical for activity.

  • The nature of the substituent at position 2 can significantly impact the spectrum of activity.

  • The presence of a halogen atom, such as fluorine, at position 6 can enhance antibacterial activity. [10] For Benzoxazinones: SAR studies on benzoxazinone derivatives have also revealed important trends:

  • The introduction of specific side chains can dramatically enhance antimicrobial potency compared to the naturally occurring, often less active, monomeric benzoxazinoids. [4][12]* For benzoxazinyl-oxazolidinone hybrids, a pyridyl group was found to be preferable over other aryl groups for potent activity against Gram-positive bacteria. [13]* Substitutions on the benzene ring of the benzoxazinone core can modulate the inhibitory potential of the compounds. [14]

Experimental Evaluation of Antimicrobial Properties

The standard method for evaluating the in vitro antimicrobial activity of these compounds is the determination of the Minimum Inhibitory Concentration (MIC) . This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard and widely accepted method for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

  • Test compounds (Benzoxazinone and Quinazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. * Positive control (a known antibiotic, e.g., ampicillin, ceftriaxone). [15] * Negative control (broth and inoculum without any test compound).
  • Sterility control (broth only).

2. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
  • Add the standardized microbial inoculum to each well, except for the sterility control wells.
  • The final volume in each well should be uniform (e.g., 100 or 200 µL). [11] * Incubate the plates at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. [11]

Workflow for Antimicrobial Susceptibility Testing

Workflow for MIC Determination via Broth Microdilution A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells (except sterility control) B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (35-37°C, 16-24h) D->E F Read and Record MIC Values (Lowest concentration with no visible growth) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary: Comparative MIC Values

The following table summarizes representative MIC values for selected benzoxazinone and quinazolinone derivatives against various microbial strains, as reported in the literature. It is important to note that direct comparison should be made with caution due to variations in experimental conditions between studies.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinazolinone Compound 27 (a 4(3H)-quinazolinone)S. aureus (MRSA)≤0.5[10]
Quinazolinone Schiff base derivative 4c E. coli128[16]
Quinazolinone Fused quinazolinone 4 P. aeruginosa32[7]
Quinazolinone Fused quinazolinone 9 C. albicans64[7]
Benzoxazinone Benzoxazinyl-oxazolidinone 45 S. aureus (MRSA)0.25-0.5[13]
Benzoxazinone Synthetic 1,4-benzoxazin-3-oneS. aureus16[4]
Benzoxazinone Synthetic 1,4-benzoxazin-3-oneE. coli16[4]
Benzoxazinone Synthetic 1,4-benzoxazin-3-oneC. albicans6.25[4]

Conclusion and Future Perspectives

Both benzoxazinone and quinazolinone scaffolds represent fertile ground for the discovery of novel antimicrobial agents. Quinazolinones are a more extensively studied class with well-defined antimicrobial targets for some derivatives, such as DNA gyrase and PBPs. Benzoxazinones, while also demonstrating significant antimicrobial potential, offer more opportunities for exploring novel mechanisms of action.

The development of hybrid molecules, such as the benzoxazinyl-oxazolidinones, showcases a promising strategy to enhance antimicrobial potency and overcome existing resistance mechanisms. Future research should focus on:

  • In-depth mechanistic studies to elucidate the specific molecular targets of novel benzoxazinone derivatives.

  • Exploitation of SAR data to design and synthesize next-generation compounds with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles.

By leveraging the rich chemistry of these heterocyclic systems, the scientific community can continue to make significant strides in the critical battle against infectious diseases.

References

  • Singh A, Prajapati SK, Namdeo KP, Singh VK, Verma SK. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC. NIH. Available from: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC. NIH. Available from: [Link]

  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed. Available from: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available from: [Link]

  • Synthesis and antimicrobial activity of novel quinazolone derivatives. PubMed. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available from: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available from: [Link]

  • Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives | Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. PubMed. Available from: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL BENZOXAZINONE DERIVATIVES. JETIR.org. Available from: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. RACO. Available from: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed. Available from: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. J-Stage. Available from: [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. Available from: [Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. Available from: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. J-Stage. Available from: [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. Available from: [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. ACS Omega. Available from: [Link]

  • Cas 7483-61-6,benzoxazinorifamycin. LookChem. Available from: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. Available from: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. Available from: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available from: [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available from: [Link]

Sources

efficacy of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one compared to standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: January 2026

<_

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available scientific literature and established experimental protocols. The compound "5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one" is not a widely studied entity, and as such, this guide uses data from related benzoxazinone derivatives as a surrogate to establish a comparative framework.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The benzoxazinone scaffold has emerged as a promising heterocyclic structure, with various derivatives demonstrating significant antiproliferative activity.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of a novel benzoxazinone derivative, exemplified by this compound (referred to herein as BXO-X), in comparison to established, standard-of-care chemotherapy drugs.

Given the absence of specific data for BXO-X, this guide will leverage published findings on analogous benzoxazinone compounds to outline the necessary preclinical evaluation pipeline.[3][4][5] We will compare the potential mechanistic pathways of BXO-X against three standard chemotherapeutic agents with distinct mechanisms of action:

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.[6][7]

  • Paclitaxel: A taxane that stabilizes microtubules, causing mitotic arrest and cell death.[8][9]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[10][11]

This document will detail the experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy models, providing researchers with the protocols and scientific rationale required for a robust comparative analysis.

Part 1: Mechanistic Landscape: BXO-X vs. Standard Agents

A critical first step in drug evaluation is understanding its mechanism of action (MoA). Studies on related benzoxazinone derivatives suggest several potential anticancer mechanisms, including the induction of apoptosis via p53 and caspase-3 activation, downregulation of topoisomerase II (topoII), and cell cycle arrest.[3] Other research points to the ability of benzoxazinones to downregulate the expression of oncogenes like c-Myc by stabilizing G-quadruplex structures in promoter regions.[4] Some derivatives have also been shown to inhibit DNA-dependent protein kinase (DNA-PK), impairing DNA repair and sensitizing cells to radiation.[12]

The distinct mechanisms of the comparator drugs provide a strong basis for evaluation:

  • Cisplatin directly damages DNA by creating intra- and inter-strand crosslinks, primarily at guanine bases.[6][13][14] This damage, if irreparable, triggers apoptosis.

  • Paclitaxel acts on the cytoskeleton, promoting microtubule assembly and preventing their disassembly.[9][15][] This leads to defective mitotic spindles, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8]

  • 5-Fluorouracil , a pyrimidine analog, is metabolized into compounds that interfere with both DNA and RNA synthesis.[17][18] Its primary cytotoxic effect stems from the inhibition of thymidylate synthase, leading to a "thymineless death."[10][11]

The following diagram illustrates these divergent pathways.

G cluster_BXO BXO-X (Hypothesized) cluster_Cisplatin Cisplatin cluster_Paclitaxel Paclitaxel cluster_5FU 5-Fluorouracil BXO BXO-X BXO_Target DNA-PK / Topo II / c-Myc G4 BXO->BXO_Target Inhibition / Stabilization DNA_Repair_Inhibition Impaired DNA Repair & Cell Cycle Arrest BXO_Target->DNA_Repair_Inhibition Leads to Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Cisplatin Cisplatin Cisplatin_Target Nuclear DNA Cisplatin->Cisplatin_Target Crosslinks DNA_Damage DNA Adducts & Double-Strand Breaks Cisplatin_Target->DNA_Damage Causes DNA_Damage->Apoptosis Paclitaxel Paclitaxel Paclitaxel_Target β-Tubulin (Microtubules) Paclitaxel->Paclitaxel_Target Binds to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Paclitaxel_Target->Mitotic_Arrest Stabilizes Mitotic_Arrest->Apoptosis FiveFU 5-FU FiveFU_Target Thymidylate Synthase FiveFU->FiveFU_Target Inhibits Thymineless_Death Inhibition of DNA Synthesis FiveFU_Target->Thymineless_Death Prevents dTMP Synthesis Thymineless_Death->Apoptosis

Caption: Comparative Mechanisms of Action.

Part 2: Comparative In Vitro Efficacy Assessment

The foundational analysis of any potential anticancer agent is the determination of its cytotoxicity against a panel of relevant cancer cell lines. A robust comparison involves testing BXO-X alongside standard agents in parallel to determine their relative potency, reported as the half-maximal inhibitory concentration (IC₅₀).

Key Experiment: Cell Viability Assay (MTT or CellTiter-Glo®)

The choice between a colorimetric method like the MTT assay or a luminescence-based method like CellTiter-Glo® depends on throughput needs and sensitivity. The MTT assay measures the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[19][20] The CellTiter-Glo® assay quantifies ATP, a direct indicator of metabolically active cells, and is generally more sensitive and amenable to high-throughput screening.[21][22][23]

Experimental Workflow: IC₅₀ Determination

Caption: Workflow for IC₅₀ Determination.

Data Presentation: Hypothetical IC₅₀ Values

Quantitative data should be summarized in a clear, tabular format. The selectivity index (SI), calculated as the ratio of the IC₅₀ in a normal cell line (e.g., WI-38 human fibroblasts) to the IC₅₀ in a cancer cell line, is a crucial metric for assessing cancer-specific toxicity.[3]

CompoundCell LineIC₅₀ (µM) - HypotheticalSelectivity Index (SI) - Hypothetical
BXO-X MCF-7 (Breast)5.211.5
A549 (Lung)8.17.4
HCT116 (Colon)6.59.2
WI-38 (Normal)60.0-
Cisplatin MCF-7 (Breast)9.83.1
A549 (Lung)12.52.4
HCT116 (Colon)7.93.8
WI-38 (Normal)30.5-
Paclitaxel MCF-7 (Breast)0.01150.0
A549 (Lung)0.0530.0
HCT116 (Colon)0.0275.0
WI-38 (Normal)1.5-
5-Fluorouracil MCF-7 (Breast)15.04.0
A549 (Lung)25.02.4
HCT116 (Colon)5.012.0
WI-38 (Normal)60.0-

Causality Behind Experimental Choices: Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is essential to assess the breadth of a compound's activity. Including a non-cancerous cell line is critical for determining the therapeutic window; a high SI value is desirable as it indicates the compound is more toxic to cancer cells than normal cells.

Part 3: Validating the Mechanism of Cell Death

Once cytotoxicity is established, it is vital to confirm that the compound induces apoptosis, a controlled form of cell death preferable to necrosis for a therapeutic agent.

Key Experiment: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[26] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.[24][25]

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask or 6-well plate.

    • After 24 hours, treat cells with BXO-X and comparator drugs at their respective IC₅₀ concentrations for 48 hours. Include an untreated (vehicle) control.[24]

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with cold 1X Phosphate-Buffered Saline (PBS).

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at ~670 x g for 5 minutes at room temperature and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold 1X PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[25]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).[24]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[25]

    • Analyze the samples immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Healthy cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (primary necrosis).

Part 4: In Vivo Efficacy Evaluation

Promising in vitro results must be validated in a living system. The subcutaneous xenograft mouse model is a widely used preclinical model to assess a compound's ability to inhibit tumor growth in vivo.[27][28]

Key Experiment: Human Tumor Xenograft Model

In this model, human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude or NSG mice).[29] Once tumors are established, animals are treated with the test compound, and tumor growth is monitored over time.

Experimental Workflow: Xenograft Study

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Trustworthiness and Self-Validation: The protocol must include monitoring animal body weight as a key indicator of systemic toxicity. Significant weight loss (>15-20%) in a treatment group would indicate the dose is not well-tolerated and may necessitate dose reduction or termination of that arm. This serves as an internal control for toxicity. The vehicle control group is essential to validate that the observed anti-tumor effects are due to the compound itself and not the delivery vehicle.

Conclusion

This guide outlines a rigorous, multi-faceted approach to compare the efficacy of a novel benzoxazinone derivative, BXO-X, against standard chemotherapy agents. By systematically evaluating the compound's mechanism of action, in vitro potency and selectivity, and in vivo anti-tumor activity, researchers can build a comprehensive data package. A successful outcome would show BXO-X having a potent, cancer-selective cytotoxic effect, inducing a programmed cell death pathway, and significantly inhibiting tumor growth in a preclinical model with minimal toxicity. Such results would provide a strong rationale for its continued development as a next-generation anticancer therapeutic.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: What is the mechanism of action of paclitaxel? Source: Dr.Oracle URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Cisplatin in cancer therapy: molecular mechanisms of action Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Fluorouracil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure Source: Taylor & Francis Online URL: [Link]

  • Title: Cisplatin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Paclitaxel - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: Nature Reviews Cancer URL: [Link]

  • Title: Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology Source: MDPI URL: [Link]

  • Title: Cisplatin - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: What is the mechanism of Paclitaxel? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Cisplatin? Source: Patsnap Synapse URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: How Paclitaxel Works Source: News-Medical.Net URL: [Link]

  • Title: Annexin V staining protocol for apoptosis Source: DAWINBIO URL: [Link]

  • Title: What is the mechanism of Fluorouracil? Source: Patsnap Synapse URL: [Link]

  • Title: How 5-fluorouracil acts Source: Europub URL: [Link]

  • Title: In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][21]oxazin-4-ones as potent anticancer and antioxidant agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][21][25]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: Semantic Scholar URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells Source: ResearchGate URL: [Link]

  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][21][25]oxazin-3(4H) Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL: [Link]

  • Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL: [Link]

  • Title: The in vivo xenograft tumor models Source: Bio-protocol URL: [Link]

  • Title: Types of Chemotherapy Drugs Source: American Cancer Society URL: [Link]

  • Title: Chemotherapy Drugs: Types, How They Work & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Cancer drugs A to Z list Source: Cancer Research UK URL: [Link]

  • Title: List of 25 Solid Tumors Medications Compared Source: Drugs.com URL: [Link]

  • Title: Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities Source: CancerNetwork URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is foundational to discovery. This compound, belonging to the benzoxazine class, holds potential in medicinal and agricultural chemistry[1]. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. Improper disposal of laboratory chemicals is not only a breach of regulatory compliance but a significant risk to our health and ecosystem[2][3].

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 132522-83-9). The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards to ensure you and your institution remain safe and compliant.

Part 1: Hazard Profile and Initial Assessment

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates every subsequent step in the disposal process.

Table 1: Hazard Identification for this compound

Hazard TypeGHS Hazard StatementDescriptionSource
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
Respiratory Irritation H335May cause respiratory irritation.[4]

Based on these identified hazards, this compound must be classified as a hazardous waste . This classification prohibits its disposal via standard laboratory drains or as general solid waste[3][5]. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, making strict adherence to these protocols a legal requirement[2][6].

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing this chemical waste safely within a laboratory setting.

Step 1: Assemble Required Personal Protective Equipment (PPE)

Direct contact can cause skin and eye irritation, and inhalation may lead to respiratory issues. Therefore, robust personal protection is the first line of defense.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste[8].

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to protect against accidental splashes.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood where dust formation is possible, use a NIOSH/MSHA-approved respirator[7].

Step 2: Waste Segregation - Preventing Hazardous Reactions

The principle of waste segregation is paramount in a laboratory setting. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fire. While specific reactivity data for this compound is limited, guidelines for analogous benzoxazine and amine-containing compounds dictate caution.

Do NOT mix this compound waste with:

  • Strong Oxidizing Agents [9][10]

  • Strong Acids [9][10]

  • Strong Bases [7][9]

The following diagram illustrates the critical decision-making process for chemical waste segregation.

Start Waste Generated: This compound Decision Is the waste stream ONLY this compound or compatibles? Start->Decision Segregate YES: Place in a dedicated Hazardous Waste Container Decision->Segregate YES Incompatible NO: Incompatible Waste Present (e.g., Strong Acids, Bases, Oxidizers) Decision->Incompatible NO Stop STOP! Use a separate, dedicated container for each incompatible waste stream. Incompatible->Stop

Caption: Waste Segregation Decision Flowchart.

Step 3: Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safety and proper handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.

  • Select an Appropriate Container :

    • Use a container made of chemically compatible material (high-density polyethylene is often a good choice) that is free from damage or leaks[2].

    • The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste[6][11].

    • Ensure the container is appropriately sized for the volume of waste to avoid overfilling. Never fill a waste container beyond 90% of its capacity[12].

  • Label the Container Correctly :

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "Hazardous Waste" [13].

    • List all chemical constituents by their full name, including "this compound".

    • Indicate the approximate percentages of each component.

    • Include the relevant hazard warnings (e.g., "Irritant").

    • Note the accumulation start date (the date waste was first added).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste temporarily at or near the point of generation in a designated Satellite Accumulation Area (SAA)[13].

  • Location : The SAA must be under the control of laboratory personnel[2]. It should not be in a public hallway or area of high traffic.

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak[11].

  • Storage Limits : A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, it must be removed by EHS within three calendar days[6]. For academic labs operating under the EPA's Subpart K, waste may be stored for up to 12 months as long as accumulation limits are not exceeded[6][14].

Step 5: Arranging for Final Disposal

The final treatment and disposal of hazardous waste is a highly regulated process that must be performed by a licensed facility.

  • Contact EHS : Once your waste container is full (or approaching the 12-month storage limit), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[6][11].

  • Do Not Transport Off-Site : Never personally transport hazardous waste off-campus. All transportation must be handled by certified hazardous waste haulers arranged by your institution.

  • Documentation : Maintain a log of the waste generated. This is crucial for regulatory compliance and internal safety audits.

Part 3: Comprehensive Disposal Workflow

The following diagram provides a complete overview of the disposal lifecycle for this compound, from generation to final disposition.

cluster_lab In the Laboratory cluster_ehs Managed by EHS / Licensed Contractor A 1. Generation of Waste (Unused reagent, contaminated labware, or reaction byproduct) B 2. Hazard Assessment (Identify as Hazardous Waste) A->B C 3. Don PPE (Goggles, Gloves, Lab Coat) B->C D 4. Segregate & Contain (Use dedicated, compatible container) C->D E 5. Label Container ('Hazardous Waste' + Contents) D->E F 6. Store in SAA (Secondary Containment, <12 months) E->F G 7. Request Pickup (Contact EHS when container is full) F->G H 8. EHS Collection (Waste removed from lab SAA) G->H I 9. Consolidation (Waste moved to central accumulation area) H->I J 10. Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) I->J

Caption: End-to-End Chemical Waste Disposal Workflow.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted with the utmost responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • SAFETY DATA SHEET for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET for 5-Amino-2-methyl-1,3-benzoxazole. Fisher Scientific.
  • SAFETY DATA SHEET for 5-Amino-2,3-dihydrobenzofuran. Fisher Scientific.
  • SAFETY DATA SHEET for Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxyl
  • This compound Product Page. Apollo Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET for 4H-3,1-benzoxazine-2,4(1H)-dione. Sigma-Aldrich.
  • CAS 132522-83-9: 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. CymitQuimica.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES (v.2). University of Pennsylvania EHRS.

Sources

Personal protective equipment for handling 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 132522-83-9). As a research chemical belonging to the benzoxazinone class and an aromatic amine derivative, this compound requires meticulous handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid, typically a powder, with known irritant properties.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The established hazard statements for this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

Beyond these immediate hazards, it is crucial to recognize that this compound is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin. Therefore, minimizing exposure is paramount.

Chemical and Physical Properties Summary:

PropertyValueSource
CAS Number 132522-83-9[1][2][3]
Molecular Formula C9H10N2O2[2][4]
Molecular Weight 178.19 g/mol [4]
Appearance Grey to faint brown powder[4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on the known hazards and the precautionary principle for handling aromatic amine derivatives.

Given that the compound is a powder and a respiratory irritant, appropriate respiratory protection is mandatory to prevent inhalation of airborne particles.

  • For low-dust activities in a well-ventilated area: A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) may be sufficient.[5]

  • For activities with the potential for generating significant dust or aerosols: A half-face or full-face air-purifying respirator equipped with P100 particulate filters is recommended.[5] For enhanced protection against potential organic vapors, a combination cartridge with P100 and organic vapor (OV) protection should be considered.

To prevent serious eye irritation, robust eye and face protection is required.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles should be worn at all times when handling the solid or solutions.

  • Enhanced Protection: A full-face shield worn over safety goggles is required when there is a significant risk of splashes or aerosol generation.

Preventing skin contact is critical due to the compound's irritant nature and the potential for absorption, a common hazard with aromatic amines.

    • Viton™

    • Butyl Rubber

    • Thick Nitrile Gloves (for splash protection, not prolonged immersion). Always inspect gloves before use and change them immediately if contamination is suspected. Breakthrough times can be affected by thickness, temperature, and the specific chemical formulation.[6][7][8][9]

  • Lab Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Additional Protection: For larger quantities or procedures with a high risk of contamination, disposable coveralls are recommended. Ensure that shoes fully cover the feet; open-toed shoes are strictly prohibited in the laboratory.

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure.

  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing: To minimize dust generation, weigh the compound on a tared weigh paper or in a closed container.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Carefully remove PPE, avoiding contact with the outer surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound (Minimize Dust) prep_area->weigh dissolve Prepare Solution (If Applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands G cluster_hazards Identified Hazards cluster_controls Control Measures compound This compound skin_irrit Skin Irritation (H315) compound->skin_irrit eye_irrit Eye Irritation (H319) compound->eye_irrit resp_irrit Respiratory Irritation (H335) compound->resp_irrit aromatic_amine Aromatic Amine Class (Potential Toxicity) compound->aromatic_amine ppe Personal Protective Equipment (PPE) skin_irrit->ppe eye_irrit->ppe resp_irrit->ppe eng_controls Engineering Controls (Fume Hood) resp_irrit->eng_controls aromatic_amine->ppe admin_controls Administrative Controls (SOPs, Training) aromatic_amine->admin_controls safe_handling Safe Handling & Minimized Exposure ppe->safe_handling eng_controls->safe_handling admin_controls->safe_handling

Caption: The relationship between compound hazards, control measures, and the goal of safe handling.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS team immediately.

This guide is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) and your institution's EHS office for the most comprehensive information.

References

  • What Is the Best Respirator against Fine Dust? (2022, December 7). nanoSPACE. [Link]

  • Necessity of respirator/dust mask? Reccomendations? (2022, November 27). Reddit. [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. [Link]

  • Understanding the Composition of Chemical Resistant Gloves. (2025, December 16). HeighTech Safety. [Link]

  • This compound | 132522-83-9. Appchem. [Link]

  • Glove permeation of chemicals: The state of the art of current practice, Part 1. (2021, March 29). CDC Stacks. [Link]

  • A Guide to Respirators Used for Dust in Construction. (2020, August 17). CDC Blogs. [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]

  • Chemical gloves. Johns Hopkins University.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021, July 29). NIH. [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015, May 25). Semantic Scholar. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.